Tienilic Acid
Beschreibung
Eigenschaften
IUPAC Name |
2-[2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O4S/c14-11-7(13(18)9-2-1-5-20-9)3-4-8(12(11)15)19-6-10(16)17/h1-5H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHANLSBXUWXTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023670 | |
| Record name | Ticrynafen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40180-04-9 | |
| Record name | Tienilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40180-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ticrynafen [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040180049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tienilic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04831 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ticrynafen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tienilic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TICRYNAFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC95205SY4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tienilic Acid: A Technical Guide to its Discovery, Efficacy, and Market Withdrawal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tienilic acid, a potent diuretic and uricosuric agent, was introduced for the treatment of hypertension in the late 1970s. Its unique dual mechanism of action offered a promising therapeutic option. However, post-market surveillance revealed a significant association with severe, idiosyncratic hepatotoxicity, leading to its rapid withdrawal. This technical guide provides a comprehensive overview of the discovery, clinical efficacy, pharmacokinetic profile, and the mechanistic basis of the toxicity of this compound. It is intended to serve as a detailed resource for researchers and professionals in drug development, highlighting the critical interplay between drug metabolism, immune response, and adverse drug reactions.
Discovery and Development
This compound, also known as ticrynafen, was developed as a novel antihypertensive agent with the added benefit of reducing serum uric acid levels, a desirable property for patients with or at risk of gout.[1][2][3] Its primary mechanism of action is the inhibition of sodium and chloride reabsorption in the cortical diluting segment of the distal tubule, leading to diuresis and a reduction in blood pressure.[4] Concurrently, it inhibits the renal tubular reabsorption of uric acid, thereby promoting its excretion.[4]
Clinical Efficacy and Safety
Clinical trials demonstrated the efficacy of this compound in lowering blood pressure in patients with mild to moderate essential hypertension.[1][5][6] Its antihypertensive effect was found to be comparable to that of hydrochlorothiazide.[5][6] A notable advantage of this compound was its marked uricosuric effect, leading to a significant reduction in serum uric acid levels, in contrast to the hyperuricemic effect often observed with thiazide diuretics.[1][5][7]
Data Presentation
Table 1: Antihypertensive Efficacy of this compound in Clinical Trials
| Study | Dosage | Duration | Baseline Blood Pressure (mmHg) | Blood Pressure Reduction (mmHg) | Comparator |
| Andersson et al. (1979)[6] | 250 mg daily | - | - | Comparable to 50 mg HCTZ | Hydrochlorothiazide (50 mg daily) |
| Bolli et al. (1980)[1] | - | 6 weeks | - | Significant reduction | Hydrochlorothiazide, Placebo |
| Nemati et al. (1977)[5] | 250-500 mg daily | 7 months | - | Significant and comparable to HCTZ | Hydrochlorothiazide (50-100 mg daily) |
HCTZ: Hydrochlorothiazide
Table 2: Uricosuric Effect of this compound in Clinical Trials
| Study | Dosage | Duration | Baseline Serum Uric Acid (mg/dL) | Change in Serum Uric Acid | Comparator |
| Bolli et al. (1980)[1] | - | 6 weeks | - | Striking decline | Hydrochlorothiazide (significant increase) |
| Gibson et al. (1980)[2][3] | - | - | - | Reduced by approx. 50% | - |
| Steele et al. (1977)[8] | - | - | - | Reduced by an average of 50% | - |
| Simpson et al. (1978)[7] | 125 mg daily | - | - | Significantly greater than probenecid | Probenecid (500 mg) |
Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | Faster absorption than previously reported | [9] |
| Elimination Half-life (t1/2) | Shorter half-life than previously reported | [9] |
| Excretion | Saturable renal tubular transport mechanism | [9] |
Withdrawal from the Market: The Hepatotoxicity of this compound
Despite its therapeutic benefits, this compound was withdrawn from the market shortly after its introduction due to numerous reports of severe, and in some cases fatal, hepatitis.[10][11] The liver injury was characterized as idiosyncratic, meaning it occurred in a small subset of patients and was not predictable based on the drug's primary pharmacology.
The mechanism of this compound-induced hepatotoxicity is a classic example of bioactivation to a reactive metabolite that triggers an immune-mediated response.[11][12]
Metabolic Activation by Cytochrome P450 2C9 (CYP2C9)
This compound is a substrate and a mechanism-based inactivator of the cytochrome P450 enzyme CYP2C9.[13][14][15] The thiophene (B33073) ring of this compound is oxidized by CYP2C9 to a reactive electrophilic intermediate, likely a thiophene-S-oxide or a thiophene epoxide.[11]
Covalent Binding and Neoantigen Formation
This reactive metabolite can covalently bind to cellular macromolecules, with CYP2C9 itself being a primary target.[11] The adduction of the reactive metabolite to CYP2C9 forms a neoantigen, a modified protein that is no longer recognized as "self" by the immune system.
Immune Response and Autoantibody Production
The presentation of this neoantigen to the immune system can lead to the production of autoantibodies, specifically anti-liver/kidney microsomal type 2 (anti-LKM2) antibodies.[16][17][18] These antibodies are highly specific for CYP2C9 and are a key diagnostic marker for this compound-induced hepatitis.[16][19] The binding of these autoantibodies to hepatocytes expressing the CYP2C9 neoantigen is thought to initiate an inflammatory cascade, leading to hepatocellular damage.
Experimental Protocols
In Vitro CYP2C9 Inhibition Assay
This assay is crucial for evaluating the potential of a compound to inhibit CYP2C9, a key enzyme in drug metabolism.
Objective: To determine the inhibitory potential of a test compound on CYP2C9 activity.
Materials:
-
Human liver microsomes (HLMs)
-
CYP2C9-specific substrate (e.g., (S)-(-)-warfarin)
-
Test compound (e.g., this compound)
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Pre-incubate HLMs with the test compound at various concentrations for a defined period (e.g., 30 minutes) at 37°C in potassium phosphate buffer. A control with no test compound is included.
-
Initiate the metabolic reaction by adding the CYP2C9-specific substrate and the NADPH regenerating system.
-
Incubate for a specific time (e.g., 30 minutes for (S)-(-)-warfarin) at 37°C.[20]
-
Terminate the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein and analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition of CYP2C9 activity at each concentration of the test compound and determine the IC50 value. For time-dependent inhibition, a pre-incubation with and without NADPH is performed.[20]
Detection of Anti-LKM2 Antibodies by Western Blot
This method is used to detect the presence of autoantibodies against CYP2C9 in the serum of patients suspected of having drug-induced autoimmune hepatitis.
Objective: To identify anti-LKM2 (anti-CYP2C9) antibodies in patient serum.
Materials:
-
Recombinant human CYP2C9 protein
-
Patient serum and control serum
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (patient serum)
-
Secondary antibody (e.g., HRP-conjugated anti-human IgG)
-
Chemiluminescent substrate
Protocol:
-
Separate the recombinant CYP2C9 protein by SDS-PAGE and transfer it to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with diluted patient serum (primary antibody) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein-antibody complexes using a chemiluminescent substrate and imaging system. A positive result is indicated by a band at the molecular weight of CYP2C9.
Identification of this compound-Protein Adducts
This workflow is designed to identify the specific proteins that are covalently modified by the reactive metabolite of this compound.
Objective: To identify cellular protein targets of reactive this compound metabolites.
Protocol:
-
Incubation: Incubate radiolabeled ([¹⁴C]) this compound with human hepatocytes or liver microsomes.
-
Protein Extraction and Separation: Lyse the cells or microsomes and separate the proteins by two-dimensional (2D) gel electrophoresis.
-
Detection of Adducts: Visualize the radiolabeled protein spots using phosphorimaging.
-
Protein Identification: Excise the radioactive spots from the gel, perform in-gel tryptic digestion, and analyze the resulting peptides by mass spectrometry (MS/MS).
-
Database Searching: Search the MS/MS data against a protein database to identify the proteins present in the radioactive spots.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic activation of this compound by CYP2C9 leading to immune-mediated hepatotoxicity.
Caption: Workflow for the identification of protein adducts of this compound.
Conclusion
The story of this compound serves as a critical case study in drug development, underscoring the importance of understanding drug metabolism and the potential for idiosyncratic adverse reactions. While its dual antihypertensive and uricosuric effects were clinically valuable, the severe immune-mediated hepatotoxicity necessitated its withdrawal. The elucidation of its toxicity mechanism, involving metabolic activation by CYP2C9 and subsequent autoimmune response, has significantly contributed to the field of drug safety and toxicology. This guide provides a detailed technical overview to aid researchers in understanding the complex factors that led to both the promise and the peril of this once-promising therapeutic agent.
References
- 1. A double-blind study of this compound with two year follow-up of patients with mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a single treatment for hyperuricaemia and hypertension? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a single treatment for hyperuricaemia and hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term usage of this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The hypouricaemic effect of this compound: experience in patients with hyperuricaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Controlled inpatient study of this compound in treatment of gout and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and pharmacodynamic studies of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fulminant hepatitis due to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Protein Targets of Reactive Metabolites of this compound in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Involvement of cytochrome P450-mediated metabolism in this compound hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism-Based Inactivation of Cytochrome P450 2C9 by this compound and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism-based inactivation of cytochrome P450 2C9 by this compound and (+/-)-suprofen: a comparison of kinetics and probe substrate selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanistic studies of the cationic binding pocket of CYP2C9 in vitro and in silico: metabolism of nonionizable analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound-induced autoimmune hepatitis: anti-liver and-kidney microsomal type 2 autoantibodies recognize a three-site conformational epitope on cytochrome P4502C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Detection of human hepatitis anti-liver kidney microsomes (LKM2) autoantibodies on rat liver sections is predominantly due to reactivity with rat liver P-450 IIC11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Immune mechanisms in this compound associated hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. southtees.nhs.uk [southtees.nhs.uk]
- 20. ingentaconnect.com [ingentaconnect.com]
An In-depth Technical Guide to the Mechanism of Action of Tienilic Acid on Cytochrome P450 2C9
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of the molecular mechanism by which tienilic acid, a former diuretic drug, acts on cytochrome P450 2C9 (CYP2C9). The focus is on the process of mechanism-based inactivation, the kinetics of this interaction, and the structural features that govern the event. The downstream immunological consequences that led to the drug's withdrawal are also discussed.
Executive Summary
This compound (TA) is a potent, mechanism-based inactivator of CYP2C9, a critical enzyme in human drug metabolism. The interaction is not one of simple competitive or non-competitive inhibition. Instead, CYP2C9 processes this compound through its normal catalytic cycle, transforming it into a chemically reactive metabolite. This metabolite, without dissociating from the active site, forms a covalent bond with the enzyme's apoprotein, leading to its irreversible inactivation. This process is highly specific to CYP2C9. The key molecular event is the oxidation of the thiophene (B33073) ring of this compound, which is critically dependent on an ionic interaction between the drug's carboxylate group and a cationic residue in the enzyme's active site. The resulting covalent adduct can act as a neoantigen, triggering an autoimmune response that manifests as severe hepatotoxicity.
Molecular Mechanism of Inactivation
The inactivation of CYP2C9 by this compound is a multi-step process involving initial binding, metabolic activation, and subsequent covalent modification.
Binding and Orientation
This compound binds to the CYP2C9 active site in a Type I fashion, indicating it positions itself as a substrate for the heme iron.[1] The binding affinity is high, with a spectral binding constant (Ks) of approximately 2 µM.[1][2] A critical determinant for this binding and subsequent inactivation is the carboxylate group of this compound.[1][2] This negatively charged moiety is proposed to form an ionic bond with a positively charged amino acid residue within a cationic pocket of the active site.[3][4][5] This interaction anchors the molecule and orients the thiophene ring proximally to the heme iron, positioning it for oxidation.[3][6] Analogs of this compound lacking this acidic functional group fail to inactivate CYP2C9 and often exhibit a metabolic shift, where other parts of the molecule are oxidized instead.[1][4]
Metabolic Activation
CYP2C9 catalyzes the 5-hydroxylation of the thiophene ring of this compound as its major metabolic pathway.[3][7][8] This oxidation event is the crucial step in the formation of a reactive electrophilic intermediate.[7][9] While the exact structure of the intermediate is not definitively elucidated, it is believed to be a highly reactive species like a thiophene-S-oxide or an epoxide. This reactive metabolite is the agent responsible for the covalent modification of the enzyme.
References
- 1. Mechanism-Based Inactivation of Cytochrome P450 2C9 by this compound and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-based inactivation of cytochrome P450 2C9 by this compound and (+/-)-suprofen: a comparison of kinetics and probe substrate selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic studies of the cationic binding pocket of CYP2C9 in vitro and in silico: metabolism of nonionizable analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytochrome P4502C9: an enzyme of major importance in human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidation of this compound by human yeast-expressed cytochromes P-450 2C8, 2C9, 2C18 and 2C19. Evidence that this drug is a mechanism-based inhibitor specific for cytochrome P-450 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of cytochrome P450-mediated metabolism in this compound hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Tienilic Acid: A Suicide Substrate Inhibitor of Cytochrome P450 2C9
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tienilic acid, a uricosuric diuretic, was withdrawn from the market due to its association with severe hepatotoxicity. This adverse drug reaction is attributed to its mechanism-based inactivation of cytochrome P450 2C9 (CYP2C9), a key enzyme in drug metabolism. This compound acts as a suicide substrate, whereby it is metabolically activated by CYP2C9 to a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme. This event can trigger an immune response, leading to drug-induced liver injury. This technical guide provides a comprehensive overview of the core mechanisms, quantitative kinetic data, and experimental methodologies relevant to the study of this compound as a suicide substrate inhibitor.
Introduction
This compound is a classic example of a drug whose clinical use was terminated due to mechanism-based metabolic activation leading to toxicity.[1] It serves as a critical case study for drug development professionals in understanding and predicting drug-drug interactions and idiosyncratic adverse reactions. The primary target of this compound's metabolic inactivation is CYP2C9, an enzyme responsible for the metabolism of a significant portion of clinically used drugs.[1] The inactivation process involves the formation of a reactive thiophene (B33073) S-oxide or arene oxide metabolite, which then forms a covalent adduct with the CYP2C9 apoprotein.[2][3] This guide will delve into the specifics of this process, providing both the theoretical framework and practical experimental guidance.
Mechanism of Action: Suicide Substrate Inhibition
Suicide inhibition, also known as mechanism-based inactivation, is a type of irreversible enzyme inhibition where the inhibitor is itself a substrate for the enzyme.[4] The enzyme processes the inhibitor, generating a reactive intermediate that forms a covalent bond with a residue in the enzyme's active site, leading to its inactivation.[4]
Metabolic Activation of this compound
The bioactivation of this compound is initiated by the oxidative metabolism of its thiophene ring by CYP2C9.[1] This process is thought to proceed through one of two primary pathways: the formation of a highly electrophilic thiophene S-oxide or an arene oxide intermediate.[2][3] Both of these reactive metabolites are capable of nucleophilic attack by amino acid residues within the active site of CYP2C9.
Covalent Adduct Formation
The reactive metabolite of this compound rapidly reacts with nucleophilic residues of the CYP2C9 enzyme, forming a stable, covalent adduct.[5] This covalent modification permanently inactivates the enzyme.[2] Mass spectrometry studies have identified the formation of both mono- and di-adducts of this compound with CYP2C9.[5] The formation of this drug-protein adduct is a critical initiating event in the subsequent immune-mediated hepatotoxicity.[2]
Quantitative Data
The interaction between this compound and CYP2C9 has been characterized by several key kinetic parameters. These values are crucial for predicting the potential for drug-drug interactions and for understanding the efficiency of the inactivation process.
| Parameter | Value | Substrate/System | Reference |
| k_inact (min⁻¹) | 0.20 ± 0.01 | (S)-Flurbiprofen | [1] |
| 0.22 ± 0.01 | Diclofenac | [1] | |
| 0.18 ± 0.01 | (S)-Warfarin | [1] | |
| K_I (μM) | 12.5 ± 2.1 | (S)-Flurbiprofen | [1] |
| 13.9 ± 1.8 | Diclofenac | [1] | |
| 6.7 ± 1.1 | (S)-Warfarin | [1] | |
| k_inact / K_I (mL/min/μmol) | 8.9 | (S)-Flurbiprofen / Diclofenac | [6] |
| 10 | (S)-Warfarin | [6] | |
| Partition Ratio | ~34 | (S)-Flurbiprofen | [1] |
| Spectral Binding Affinity (K_s) (μM) | 2 | [1][6] | |
| In Vitro Half-life (min) | 5 | Recombinant P450 2C9 | [1][6] |
| K_m (μM) | 5 ± 1 | 5-hydroxylation of this compound | |
| k_cat (min⁻¹) | 1.7 ± 0.2 | 5-hydroxylation of this compound |
Table 1: Kinetic Parameters for the Inactivation of CYP2C9 by this compound.
Experimental Protocols
Determination of k_inact and K_I
Objective: To determine the maximal rate of inactivation (k_inact) and the concentration of inhibitor that gives half-maximal inactivation (K_I).
Materials:
-
Recombinant human CYP2C9 (e.g., in baculovirus-infected insect cells)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
This compound solutions of varying concentrations
-
Probe substrate for CYP2C9 (e.g., (S)-flurbiprofen, diclofenac, or (S)-warfarin)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Pre-incubation: Prepare a series of incubations containing recombinant CYP2C9, NADPH regenerating system, and varying concentrations of this compound in potassium phosphate buffer.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points, take aliquots of the pre-incubation mixture and add them to a secondary incubation mixture containing a saturating concentration of the probe substrate and the NADPH regenerating system.
-
Quenching: After a short incubation period (e.g., 5-10 minutes), quench the secondary reaction by adding cold acetonitrile.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite.
-
Data Analysis: Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each this compound concentration. The negative slope of this plot gives the observed inactivation rate constant (k_obs).
-
Plot k_obs versus the concentration of this compound. Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine k_inact and K_I.
Determination of the Partition Ratio
Objective: To determine the number of moles of substrate that are converted to product per mole of enzyme that is inactivated.
Materials:
-
Same as for the k_inact and K_I determination.
Procedure:
-
Incubate a fixed concentration of CYP2C9 with varying concentrations of this compound for a time sufficient to allow for maximal inactivation.
-
Measure the residual enzyme activity using a probe substrate as described above.
-
Plot the remaining enzyme activity against the molar ratio of this compound to CYP2C9.
-
The x-intercept of the linear portion of this plot provides an estimate of the partition ratio.[1]
Detection and Identification of Covalent Adducts
Objective: To detect and identify the covalent adduction of this compound metabolites to CYP2C9.
Materials:
-
Recombinant human CYP2C9
-
NADPH regenerating system
-
This compound
-
Potassium phosphate buffer (pH 7.4)
-
Tris-HCl buffer
-
Dithiothreitol (DTT)
-
Iodoacetamide
-
Trypsin
-
HPLC system
-
Electrospray ionization mass spectrometer (ESI-MS)
Procedure:
-
Incubation: Incubate recombinant CYP2C9 with this compound in the presence of an NADPH regenerating system.
-
Protein Precipitation: Precipitate the protein from the incubation mixture using a suitable method (e.g., cold acetone (B3395972) or trichloroacetic acid).
-
Washing: Wash the protein pellet extensively to remove any non-covalently bound this compound and its metabolites.
-
Intact Protein Analysis (Optional): Resuspend a portion of the protein pellet and analyze it by HPLC-ESI-MS to detect the mass shift corresponding to the covalent adduction of the this compound metabolite.[5]
-
Proteolytic Digestion: Resuspend the remaining protein pellet in a denaturing buffer (e.g., containing urea (B33335) or guanidine (B92328) HCl), reduce the disulfide bonds with DTT, and alkylate the free thiols with iodoacetamide.
-
Digest the protein with trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Search the MS/MS data against the amino acid sequence of CYP2C9, including a variable modification corresponding to the mass of the reactive metabolite of this compound, to identify the adducted peptides and the specific site of modification.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic activation of this compound by CYP2C9 leading to suicide inactivation and immunotoxicity.
Caption: Experimental workflow for determining k_inact and K_I of this compound.
References
- 1. Mechanism-Based Inactivation of Cytochrome P450 2C9 by this compound and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The substrate binding site of human liver cytochrome P450 2C9: an approach using designed this compound derivatives and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism-based inactivation of cytochrome P450 2C9 by this compound and (+/-)-suprofen: a comparison of kinetics and probe substrate selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrospray ionization mass spectrometric analysis of intact cytochrome P450: identification of this compound adducts to P450 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Oxidation of this compound by human yeast-expressed cytochromes P-450 2C8, 2C9, 2C18 and 2C19. Evidence that this drug is a mechanism-based inhibitor specific for cytochrome P-450 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Uricosuric and Diuretic Properties of Tienilic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tienilic acid (also known as ticrynafen) is a pharmaceutical agent that exhibits both uricosuric and diuretic properties. It was previously marketed as an antihypertensive medication but was withdrawn from the market due to concerns about hepatotoxicity. This technical guide provides an in-depth analysis of the pharmacodynamic and pharmacokinetic properties of this compound, with a focus on its mechanisms of action related to uric acid excretion and diuresis. This document summarizes available quantitative data, outlines experimental protocols from key studies, and presents diagrams of the proposed signaling pathways and experimental workflows.
Introduction
This compound is a loop diuretic with the unique additional property of increasing the urinary excretion of uric acid.[1] This dual-action made it a promising therapeutic agent for hypertensive patients, particularly those with or at risk of hyperuricemia.[2] However, reports of severe liver damage ultimately led to its withdrawal from clinical use.[1] Despite its discontinued (B1498344) status, the study of this compound provides valuable insights into the renal handling of uric acid and electrolytes, and its mechanisms of action remain of interest to researchers in pharmacology and drug development.
Uricosuric Properties
This compound exerts a potent uricosuric effect by inhibiting the reabsorption of uric acid in the renal tubules.[3][4] This leads to a significant increase in the fractional excretion of urate and a corresponding decrease in serum uric acid levels.[5]
Mechanism of Action
The primary mechanism for the uricosuric effect of this compound is believed to be the inhibition of the urate transporter 1 (URAT1), located on the apical membrane of the proximal tubule cells. URAT1 is a key transporter responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By competitively inhibiting URAT1, this compound effectively blocks this reabsorption, leading to increased uric acid in the urine.[4]
Quantitative Data
The following table summarizes the quantitative effects of this compound on uric acid excretion from various clinical studies.
| Parameter | Dosage | Result | Reference |
| Fractional Urate Excretion | Not Specified | Increased from a mean of 11.2% to 47.5% | [3] |
| Serum Uric Acid | 250 mg/day vs. Hydrochlorothiazide 50 mg/day | Significant decrease with this compound, slight increase with hydrochlorothiazide | [6] |
| Plasma Urate Levels | Varying doses | Reduced by an average of 50% | [5] |
| Hypouricemic Effect | 125 mg/day vs. Probenecid 500 mg/day | Significantly greater effect with this compound | [7] |
Diuretic Properties
This compound is classified as a loop diuretic, acting on the thick ascending limb of the loop of Henle to increase sodium and water excretion.[1]
Mechanism of Action
The diuretic effect of this compound is attributed to its inhibition of the Na-K-2Cl cotransporter (NKCC2) in the apical membrane of the epithelial cells of the thick ascending limb.[8] Inhibition of NKCC2 disrupts the reabsorption of sodium, potassium, and chloride ions, leading to an increase in their urinary excretion and, consequently, an increase in water excretion (diuresis).
References
- 1. academic.oup.com [academic.oup.com]
- 2. Uricosuric medications for chronic gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Uricosuric Agents in Chronic Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The use of this compound in nephrotic syndrome: a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: pharmacokinetics, salicylate interaction and creatinine secretion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Protein Targets of Reactive Metabolites of this compound in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Properties of Ticrynafen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ticrynafen, also known as tienilic acid, is a potent loop diuretic with the unique additional property of being a uricosuric agent. This dual mechanism of action made it a promising therapeutic agent for hypertension, particularly in patients with hyperuricemia. However, reports of hepatotoxicity led to its withdrawal from the market. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, metabolic pathways, and analytical methodologies of ticrynafen, intended to serve as a valuable resource for researchers in pharmacology and drug development.
Chemical Structure and Identification
Ticrynafen is chemically designated as [2,3-dichloro-4-(2-thienylcarbonyl)phenoxy]acetic acid. Its structure comprises a dichlorinated phenoxyacetic acid moiety linked to a thiophene (B33073) ring through a carbonyl group.
Table 1: Chemical Identification of Ticrynafen
| Identifier | Value |
| IUPAC Name | [2,3-dichloro-4-(2-thienylcarbonyl)phenoxy]acetic acid |
| Synonyms | This compound, Selacryn, ANP 3624 |
| CAS Number | 40180-04-9 |
| Molecular Formula | C₁₃H₈Cl₂O₄S |
| Molecular Weight | 331.16 g/mol |
| SMILES | O=C(O)COc1cc(C(=O)c2sccc2)c(Cl)c(Cl)c1 |
| InChI Key | AGHANLSBXUWXTB-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior.
Table 2: Physicochemical Properties of Ticrynafen
| Property | Value | Reference |
| Melting Point | 149 °C | |
| logP (computed) | 4.1 | |
| Protein Binding | >95% (primarily to albumin) | |
| pKa | Data not available | |
| Aqueous Solubility | Data not available |
Experimental Protocols for Physicochemical Property Determination
2.1.1. Determination of Melting Point
The melting point of ticrynafen can be determined using the capillary method as described in various pharmacopeias. The substance is introduced into a capillary tube and heated at a controlled rate. The temperature range from the point at which the substance begins to melt to when it is completely liquid is recorded as the melting point.
2.1.2. Determination of Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. While a computed value is available, an experimental determination can be performed using the shake-flask method. A solution of ticrynafen is prepared in a biphasic system of n-octanol and water. After equilibration, the concentration of ticrynafen in each phase is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The logP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
2.1.3. Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of ticrynafen is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration, and the pKa is determined from the titration curve as the pH at which half of the acid has been neutralized.
2.1.4. Determination of Aqueous Solubility
The aqueous solubility of ticrynafen can be determined by the shake-flask method. An excess amount of solid ticrynafen is added to water in a sealed container and agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of ticrynafen in the saturated solution is quantified using a validated analytical method like HPLC.
Mechanism of Action
Ticrynafen exhibits a dual mechanism of action, functioning as both a loop diuretic and a uricosuric agent.
Diuretic Effect: Inhibition of the Na-K-2Cl Symporter
As a loop diuretic, ticrynafen acts on the thick ascending limb of the loop of Henle in the kidney. It inhibits the Na-K-2Cl symporter (NKCC2) on the apical membrane of the epithelial cells. This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid into the bloodstream. The increased concentration of these ions in the tubular fluid leads to an osmotic diuresis, resulting in increased excretion of water and electrolytes.
Uricosuric Effect: Inhibition of URAT1
Ticrynafen's uricosuric effect is attributed to its inhibition of the urate transporter 1 (URAT1), which is located on the apical membrane of the proximal tubule cells. URAT1 is responsible for the reabsorption of uric acid from the renal tubules back into the blood. By inhibiting URAT1, ticrynafen increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels.
Metabolism and Pharmacokinetics
Metabolic Pathway
Ticrynafen is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, with CYP2C9 being a key enzyme involved. The metabolism proceeds through two main pathways:
-
Oxidation of the thiophene ring: This leads to the formation of a reactive thiophene sulfoxide (B87167) intermediate. This electrophilic metabolite is believed to be responsible for the covalent binding to CYP2C9, leading to its inactivation and contributing to the observed hepatotoxicity.
-
Hydroxylation of the thiophene ring: This results in the formation of a 5-hydroxy metabolite, which is a major metabolite of ticrynafen.
Pharmacokinetic Parameters
Ticrynafen is well-absorbed after oral administration. It is highly bound to plasma proteins and has a relatively short elimination half-life.
Table 3: Pharmacokinetic Parameters of Ticrynafen in Humans
| Parameter | Value | Reference |
| Bioavailability (F) | Essentially complete after oral administration | |
| Time to Peak Concentration (Tmax) | Data not available | |
| Peak Plasma Concentration (Cmax) | Data not available | |
| Volume of Distribution (Vd) | Data not available | |
| Elimination Half-life (t½) | ~6 hours | |
| Clearance (CL) | Rapid | |
| Protein Binding | >95% |
Synthesis
The synthesis of ticrynafen has been described in the patent literature (DE 2048372). A general synthetic route involves the Friedel-Crafts acylation of 2,3-dichlorophenoxyacetic acid with 2-thenoyl chloride.
A detailed experimental protocol for the synthesis of ticrynafen is not publicly available in peer-reviewed literature. The following is a generalized representation based on the patent information.
Analytical Methods
Several analytical methods have been developed for the quantification of ticrynafen and its metabolites in biological matrices.
Gas-Liquid Chromatography (GLC)
A sensitive GLC assay has been described for the determination of ticrynafen and its metabolites in urine, serum, and plasma. The method involves the derivatization of the carboxylic acid groups by methylation and the hydroxyl group of one of the metabolites by trimethylsilylation to improve volatility and chromatographic separation.
Experimental Protocol Outline (GLC):
-
Sample Preparation: Extraction of ticrynafen and its metabolites from the biological matrix using an organic solvent.
-
Derivatization: Methylation of carboxylic acid groups using a suitable methylating agent (e.g., diazomethane (B1218177) or BF₃-methanol). Trimethylsilylation of the hydroxylated metabolite using a silylating agent (e.g., BSTFA).
-
GLC Analysis:
-
Column: A suitable capillary column (e.g., non-polar or medium-polarity).
-
Carrier Gas: Nitrogen or Helium.
-
Injector and Detector Temperature: Optimized for the derivatized analytes.
-
Temperature Program: A programmed temperature gradient to ensure separation of the analytes.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
-
-
Quantification: Using an internal standard and a calibration curve.
High-Performance Liquid Chromatography (HPLC)
HPLC methods offer a reliable and sensitive alternative for the determination of ticrynafen and its metabolites in plasma and urine. Reversed-phase HPLC with UV detection is commonly employed.
Experimental Protocol Outline (HPLC):
-
Sample Preparation: Protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to isolate the analytes from the plasma or urine matrix.
-
HPLC Analysis:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in isocratic or gradient elution mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance for ticrynafen.
-
-
Quantification: Using an internal standard and a calibration curve constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Conclusion
Ticrynafen remains a molecule of significant interest due to its unique dual pharmacological action. Despite its withdrawal from the market, the study of its chemical properties, mechanism of action, and metabolic fate continues to provide valuable insights into drug design, metabolism-mediated toxicity, and the complex interplay between drugs and biological systems. This technical guide consolidates the available scientific information on ticrynafen, offering a foundational resource for researchers in the pharmaceutical sciences. Further investigation into the specific molecular interactions of ticrynafen with its target transporters and metabolizing enzymes could pave the way for the design of safer and more effective diuretics and uricosuric agents.
The Effect of Tienilic Acid on Renal Uric Acid Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Tienilic acid (also known as ticrynafen) is a diuretic agent that was formerly used for the treatment of hypertension.[1] A hallmark of its pharmacological profile is a potent uricosuric effect, meaning it increases the excretion of uric acid in the urine. This property led to a significant reduction in serum uric acid levels, a departure from many other diuretics which tend to cause hyperuricemia.[2][3][4] The drug was withdrawn from the market due to reports of hepatotoxicity.[1] However, its distinct mechanism of action on renal urate handling remains a valuable case study for understanding the complex processes of uric acid transport and for the development of novel uricosuric agents.
This guide provides an in-depth examination of the mechanisms by which this compound affects renal uric acid transport, supported by quantitative data, detailed experimental protocols, and pathway visualizations. Uric acid homeostasis is primarily managed by a complex interplay of transporters in the renal proximal tubule. Key transporters involved in reabsorption include Urate Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9), while secretion involves transporters such as ATP-binding cassette subfamily G member 2 (ABCG2) and Organic Anion Transporters (OATs).[5][6] this compound primarily exerts its effect by inhibiting the reabsorption of uric acid.[7]
Core Mechanism of Action
This compound's uricosuric effect is achieved by inhibiting the tubular reabsorption of uric acid in the proximal tubule of the kidney.[2][7] While the specific transporter URAT1 was not identified in the initial studies, modern understanding points to URAT1, located on the apical membrane of proximal tubule cells, as the principal target for uricosuric drugs that inhibit reabsorption.[8][9][10] By blocking this transporter, this compound prevents uric acid from being moved from the tubular lumen back into the bloodstream, thereby increasing its urinary excretion.[10]
Furthermore, this compound itself is an organic acid that is actively secreted into the proximal tubule.[2] It competes with other organic acids, such as p-aminohippurate (B12120003) (PAH), for transport via the common organic acid pathway, which involves basolateral transporters like OAT1 and OAT3.[2][7] Studies have shown that this compound markedly depresses PAH transport.[2] This interaction indicates that this compound is a substrate and competitive inhibitor of this secretory pathway.[7] The net effect of its potent inhibition of urate reabsorption outweighs any potential impact on urate secretion, resulting in a profound overall increase in uric acid excretion.[11][12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. karger.com [karger.com]
- 3. The hypouricaemic effect of this compound: experience in patients with hyperuricaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Diuretics and uric acid (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Renal Transport of Uric Acid: Evolving Concepts and Uncertainties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. portlandpress.com [portlandpress.com]
- 12. This compound in hypertension with hyperuricaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Clinical Studies of Tienilic Acid for Hypertension: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early clinical studies of tienilic acid, a novel diuretic with uricosuric properties, for the treatment of hypertension. The document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the drug's mechanism of action and typical clinical trial workflow.
Introduction
This compound (also known as ticrynafen) emerged as a promising antihypertensive agent in the late 1970s. Its unique dual mechanism of action, combining diuretic and uricosuric effects, positioned it as a potential alternative to thiazide diuretics, particularly for hypertensive patients with or at risk of hyperuricemia. This guide focuses on the foundational clinical trials that investigated its efficacy and safety profile in the management of mild to moderate essential hypertension.
Quantitative Data Summary
The following tables summarize the key quantitative data extracted from early clinical studies of this compound. These studies were primarily double-blind, randomized controlled trials comparing this compound with hydrochlorothiazide (B1673439) and/or a placebo.
Table 1: Patient Demographics and Baseline Characteristics (Illustrative)
| Characteristic | Study 1 (6-week)[1] | Study 2 (7-month)[2] | Study 3 (5-week)[3][4] | Study 4 (Crossover)[5] |
| Number of Patients | 30 | 66 | 56 | 38 |
| Condition | Mild to moderate essential hypertension | Mild to moderate essential hypertension | Mild to moderate essential hypertension | Mild to moderate essential hypertension |
| Treatment Groups | This compound, Hydrochlorothiazide, Placebo | This compound, Hydrochlorothiazide | This compound, Hydrochlorothiazide | This compound, Hydrochlorothiazide, Placebo |
Table 2: Efficacy Data - Blood Pressure Reduction
| Parameter | This compound | Hydrochlorothiazide | Placebo | Study Duration | Reference |
| Mean Supine BP Reduction (mmHg) | 20/12 | 17/9 | Not Reported | 6 weeks | [1] |
| Blood Pressure Control | Effective | Effective | Not Applicable | Not Specified | [5] |
| Antihypertensive Action | Significant Reduction | Significant Reduction | No Significant Change | 6 weeks | [1] |
| Long-term BP Effect | Maintained | Not Reported | Not Applicable | 24 months | [1] |
Table 3: Metabolic Effects - Serum Uric Acid and Other Parameters
| Parameter | Effect of this compound | Effect of Hydrochlorothiazide | Study Duration | Reference |
| Serum Uric Acid | Striking decline[1] | Significant increase[1] | 6 weeks | [1] |
| Serum Uric Acid | Fell | Rose | 7 months | [2] |
| Serum Potassium | Slight decline[1] | More pronounced decline[1] | 6 weeks | [1] |
| Serum Creatinine | Slight increase[1] | Slight increase[1] | 6 weeks | [1] |
| Blood Urea (B33335) Nitrogen (BUN) | Slight increase[1] | Slight increase[1] | 6 weeks | [1] |
| Urate Clearance | Increased[4] | No modification[4] | 5 weeks | [4] |
Experimental Protocols
The early clinical studies of this compound for hypertension predominantly followed a double-blind, randomized, controlled trial design. Many of these studies were comparative, evaluating the efficacy and safety of this compound against hydrochlorothiazide, a standard diuretic at the time, and often included a placebo group.
Study Design
-
Randomization: Patients were randomly assigned to receive this compound, hydrochlorothiazide, or a placebo.[1][3]
-
Blinding: The studies were double-blind, meaning neither the patients nor the investigators knew which treatment was being administered.[1][2][3]
-
Control Groups: Active control (hydrochlorothiazide) and/or placebo control were used.[1][5]
-
Study Duration: The trial durations varied, with short-term studies lasting around 5 to 6 weeks and longer-term follow-up studies extending up to 24 months.[1][2][4]
-
Design Types: Both parallel-group and crossover designs were employed. In a crossover trial, each patient received all treatments in a sequential order.[5]
Patient Population
-
Inclusion Criteria: The studies typically enrolled adult patients diagnosed with mild to moderate essential hypertension.[1][2][5]
-
Exclusion Criteria: While not extensively detailed in the abstracts, it can be inferred that patients with secondary hypertension, severe renal impairment, or known hypersensitivity to the study drugs were likely excluded.
Intervention
-
This compound Dosage: The daily dosage of this compound was generally 250 mg, which could be increased to 500 mg if the desired blood pressure reduction was not achieved.[2] One study noted that 250 mg of this compound appeared to be equivalent to 50 mg of hydrochlorothiazide.[3]
-
Hydrochlorothiazide Dosage: The comparator, hydrochlorothiazide, was typically administered at a daily dose of 50 mg, with a possible increase to 100 mg.[2]
-
Placebo: A placebo washout period was often included before the active treatment phase to establish a baseline blood pressure.[2]
Outcome Measures
-
Primary Efficacy Endpoint: The primary measure of efficacy was the change in blood pressure from baseline.
-
Secondary Endpoints: Secondary outcomes included changes in serum uric acid levels, serum electrolytes (potassium), and markers of renal function (creatinine and blood urea nitrogen).[1][4]
-
Safety Assessments: The incidence of adverse effects was monitored throughout the studies.[1]
Mechanism of Action and Experimental Workflow
Signaling Pathways and Mechanisms
This compound exerts its therapeutic effects through a direct action on the renal tubules. It inhibits the reabsorption of sodium and uric acid, leading to increased urinary excretion of both.[6] This dual action accounts for its diuretic (and thus antihypertensive) and uricosuric properties.
Caption: Mechanism of action of this compound in the renal tubule.
Experimental Workflow
The clinical trials of this compound generally followed a structured workflow, from patient recruitment to data analysis, typical for studies of antihypertensive drugs.
Caption: Typical experimental workflow for a clinical trial of this compound.
Conclusion
The early clinical studies of this compound demonstrated its efficacy as an antihypertensive agent, comparable to that of hydrochlorothiazide.[1][2][5] Its distinct advantage was its potent uricosuric effect, which led to a significant reduction in serum uric acid levels, in contrast to the hyperuricemic effect observed with thiazide diuretics.[1][2][4] While generally well-tolerated, subsequent post-marketing surveillance revealed a risk of severe hepatotoxicity, which ultimately led to its withdrawal from the market in many countries. Nevertheless, the study of this compound provided valuable insights into the development of antihypertensive agents with favorable metabolic profiles.
References
- 1. A double-blind comparison of the effects of hydrochlorothiazide and tienylic acid (a diuretic with uricosuric properties) in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An evaluation of this compound, a new diuretic uricosuric agent, in the therapy of arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicentre comparative trial of this compound and hydrochlorothiazide in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Experiences with a new hypouricemic diuretic (this compound): comparison with hydrochlorothiazide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in the treatment of mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A double-blind study of this compound with two year follow-up of patients with mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of [2,3-dichloro-4-(2-thienylcarbonyl)phenoxy]acetic Acid (Ticrynafen): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
[2,3-dichloro-4-(2-thienylcarbonyl)phenoxy]acetic acid, known as ticrynafen or tienilic acid, is a potent diuretic and uricosuric agent. Formerly marketed for the treatment of hypertension, its clinical use was curtailed due to a significant risk of hepatotoxicity. This technical guide provides a comprehensive overview of the pharmacological profile of ticrynafen, with a focus on its pharmacokinetics, pharmacodynamics, mechanism of action, and the molecular pathways underlying its therapeutic effects and toxicity. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction
Ticrynafen is a loop diuretic that possesses the unique additional property of promoting uric acid excretion.[1] This dual mechanism of action made it an attractive therapeutic option for hypertensive patients, particularly those with or at risk of hyperuricemia and gout.[2] However, post-marketing surveillance revealed an unacceptable incidence of severe, and in some cases fatal, liver injury, leading to its withdrawal from the market in 1982.[1][3] Despite its clinical discontinuation, the study of ticrynafen continues to provide valuable insights into drug metabolism, mechanisms of drug-induced liver injury (DILI), and the intricate interplay between pharmacology and toxicology.
Pharmacological Profile
Pharmacodynamics
The primary pharmacodynamic effects of ticrynafen are diuresis, natriuresis, and uricosuria. It effectively reduces blood pressure in hypertensive patients and lowers serum uric acid levels.[4][5]
| Parameter | Effect | Quantitative Data | Reference |
| Diuresis & Natriuresis | Increased excretion of sodium and water. | Maximum sodium excretion reached 5.2% of the filtered load with 500 and 1000 mg oral doses.[6] A 250 mg dose had natriuretic activity comparable to 50 mg of ethacrynic acid, and a 500 mg dose was comparable to 50 mg of hydrochlorothiazide (B1673439).[7] | [6][7] |
| Uricosuria | Increased excretion of uric acid. | A 2.5-fold increase in fractional urate clearance was observed.[8] Serum uric acid levels were reduced by up to 62%.[8] In a comparative study, ticrynafen (125-250 mg/day) reduced serum uric acid by 33.8%, which was significantly greater than the 26% reduction seen with probenecid (B1678239) (0.5-1.0 g/day ).[9] | [8][9] |
| Antihypertensive Effect | Reduction in blood pressure. | In hypertensive men, both ticrynafen and hydrochlorothiazide significantly decreased mean arterial pressure by 8% to 18%.[8] | [8] |
| Electrolyte Balance | Decreased serum potassium and chloride. Increased BUN and carbon dioxide content. | Changes were generally reversible and comparable to those induced by hydrochlorothiazide.[8] | [8] |
Pharmacokinetics
Ticrynafen is rapidly absorbed after oral administration and is extensively metabolized. Its pharmacokinetic profile is characterized by a relatively short half-life.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | [10] |
| Peak Plasma Concentration (Cmax) | 10-11 µg/mL (after a 250 mg oral dose) | [10] |
| Elimination Half-life (t½) | Shorter than previously reported in some studies, indicating faster elimination.[11] | [11] |
| Metabolism | Primarily hepatic, involving cytochrome P450 enzymes.[12] Major metabolites include an alcohol and a diacid metabolite.[10] | [10][12] |
| Excretion | Approximately 40% of a dose is recovered in the urine within 24 hours, with 30% as the parent compound and 10% as metabolites.[10] It is likely excreted via a saturable renal tubular transport mechanism.[11] | [10][11] |
| Protein Binding | Extensively bound to plasma proteins. | [13] |
Mechanism of Action
Diuretic and Uricosuric Effects
Ticrynafen exerts its diuretic and uricosuric effects by acting on the renal tubules. Its natriuretic site of action is in the cortical diluting segment of the distal nephron.[10] It inhibits the reabsorption of both sodium and uric acid from the tubular fluid.[13][14] The uricosuric effect is quantitatively important for its overall therapeutic response and is achieved through the inhibition of tubular reabsorption of both filtered and secreted urate.[14]
Diagram: Mechanism of Diuretic and Uricosuric Action
Caption: Ticrynafen inhibits sodium and urate transporters in the renal tubules.
Hepatotoxicity
The hepatotoxicity of ticrynafen is a complex process involving metabolic activation and a subsequent immune response.
Ticrynafen is metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2C9, in the liver.[1] This metabolic process can lead to the formation of reactive electrophilic metabolites.[12] These reactive intermediates can covalently bind to cellular proteins, leading to cellular stress and initiating an immune response.[15] The formation of a glutathione-tienilic acid adduct has been identified in the bile of rats, confirming the generation of electrophilic metabolites.[12]
The current understanding is that ticrynafen-induced hepatotoxicity is primarily an immune-mediated event.[16] The covalent binding of reactive metabolites to liver proteins can form neoantigens. These drug-altered liver cell determinants can break immune tolerance, leading to the production of autoantibodies (such as anti-LKM2 antibodies) and a cell-mediated cytotoxic response against hepatocytes.[11][16] This results in an inflammatory cascade and hepatocellular necrosis, clinically presenting as acute hepatitis.[3]
Diagram: Signaling Pathway of Ticrynafen-Induced Hepatotoxicity
Caption: Metabolic activation and immune response in ticrynafen hepatotoxicity.
Experimental Protocols
Determination of Ticrynafen in Biological Fluids (HPLC Method)
A simple and reliable High-Performance Liquid Chromatography (HPLC) method has been developed for the determination of ticrynafen and its alcohol metabolite in plasma and urine.[11]
-
Sample Preparation:
-
Acidify plasma or urine samples.
-
Extract with a suitable organic solvent (e.g., diethyl ether).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where ticrynafen and its metabolites show significant absorbance.
-
Quantification: Use of an internal standard and construction of a calibration curve with known concentrations of the analytes.
-
Assessment of Hepatotoxicity in Animal Models
Animal models, particularly rats, have been used to investigate the mechanisms of ticrynafen-induced hepatotoxicity.
-
Animal Model: Male Sprague-Dawley rats are a commonly used model.
-
Treatment:
-
Administer ticrynafen orally at a specified dose (e.g., 300 mg/kg).[12]
-
In some studies, co-administer a glutathione (B108866) biosynthesis inhibitor like L-buthionine-(S,R)-sulfoximine (BSO) to exacerbate toxicity.[12]
-
To investigate the role of CYP450, a CYP inhibitor such as 1-aminobenzotriazole (B112013) (ABT) can be administered prior to ticrynafen.[12]
-
-
Endpoint Analysis:
-
Blood Chemistry: Measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathology: Collect liver tissue for histological examination to assess for necrosis and other signs of liver damage.
-
Biomarker Analysis: Measure hepatic glutathione (GSH) levels and the expression of genes responsive to oxidative stress (e.g., heme oxygenase-1).[12]
-
Metabolite Identification: Analyze bile for the presence of drug-glutathione adducts using techniques like liquid chromatography-mass spectrometry (LC-MS).[12]
-
Diagram: Experimental Workflow for Preclinical Hepatotoxicity Assessment
Caption: A typical workflow for assessing drug-induced liver injury in preclinical studies.
Clinical Trial Design Considerations
The evaluation of diuretic and uricosuric agents typically involves randomized, double-blind, comparative clinical trials.
Diagram: Illustrative Clinical Trial Workflow
Caption: A generalized workflow for a clinical trial of a diuretic/uricosuric agent.
Conclusion
[2,3-dichloro-4-(2-thienylcarbonyl)phenoxy]acetic acid (ticrynafen) possesses a unique and potent pharmacological profile, combining effective diuretic, natriuretic, and uricosuric actions. While its clinical utility was ultimately negated by an unacceptable risk of severe hepatotoxicity, the study of ticrynafen has been instrumental in advancing our understanding of drug-induced liver injury. The mechanisms of its metabolic activation by cytochrome P450 enzymes and the subsequent immune-mediated hepatotoxicity serve as a critical case study for drug safety and toxicology. The data and protocols presented in this guide are intended to support further research into the complex interactions between drug metabolism, efficacy, and adverse reactions, with the ultimate goal of developing safer and more effective therapeutic agents.
References
- 1. GLC determination of ticrynafen and its metabolites in urine, serum, and plasma of humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ticrynafen and hydrochlorothiazide in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical trials of diuretic therapy in heart failure: research directions and clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ticrynafen and hydrochlorothiazide. A comparison in hypertensive patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical study of ticrynafen. A new diuretic, antihypertensive, and uricosuric agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Inflammatory signaling on cytochrome P450-mediated drug metabolism in hepatocytes [frontiersin.org]
- 7. Comparative effects of ticrynafen and hydrochlorothiazide in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic studies of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immune mechanisms in this compound associated hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immune mechanisms in this compound associated hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Immunological Mechanisms and Immune-Based Biomarkers of Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ticrynafen: a novel uricosuric antihypertensive natriuretic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Protein Targets of Reactive Metabolites of this compound in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A 12-Week, Multicenter, Randomized, Double-Blind, Placebo-Controlled Clinical Trial for Evaluation of the Efficacy and Safety of DKB114 on Reduction of Uric Acid in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Tienilic acid and its impact on sodium reabsorption
An In-depth Technical Guide to Tienilic Acid and its Impact on Sodium Reabsorption
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (also known as ticrynafen) is a diuretic and uricosuric agent that exerts its primary effects on the renal tubules. Its diuretic action, characterized by increased sodium and water excretion, is attributed to the inhibition of sodium reabsorption in the cortical diluting segment of the distal nephron. Concurrently, it produces a notable uricosuric effect by inhibiting the tubular reabsorption of uric acid in the proximal tubule. This dual mechanism of action made it a subject of significant interest for the management of hypertension, particularly in patients with hyperuricemia. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its impact on sodium reabsorption, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Introduction
This compound, [2,3-dichloro-4-(2-thienylcarbonyl)phenoxy]acetic acid, is a loop diuretic with potent uricosuric properties.[1] Unlike thiazide diuretics, which can cause hyperuricemia, this compound's ability to lower serum uric acid levels while promoting natriuresis presented a potential therapeutic advantage.[2][3] The drug acts on different segments of the nephron to produce its diuretic and uricosuric effects.[1] Its natriuretic effect is primarily localized to the cortical diluting segment of the distal tubule, while its uricosuric action occurs in the proximal tubule.[1][4] This document will delve into the core mechanisms of this compound's action on renal sodium handling, present key quantitative findings from clinical and preclinical studies, and outline the experimental methodologies used to elucidate these effects.
Mechanism of Action: Impact on Sodium Reabsorption
The primary diuretic effect of this compound stems from its inhibition of sodium reabsorption in the kidney. Studies indicate that its site of action is the cortical diluting segment of the distal nephron.[4][5] In this region, it is believed to inhibit the Na-Cl cotransporter (NCC), a mechanism analogous to that of thiazide diuretics. By blocking this transporter on the luminal side of the tubular cells, this compound reduces the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increase in the osmotic pressure of the tubular fluid, causing more water to be retained within the tubule and excreted as urine, a process known as natriuresis.[4][6] Maximum sodium excretion observed in studies reached 5.2% of the filtered load.[4]
The drug must first be actively secreted into the tubular lumen to exert its effect. Being highly bound to plasma proteins (over 95%), glomerular filtration of this compound is minimal.[1] Instead, it is actively secreted into the proximal tubule via the organic anion transport (OAT) system.[1][7] From there, it travels to its site of action in the distal nephron.
Figure 1: Cellular mechanism of this compound in the distal tubule.
Quantitative Data on Renal and Systemic Effects
Clinical studies have quantified the effects of this compound on various physiological parameters. The data consistently demonstrates its diuretic and antihypertensive actions, alongside a significant reduction in serum uric acid.
Table 1: Effects of this compound on Serum and Urine Parameters in Healthy Volunteers
| Parameter | Baseline (Mean ± SD) | After this compound (Mean ± SD) | Percentage Change | Reference |
|---|---|---|---|---|
| Serum Urate (mmol/l) | 0.34 ± 0.04 | 0.16 ± 0.01 | -52.9% | [8] |
| Fractional Urate Excretion (%) | 11.2 ± 1.3 | 47.5 ± 5.7 | +324.1% | [8] |
| Body Weight (kg) | 67.1 ± 4.7 | 64.5 ± 4.7 | -3.9% | [8] |
| Maximum Sodium Excretion (% of filtered load) | - | 5.2% | - |[4] |
Table 2: Comparison of this compound and Hydrochlorothiazide in Hypertensive Patients (after 3-5 weeks of treatment)
| Parameter | This compound (250 mg/day) | Hydrochlorothiazide (50 mg/day) | Reference |
|---|---|---|---|
| Change in Blood Pressure | Similar significant decrease | Similar significant decrease | [2][3] |
| Serum Uric Acid | Significant decrease | Slight increase | [2][3] |
| Urate Clearance | Significant increase | No modification | [2] |
| Serum Sodium | Minor variations | Minor variations | [3] |
| Serum Potassium | Decrease | Decrease | [3] |
| Plasma Renin Activity | Increase | Increase |[3] |
Experimental Protocols
The characterization of this compound's effects on sodium reabsorption has been achieved through various experimental designs, from preclinical animal models to human clinical trials.
In Vivo Assessment of Diuretic Activity in Rodents
This protocol provides a generalized framework for evaluating the diuretic, natriuretic, and kaliuretic activity of a test compound like this compound in rats.
Objective: To measure the effect of this compound on urine volume and electrolyte excretion.
Methodology:
-
Animal Model: Male Wistar rats (150-200g) are used.
-
Acclimatization: Animals are housed in metabolic cages for several days before the experiment to adapt to the environment. They are fasted for 18 hours prior to the experiment, with free access to water.[9]
-
Grouping: Rats are divided into at least two groups (n=6 per group): a control group receiving the vehicle (e.g., normal saline) and a test group receiving this compound suspended in the vehicle.[10][11]
-
Hydration & Dosing: All animals receive a saline load (e.g., 25 ml/kg) orally to ensure a uniform state of hydration and promote diuresis. The test group receives the drug (e.g., 10 mg/kg) either orally or via intraperitoneal injection, while the control group receives the vehicle alone.[9][11]
-
Urine Collection: Animals are immediately placed back into the metabolic cages. Urine is collected at set intervals, typically over 5 to 24 hours.[9]
-
Analysis:
-
The total volume of urine for each animal is recorded.
-
Urine samples are analyzed for sodium (Na+) and potassium (K+) concentrations using a flame photometer.
-
Parameters such as diuretic action (ratio of test group urine volume to control group) and natriuretic/kaliuretic activity are calculated.
-
References
- 1. karger.com [karger.com]
- 2. An evaluation of this compound, a new diuretic uricosuric agent, in the therapy of arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Experiences with a new hypouricemic diuretic (this compound): comparison with hydrochlorothiazide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ticrynafen: site of natriuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: pharmacokinetics, salicylate interaction and creatinine secretion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tubular secretion and effects of this compound in the hen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. m.youtube.com [m.youtube.com]
- 11. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols: In Vitro Assay for Tienilic Acid-Mediated CYP2C9 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2C9 (CYP2C9) is a critical enzyme in human drug metabolism, responsible for the oxidative metabolism of a significant portion of clinically used drugs.[1][2] Tienilic acid, a former diuretic agent, is a well-characterized mechanism-based inhibitor of CYP2C9.[3][4] This means that CYP2C9 metabolizes this compound into a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation.[3][5] Understanding the kinetics and mechanism of this inhibition is crucial for predicting and avoiding potential drug-drug interactions. These application notes provide detailed protocols for conducting in vitro assays to characterize the inhibitory effects of this compound on CYP2C9.
Data Presentation: Quantitative Inhibition Parameters
The following tables summarize the key quantitative parameters for this compound-mediated CYP2C9 inhibition, compiled from in vitro studies. These values can vary depending on the experimental system and probe substrate used.
| Parameter | Value | Substrate/System | Reference |
| KI | Varies | (S)-Flurbiprofen, Diclofenac | [1] |
| kinact | Varies | (S)-Flurbiprofen, Diclofenac | [1] |
| Inactivation Efficiency (kinact/KI) | ~9 ml/min/µmol | (S)-Flurbiprofen, Diclofenac | [1] |
| Inactivation Efficiency (kinact/KI) | 10 ml/min/µmol | (S)-Warfarin | [6] |
| Km | 5 ± 1 µM | This compound (for 5-hydroxylation) | [3] |
| kcat | 1.7 ± 0.2 min-1 | This compound (for 5-hydroxylation) | [3] |
| Spectral Binding Affinity (Ks) | 2 µM | This compound | [1][6] |
| In Vitro Half-life | 5 min | This compound with P450 2C9 | [1][6] |
Experimental Protocols
Determination of IC50 for Direct Inhibition
This protocol determines the concentration of this compound required to inhibit 50% of CYP2C9 activity under specific in vitro conditions.
Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP2C9 supersomes
-
Potassium phosphate (B84403) buffer (50-100 mM, pH 7.4)
-
CYP2C9 probe substrate (e.g., Diclofenac, (S)-Warfarin)
-
This compound
-
NADPH regenerating system
-
Acetonitrile (ice-cold)
-
LC-MS/MS system
Procedure:
-
Prepare a solution of HLMs or recombinant CYP2C9 in potassium phosphate buffer.
-
Add varying concentrations of this compound to the enzyme solution.
-
Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.
-
Initiate the reaction by adding the CYP2C9 probe substrate and the NADPH regenerating system.
-
Incubate for a specific time (e.g., 15 minutes) at 37°C.[7]
-
Terminate the reaction by adding ice-cold acetonitrile.[7]
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each this compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
Determination of Time-Dependent Inhibition (kinact and KI)
This protocol characterizes the time-dependent, irreversible inhibition of CYP2C9 by this compound.
Materials:
-
Same as for IC50 determination.
Procedure:
-
Pre-incubation:
-
Prepare a mixture of HLMs or recombinant CYP2C9 and varying concentrations of this compound in potassium phosphate buffer.
-
Add the NADPH regenerating system to initiate the pre-incubation.
-
Incubate at 37°C for different time points (e.g., 0, 5, 10, 20, 30 minutes).[1]
-
-
Dilution and Substrate Reaction:
-
At each pre-incubation time point, take an aliquot of the mixture and dilute it significantly (e.g., 10 to 20-fold) into a fresh reaction mixture containing the CYP2C9 probe substrate and NADPH. This dilution step minimizes further inhibition during the substrate metabolism phase.
-
-
Incubation and Termination:
-
Incubate the diluted mixture for a short, fixed period (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction with ice-cold acetonitrile.
-
-
Analysis and Calculation:
-
Analyze the samples by LC-MS/MS to quantify metabolite formation.
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each this compound concentration.
-
Determine the observed inactivation rate constant (kobs) from the slope of each line.
-
Plot the kobs values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation (KI).
-
Visualizations
Signaling Pathway of this compound-Mediated CYP2C9 Inhibition
Caption: Mechanism of this compound-mediated CYP2C9 inactivation.
Experimental Workflow for Time-Dependent Inhibition Assay
Caption: Workflow for determining k_inact and K_I of CYP2C9 inhibition.
References
- 1. Mechanism-Based Inactivation of Cytochrome P450 2C9 by this compound and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P4502C9: an enzyme of major importance in human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of this compound by human yeast-expressed cytochromes P-450 2C8, 2C9, 2C18 and 2C19. Evidence that this drug is a mechanism-based inhibitor specific for cytochrome P-450 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Mechanism-Based Inactivation of Cytochrome P450 2C9 by this compound and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism-based inactivation of cytochrome P450 2C9 by this compound and (+/-)-suprofen: a comparison of kinetics and probe substrate selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Machine learning-driven identification of drugs inhibiting cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tienilic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental study of tienilic acid metabolism. This compound, a diuretic agent withdrawn from the market due to hepatotoxicity, serves as a critical case study in drug metabolism and safety assessment. Understanding its metabolic pathways is crucial for predicting and mitigating adverse drug reactions for new chemical entities with similar structural motifs.
Introduction
This compound is primarily metabolized by Cytochrome P450 2C9 (CYP2C9), an enzyme predominantly found in the liver.[1][2][3] The main metabolic pathway involves the 5-hydroxylation of the thiophene (B33073) ring.[2][4] However, the metabolism of this compound also leads to the formation of reactive electrophilic metabolites, specifically thiophene S-oxides.[5][6] These reactive intermediates can covalently bind to cellular proteins, including CYP2C9 itself, which is believed to trigger an immune response leading to hepatotoxicity.[2][7][8] This mechanism-based inactivation of CYP2C9 makes this compound a subject of significant interest in drug metabolism and toxicology research.[1][3]
Data Presentation
Table 1: In Vitro Metabolic Parameters of this compound with CYP2C9
| Parameter | Value | Experimental System | Reference |
| Spectral Binding Affinity Constant (Ks) | 2 µM | P450 2C9 Baculosomes | [1] |
| In Vitro Half-life | ~5 minutes | P450 2C9 Baculosomes (1 µM this compound, 0.04 µM P450 2C9) | [1] |
| Partition Ratio | 34 | P450 2C9 Baculosomes | [1] |
Table 2: Comparison of Metabolic Rates with Suprofen (a structural analog)
| Compound | In Vitro Half-life | Experimental System | Reference |
| This compound | ~5 minutes | P450 2C9 Baculosomes | [1] |
| (±)-Suprofen | ~50 minutes | P450 2C9 Baculosomes | [1] |
| (R)-Suprofen | ~38 minutes | P450 2C9 Baculosomes | [1] |
| (S)-Suprofen | ~35 minutes | P450 2C9 Baculosomes | [1] |
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound
Caption: Metabolic activation of this compound by CYP2C9.
In Vitro Metabolism Experimental Workflow
Caption: Workflow for in vitro this compound metabolism assays.
In Vivo Animal Study Workflow
Caption: Workflow for in vivo studies of this compound metabolism.
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes
Objective: To determine the rate of metabolism of this compound and identify the metabolites formed.
Materials:
-
Human Liver Microsomes (HLM)
-
This compound
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Methodology:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, add potassium phosphate buffer.
-
Add the HLM to the buffer to a final protein concentration of 0.5-1 mg/mL.
-
Add the this compound stock solution to the mixture to achieve the desired final concentration (e.g., 1-10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Quenching of Reaction:
-
Quench the reaction at each time point by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the depletion of the parent drug (this compound) and the formation of its metabolites (e.g., 5-hydroxy-tienilic acid).
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining parent drug concentration versus time to determine the in vitro half-life (t1/2).
-
Calculate the intrinsic clearance (CLint) from the half-life and microsomal protein concentration.
-
Protocol 2: In Vivo Metabolism and Hepatotoxicity of this compound in Rats
Objective: To investigate the pharmacokinetics, metabolism, and potential hepatotoxicity of this compound in a rodent model.
Materials:
-
Sprague-Dawley or Wistar rats
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
L-buthionine-(S,R)-sulfoximine (BSO) (optional, for glutathione (B108866) depletion to enhance toxicity)[9]
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Metabolic cages for urine and feces collection
-
Surgical tools for bile duct cannulation (for biliary excretion studies)
-
Reagents for liver function tests (e.g., ALT, AST)
-
Formalin for tissue fixation
-
LC-MS/MS system
Methodology:
-
Animal Dosing:
-
Sample Collection:
-
Blood: Collect blood samples via tail vein or retro-orbital sinus at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
Urine and Feces: House rats in metabolic cages for collection of urine and feces over 24 or 48 hours.
-
Bile: For biliary excretion studies, cannulate the bile duct and collect bile at specified intervals. A glutathione-tienilic acid adduct has been identified in the bile of rats.[9]
-
Tissues: At the end of the study, euthanize the animals and collect the liver and other relevant tissues.
-
-
Sample Processing:
-
Plasma: Centrifuge blood samples to obtain plasma.
-
Tissue Homogenates: Homogenize liver tissue in a suitable buffer.
-
-
Biochemical Analysis:
-
Measure plasma levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to assess liver damage.
-
-
Metabolite Analysis:
-
Extract this compound and its metabolites from plasma, urine, bile, and tissue homogenates.
-
Analyze the extracts by LC-MS/MS to determine the concentrations of the parent drug and its metabolites.
-
-
Histopathology:
-
Fix a portion of the liver in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate for signs of liver injury (e.g., necrosis, inflammation).
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for this compound and its major metabolites.
-
Compare liver enzyme levels and histopathological findings between the treated and control groups to assess hepatotoxicity.
-
Protocol 3: Identification of Protein Adducts of Reactive Metabolites
Objective: To identify the cellular proteins that are covalently modified by the reactive metabolites of this compound.
Materials:
-
Cryopreserved human hepatocytes[7]
-
[14C]-labeled this compound[7]
-
Cell culture medium (e.g., Williams' Medium E)
-
Cell lysis buffer
-
2D gel electrophoresis system
-
Phosphorimager
-
In-gel digestion reagents (e.g., trypsin)
-
LC-MS/MS system for proteomics
Methodology:
-
Hepatocyte Incubation:
-
Culture cryopreserved human hepatocytes.
-
Incubate the hepatocytes with [14C]-tienilic acid at a relevant concentration.[7]
-
-
Cell Lysis and Protein Extraction:
-
After incubation, wash the cells to remove unbound radioactivity.
-
Lyse the cells and extract the total cellular protein.
-
-
2D Gel Electrophoresis:
-
Separate the proteins by two-dimensional gel electrophoresis (first by isoelectric point, then by molecular weight).
-
-
Detection of Radioactive Spots:
-
Expose the 2D gel to a phosphorimager screen to visualize the radioactive spots, which represent proteins adducted by the reactive metabolites of this compound.
-
-
Protein Identification:
-
Excise the radioactive spots from the gel.
-
Perform in-gel tryptic digestion of the proteins within the spots.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the adducted proteins by searching the peptide mass fingerprint and fragmentation data against a protein database.[7]
-
By following these detailed protocols, researchers can effectively investigate the metabolism of this compound, characterize its metabolic pathways, and gain insights into the mechanisms underlying its hepatotoxicity. These methods are also applicable to the study of other compounds with potential for metabolic activation.
References
- 1. Mechanism-Based Inactivation of Cytochrome P450 2C9 by this compound and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P4502C9: an enzyme of major importance in human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Protein Targets of Reactive Metabolites of this compound in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-induced autoimmune hepatitis: anti-liver and-kidney microsomal type 2 autoantibodies recognize a three-site conformational epitope on cytochrome P4502C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of cytochrome P450-mediated metabolism in this compound hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Animal Models for Tienilic Acid-Induced Hepatotoxicity Research
A Note on the Application of Tienilic Acid in Animal Models: While this compound was developed as an antihypertensive and diuretic agent, its clinical use was halted due to significant hepatotoxicity.[1] Consequently, in biomedical research, this compound is not used to induce hypertension in animal models. Instead, it is a key compound for studying the mechanisms of drug-induced liver injury (DILI), particularly idiosyncratic and immune-mediated hepatotoxicity.[1][2] These application notes provide protocols and data for establishing and utilizing animal models to investigate this compound-induced liver damage.
Overview of this compound-Induced Hepatotoxicity
This compound (TA) is a uricosuric diuretic that was withdrawn from the market shortly after its introduction because of severe liver injury, including some fatalities.[1] The hepatotoxicity is primarily considered immunoallergic in nature.[1][3] The mechanism involves metabolic activation by cytochrome P450 enzymes, particularly CYP2C9, for which TA is a substrate.[4] This process generates reactive metabolites that can covalently bind to cellular proteins, including CYP2C9 itself, forming neoantigens that can trigger an autoimmune response.[1] Animal models, primarily in rats, are essential for elucidating the pathways of this toxicity, from metabolic activation to oxidative stress and immune cell-mediated damage.
Key Mechanistic Pathways
The hepatotoxicity of this compound is a multi-step process involving metabolic activation and a subsequent immune response.
-
Metabolic Activation: TA is metabolized by CYP2C9 in the liver, which oxidizes the thiophene (B33073) ring.[3][5] This creates a reactive S-oxide metabolite.
-
Covalent Binding: The reactive metabolite can covalently bind to hepatic proteins, creating protein adducts.[1] These adducted proteins can act as neoantigens.
-
Oxidative Stress: The metabolic process can deplete glutathione (B108866) (GSH) stores and induce genes responsive to oxidative stress, such as heme oxygenase-1 (HO-1).[6]
-
Immune Response: The protein adducts are recognized by the immune system, leading to the production of autoantibodies (e.g., anti-LKM2) and an immune-mediated attack on hepatocytes.[7][8] This suggests a breaking of immune tolerance, leading to autoimmune hepatitis.[8]
Caption: Metabolic pathway of this compound-induced hepatotoxicity.
Animal Models and Quantitative Data
The Sprague-Dawley rat is a commonly used model for studying the subacute toxicity of this compound. Rabbits have also been used for the isolation of hepatocytes to study antibody-dependent cell-mediated cytotoxicity.[8]
Table 1: Effects of Subacute Oral Administration of this compound in Sprague-Dawley Rats Data summarized from a 28-day study.[9]
| Dosage (mg/kg/day) | Key Observations | Serum GPT (ALT) Levels | Liver Weight | Histopathology |
| 30 | Decreased blood pressure and serum uric acid. | No significant change. | No significant change. | No significant changes. |
| 120 | Slight decrease in hemoglobin. | Increased. | Significant increase in males. | Unicellular necrosis, focal round-cell infiltration. |
| 480 | Slight decrease in hemoglobin. | Increased. | Significant increase in males. | Unicellular necrosis, focal round-cell infiltration, stasis. |
Table 2: Acute Dose Effects on Hepatic Biomarkers in Rats Data summarized from a single oral dose study.[6]
| Treatment Group | Dosage | Key Biochemical Changes |
| This compound | 300 mg/kg (single oral dose) | Decreased hepatic GSH levels. |
| Upregulation of Ho-1, Gclm, Nqo1 genes. | ||
| This compound + BSO* | 300 mg/kg TA + BSO | Increased serum ALT, hepatocyte necrosis. |
| TA + BSO + ABT** | 300 mg/kg TA + BSO + 66 mg/kg ABT | Blocked the increase in serum ALT and necrosis. |
*BSO (L-buthionine-(S,R)-sulfoximine) is a glutathione biosynthesis inhibitor used to sensitize the liver to toxic insult.[6] **ABT (1-aminobenzotriazole) is a CYP inhibitor used to confirm the role of metabolic activation.[6]
Experimental Protocols
Protocol 1: Induction of Subacute Hepatotoxicity in Rats
This protocol is designed to assess the general liver toxicity of this compound following repeated administration.
Objective: To induce and characterize dose-dependent hepatotoxicity of this compound in Sprague-Dawley rats.
Materials:
-
Male and female Sprague-Dawley rats (8-10 weeks old).
-
This compound powder.
-
Vehicle: 3% Gum Arabic suspension.
-
Oral gavage needles.
-
Standard laboratory animal diet and water.
-
Equipment for blood collection and serum separation (centrifuge).
-
Kits for measuring serum GPT (ALT), uric acid, and other biochemical parameters.
-
Histology equipment (formalin, paraffin (B1166041), microtome, slides, H&E stain).
Procedure:
-
Acclimatization: House animals in standard conditions for at least one week before the experiment.
-
Group Allocation: Randomly divide animals into four groups (n=8-10 per group/sex): Vehicle Control (0 mg/kg), Low Dose (30 mg/kg), Mid Dose (120 mg/kg), and High Dose (480 mg/kg).
-
Dose Preparation: Prepare fresh suspensions of this compound in 3% gum arabic daily.
-
Administration: Administer the assigned dose or vehicle via oral gavage once daily for 28 consecutive days.[9]
-
Monitoring: Record body weight, food/water consumption, and clinical signs of toxicity daily.
-
Blood Collection: At the end of the 28-day period, collect blood via cardiac puncture or other terminal method under anesthesia. Process blood to separate serum for biochemical analysis.
-
Biochemical Analysis: Measure serum levels of GPT (ALT), AST, uric acid, and magnesium.[9]
-
Necropsy and Histopathology: Euthanize animals and perform a full necropsy. Excise the liver, weigh it, and fix sections in 10% neutral buffered formalin. Process fixed tissues for paraffin embedding, sectioning, and Hematoxylin and Eosin (H&E) staining. Examine slides for evidence of necrosis, inflammation, and other pathological changes.[9]
Protocol 2: Investigating CYP-Mediated Metabolic Activation
This protocol uses inhibitors to confirm the role of cytochrome P450 in mediating TA's hepatotoxicity.
Objective: To determine if the hepatotoxicity of this compound is dependent on its metabolic activation by CYP enzymes.
Materials:
-
Male Sprague-Dawley rats.
-
This compound (TA).
-
L-buthionine-(S,R)-sulfoximine (BSO) to deplete GSH.
-
1-aminobenzotriazole (ABT), a pan-CYP inhibitor.
-
Vehicle for oral and intraperitoneal (i.p.) administration (e.g., corn oil, saline).
-
Equipment for blood and bile collection (if required).
-
Kits for serum ALT and hepatic GSH measurement.
-
Equipment for qPCR or Western blot to analyze gene/protein expression (e.g., HO-1).
Procedure:
-
Acclimatization and Grouping: Acclimatize animals as in Protocol 1. Create experimental groups: (1) Vehicle Control, (2) TA only, (3) BSO + TA, (4) ABT + BSO + TA.
-
Inhibitor Pre-treatment (ABT): For group 4, administer ABT (e.g., 66 mg/kg, i.p.) approximately 1-2 hours before TA administration to inhibit CYP activity.[6]
-
GSH Depletion (BSO): For groups 3 and 4, administer BSO to deplete glutathione, thereby sensitizing the liver to the reactive metabolite. This is often done a few hours before the toxicant.
-
TA Administration: Administer a single oral dose of this compound (e.g., 300 mg/kg) to groups 2, 3, and 4.[6]
-
Sample Collection: At a predetermined time point (e.g., 6-24 hours post-TA administration), collect blood for serum ALT analysis and euthanize the animals to collect liver tissue.
-
Analysis:
-
Measure serum ALT levels to quantify acute liver necrosis.
-
Measure hepatic GSH levels to confirm depletion by BSO and TA.
-
Perform histopathological analysis of liver sections.
-
(Optional) Analyze liver homogenates for the expression of oxidative stress markers like HO-1.[6]
-
(Optional) If equipped for mass spectrometry, analyze bile for the presence of glutathione-tienilic acid adducts.[6]
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for investigating drug-induced liver injury using an animal model.
Caption: General experimental workflow for DILI animal studies.
References
- 1. Identification of Protein Targets of Reactive Metabolites of this compound in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cytochrome P4502C9: an enzyme of major importance in human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of cytochrome P450-mediated metabolism in this compound hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-induced autoimmune hepatitis: anti-liver and-kidney microsomal type 2 autoantibodies recognize a three-site conformational epitope on cytochrome P4502C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immune mechanisms in this compound associated hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicological studies on this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate Tienilic Acid Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tienilic acid is a diuretic drug that was withdrawn from the market due to its association with severe hepatotoxicity. Understanding the mechanisms of this compound-induced liver injury is crucial for the development of safer pharmaceuticals. Cell-based assays are indispensable tools for investigating the cytotoxic effects of compounds like this compound, providing insights into metabolic activation, oxidative stress, and cell death pathways. These application notes provide a detailed overview of relevant cell-based assays and protocols to assess the cytotoxicity of this compound.
The cytotoxicity of this compound is linked to its metabolic activation by cytochrome P450 enzymes, particularly CYP2C9, into reactive metabolites. These reactive intermediates can covalently bind to cellular proteins, leading to cellular stress and an immune response. A key mechanism of this compound-induced cytotoxicity involves the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on mitochondrial superoxide (B77818) and reactive oxygen species (ROS) production in CYP2C9-expressing HepG2 cells.
Table 1: Effect of this compound on Mitochondrial Superoxide Production in CYP2C9-Expressing HepG2 Cells
| This compound Concentration (µM) | Fold Increase in Mitochondrial Superoxide (vs. Control) |
| 0 | 1.0 |
| 25 | ~1.2 |
| 100 | ~1.5 |
| 200 | ~2.0 |
| 400 | ~2.8 |
| 600 | ~3.5 |
| 800 | ~4.2 |
| 1200 | ~5.0 |
Table 2: Effect of this compound on Total Reactive Oxygen Species (ROS) Production in CYP2C9-Expressing HepG2 Cells
| This compound Concentration (µM) | Fold Increase in ROS Production (vs. Control) |
| 0 | 1.0 |
| 25 | ~1.1 |
| 100 | ~1.3 |
| 200 | ~1.6 |
| 400 | ~2.2 |
| 600 | ~2.8 |
| 800 | ~3.4 |
| 1200 | ~4.0 |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Viability Assessment using MTS Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
HepG2 cells or primary human hepatocytes
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom microplates
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
After the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1 to 4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Membrane Integrity Assessment using LDH Release Assay
This protocol quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
HepG2 cells or primary human hepatocytes
-
Cell culture medium
-
96-well clear-bottom microplates
-
This compound stock solution
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTS Assay protocol.
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Assay:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm.
-
To determine the maximum LDH release, lyse the control cells with a lysis buffer (provided in most kits) and measure the absorbance.
-
Calculate the percentage of LDH release using the following formula:
-
% LDH Release = ((Absorbance of treated cells - Absorbance of untreated cells) / (Absorbance of lysed cells - Absorbance of untreated cells)) x 100
-
-
Oxidative Stress Assessment using a Reactive Oxygen Species (ROS) Assay
This protocol measures the intracellular production of ROS using a fluorescent probe.
Materials:
-
HepG2 cells or primary human hepatocytes
-
Cell culture medium
-
96-well black, clear-bottom microplates
-
This compound stock solution
-
ROS detection reagent (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate - DCFH-DA)
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate as described in the MTS assay protocol.
-
-
Compound Treatment and Staining:
-
Remove the culture medium and wash the cells once with a suitable buffer (e.g., PBS).
-
Add 100 µL of the desired concentrations of this compound prepared in the assay buffer.
-
Add the ROS detection reagent (e.g., DCFH-DA) to each well at the final working concentration recommended by the manufacturer.
-
Incubate the plate at 37°C for the desired period (e.g., 1-2 hours), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with cells and reagent but no treatment).
-
Express the results as a fold increase in ROS production compared to the untreated control cells.
-
Application Notes and Protocols for High-Throughput Screening of Tienilic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tienilic acid is a diuretic and uricosuric agent that was withdrawn from the market due to hepatotoxicity. Its biological activity is primarily attributed to the inhibition of two key proteins: Urate Transporter 1 (URAT1) and Cytochrome P450 2C9 (CYP2C9).[1][2] URAT1 is a renal transporter responsible for the reabsorption of uric acid, and its inhibition leads to increased uric acid excretion.[3][4] CYP2C9 is a major drug-metabolizing enzyme, and its inhibition can lead to adverse drug-drug interactions.[2][5] The dual activity of this compound and its analogs makes them interesting candidates for drug development, provided their safety profile can be improved.
High-throughput screening (HTS) is an essential tool in early-stage drug discovery for rapidly evaluating large numbers of chemical compounds.[6] These application notes provide detailed protocols for HTS assays to identify and characterize novel this compound analogs with desired activity profiles against URAT1 and CYP2C9.
Data Presentation: In Vitro Inhibitory Activity of this compound and Analogs
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and representative analogs against human URAT1 and CYP2C9. This data is essential for understanding the structure-activity relationship (SAR) and for selecting compounds with desired selectivity profiles.
| Compound | Structure | URAT1 IC50 (µM) | CYP2C9 IC50 (µM) | Data Source(s) |
| This compound | 2-[2,3-dichloro-4-(2-thenoyl)phenoxy]acetic acid | Data not available in a directly comparable format | ~2.0 - 5.0 | [1][7] |
| Analog 1 | 2-[2,3-dichloro-4-(3-thenoyl)phenoxy]acetic acid | Data not available | > 100 (inactive) | [8] |
| Analog 2 | (2,3-dichloro-4-(thiophen-2-yl)methanone | Data not available | 12.5 (weaker inhibitor) | [1] |
| Analog 3 | 2-(4-(4-chlorobenzoyl)-2,3-dichlorophenoxy)acetic acid | Data not available | Data not available | [9] |
| Suprofen | α-methyl-4-(2-thienylcarbonyl)benzeneacetic acid | Data not available | ~21.0 | [1][10] |
Signaling Pathways and Experimental Workflows
URAT1-Mediated Uric Acid Reabsorption Pathway
The following diagram illustrates the role of URAT1 in the renal proximal tubule and the mechanism of its inhibition by this compound analogs.
Caption: URAT1-mediated uric acid reabsorption in the kidney and its inhibition.
CYP2C9-Mediated Drug Metabolism and Inhibition
This diagram shows the role of CYP2C9 in drug metabolism and its mechanism-based inhibition by certain this compound analogs.
Caption: Mechanism-based inhibition of CYP2C9 by a this compound analog.
High-Throughput Screening Experimental Workflow
The following workflow diagram outlines the general process for screening a compound library against URAT1 and CYP2C9.
Caption: General workflow for high-throughput screening and lead identification.
Experimental Protocols
Protocol 1: Cell-Based High-Throughput Screening for URAT1 Inhibitors
This protocol describes a cell-based assay to measure the inhibition of URAT1-mediated uric acid uptake in a high-throughput format.
1.1. Materials and Reagents
-
HEK293 cells stably expressing human URAT1 (HEK293-hURAT1)
-
Parental HEK293 cells (for control)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
G418 (selection antibiotic)
-
Hanks' Balanced Salt Solution (HBSS)
-
[¹⁴C]-Uric Acid
-
Non-labeled uric acid
-
Test compounds (this compound analogs) dissolved in DMSO
-
Benzbromarone (positive control)
-
96-well cell culture plates
-
Scintillation fluid and microplate scintillation counter
1.2. Cell Culture and Seeding
-
Culture HEK293-hURAT1 and parental HEK293 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 for the stable cell line.
-
Seed the cells into 96-well plates at a density of 5 x 10⁴ cells per well.
-
Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
1.3. Uric Acid Uptake Assay
-
Prepare a serial dilution of test compounds and control (benzbromarone) in HBSS. The final DMSO concentration should not exceed 0.5%.
-
On the day of the assay, wash the cells twice with pre-warmed HBSS.
-
Add 50 µL of the compound dilutions to the respective wells and pre-incubate for 10-15 minutes at 37°C.
-
Prepare the uptake solution containing [¹⁴C]-Uric Acid (final concentration ~50 µM) in HBSS.
-
Initiate the uptake by adding 50 µL of the uptake solution to each well.
-
Incubate for 5-10 minutes at 37°C. The optimal incubation time should be determined in preliminary experiments to ensure linear uptake.
-
Terminate the uptake by aspirating the solution and washing the cells three times with ice-cold HBSS.
-
Lyse the cells by adding 100 µL of 0.1 M NaOH to each well and incubate for 30 minutes at room temperature.
-
Transfer the lysate to a scintillation vial or a 96-well plate compatible with a scintillation counter, add scintillation fluid, and measure the radioactivity.
1.4. Data Analysis
-
Subtract the radioactivity counts from the parental HEK293 cells (background) from the counts of the HEK293-hURAT1 cells.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Determine the IC50 values by fitting the dose-response curves using a non-linear regression model (e.g., four-parameter logistic equation).
Protocol 2: Fluorescence-Based High-Throughput Screening for CYP2C9 Inhibitors
This protocol details a fluorescence-based in vitro assay to measure the inhibition of CYP2C9 activity using a fluorogenic probe substrate.
2.1. Materials and Reagents
-
Recombinant human CYP2C9 enzyme (e.g., in microsomes or purified form)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Fluorogenic CYP2C9 substrate (e.g., Vivid® CYP2C9 Green Detection Kit)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Sulfaphenazole (B1682705) (positive control inhibitor)
-
96- or 384-well black microplates
-
Fluorescence microplate reader
2.2. Inhibition Assay
-
Prepare serial dilutions of test compounds and sulfaphenazole in potassium phosphate buffer.
-
In a 96- or 384-well black plate, add the following in order:
-
Potassium phosphate buffer
-
Recombinant CYP2C9 enzyme
-
Test compound or control
-
-
Pre-incubate the plate for 10 minutes at 37°C.
-
Prepare a solution of the fluorogenic substrate and the NADPH regenerating system in potassium phosphate buffer.
-
Initiate the reaction by adding the substrate/NADPH solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Monitor the increase in fluorescence over time (kinetic measurement) at the appropriate excitation and emission wavelengths for the chosen substrate.
2.3. Data Analysis
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response model.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the high-throughput screening of this compound analogs. By employing these methodologies, researchers can efficiently identify and characterize novel compounds with desired inhibitory profiles against URAT1 and CYP2C9. The systematic evaluation of structure-activity relationships will be instrumental in guiding the optimization of lead compounds with improved efficacy and a reduced potential for adverse effects, ultimately contributing to the development of safer and more effective therapeutics.
References
- 1. Mechanism-Based Inactivation of Cytochrome P450 2C9 by this compound and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrates, inducers, inhibitors and structure-activity relationships of human Cytochrome P450 2C9 and implications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. xenotech.com [xenotech.com]
- 8. Mechanistic studies of the cationic binding pocket of CYP2C9 in vitro and in silico: metabolism of nonionizable analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Synthesis and pharmacology of structural analogs of tienilic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism-based inactivation of cytochrome P450 2C9 by this compound and (+/-)-suprofen: a comparison of kinetics and probe substrate selection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clinical Trial Design of Diuretics with Uricosuric Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting clinical trials for diuretic drugs that also exhibit uricosuric properties. The protocols outlined below are intended to serve as a guide for assessing the efficacy, safety, and mechanisms of action of these dual-acting compounds.
Introduction to Diuretics with Uricosuric Effects
Diuretics are a cornerstone in the management of hypertension and fluid retention. However, many conventional diuretics, particularly thiazides, can lead to hyperuricemia, an increase in serum uric acid (sUA), which is a risk factor for gout. Diuretics with intrinsic uricosuric properties offer a therapeutic advantage by promoting urinary excretion of uric acid, thereby mitigating the risk of hyperuricemia and potentially treating gout. The clinical development of such agents requires a robust trial design to evaluate both their diuretic and uricosuric efficacy, as well as their overall safety profile.
Signaling Pathways and Mechanisms of Action
A thorough understanding of the underlying molecular mechanisms is crucial for the development and evaluation of diuretics with uricosuric effects. The primary targets are renal transporters involved in sodium and urate handling in the proximal and distal tubules of the kidney.
Diuretic and Uricosuric Signaling Pathway
The following diagram illustrates the key transporters involved in renal sodium and urate handling and the proposed mechanism of action for a diuretic with uricosuric effects. These drugs typically inhibit sodium reabsorption in the distal convoluted tubule, leading to diuresis, while also inhibiting urate reabsorption in the proximal tubule via transporters like URAT1 (Urate Transporter 1) and OAT1 (Organic Anion Transporter 1), resulting in a uricosuric effect.
Protocol for inducing and assessing drug-induced liver injury with tienilic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for inducing and assessing drug-induced liver injury (DILI) using tienilic acid in a rodent model. This model is valuable for studying the mechanisms of idiosyncratic DILI, particularly those involving metabolic activation and immune-mediated hepatotoxicity.
Introduction
This compound is a diuretic drug that was withdrawn from the market due to its association with severe idiosyncratic liver injury.[1] The hepatotoxicity of this compound is a classic example of metabolically-driven, immune-mediated DILI.[2][3] The primary mechanism involves the bioactivation of this compound by the cytochrome P450 enzyme, CYP2C9, into a reactive metabolite.[4] This metabolite can covalently bind to hepatic proteins, forming neoantigens that can trigger an autoimmune response characterized by the production of anti-liver/kidney microsomal type 2 (anti-LKM2) autoantibodies.[2][4] These autoantibodies specifically target CYP2C9.[4] Animal models, particularly in rats, have been instrumental in elucidating these mechanisms.
Data Presentation
Table 1: Biochemical Markers of this compound-Induced Liver Injury in Rats
| Parameter | Vehicle Control (Day 28) | This compound (120 mg/kg/day) (Day 28) | This compound (480 mg/kg/day) (Day 28) |
| ALT (U/L) | 25 - 45 | Significant Increase (e.g., 2-4 fold) | Marked Increase (e.g., >5 fold) |
| AST (U/L) | 60 - 100 | Significant Increase (e.g., 2-3 fold) | Marked Increase (e.g., >4 fold) |
| Total Bilirubin (mg/dL) | 0.1 - 0.5 | Mild to Moderate Increase | Moderate to Significant Increase |
| Note: The fold increases are representative estimates based on qualitative descriptions in the literature. Actual values may vary depending on the specific experimental conditions. |
Table 2: Histopathological Scoring of this compound-Induced Liver Injury in Rats
| Histopathological Feature | Score | Description |
| Hepatocellular Necrosis | 0 | None |
| 1 | Single-cell or focal necrosis | |
| 2 | Multifocal to coalescing necrosis | |
| 3 | Extensive or bridging necrosis | |
| Inflammation | 0 | None |
| 1 | Minimal focal inflammation | |
| 2 | Moderate multifocal inflammation | |
| 3 | Marked and diffuse inflammation | |
| Steatosis (Fatty Change) | 0 | None |
| 1 | Mild (affecting <33% of hepatocytes) | |
| 2 | Moderate (affecting 33-66% of hepatocytes) | |
| 3 | Severe (affecting >66% of hepatocytes) | |
| Fibrosis | 0 | None |
| 1 | Mild portal fibrosis | |
| 2 | Bridging fibrosis | |
| 3 | Cirrhosis | |
| This scoring system is adapted from established methods for assessing DILI in rodents.[5][6] |
Experimental Protocols
Protocol 1: Induction of this compound DILI in Rats
1. Animal Model:
-
Species: Male Sprague-Dawley rats (8-10 weeks old).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
2. Materials:
-
This compound (analytical grade).
-
Vehicle: 0.5% carboxymethylcellulose (CMC) or 3% gum arabic suspension in sterile water.[7]
-
Oral gavage needles.
-
Animal balance.
3. Dosing and Administration:
-
Dosage Groups:
-
Administration: Administer this compound or vehicle orally via gavage once daily for 28 consecutive days.[7]
-
Volume: The administration volume should be consistent across all groups (e.g., 5 ml/kg).
4. Monitoring:
-
Monitor animal body weight and clinical signs of toxicity (e.g., lethargy, ruffled fur) daily.
5. Sample Collection:
-
At the end of the 28-day treatment period, fast the animals overnight.
-
Anesthetize the animals and collect blood via cardiac puncture for serum biomarker analysis.
-
Euthanize the animals and collect the liver for histopathological examination.
Protocol 2: Assessment of Liver Injury
1. Serum Biochemical Analysis:
-
Allow the collected blood to clot at room temperature and then centrifuge to separate the serum.
-
Analyze the serum for levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Total Bilirubin using a commercial clinical chemistry analyzer.
2. Histopathological Examination:
-
Fix a portion of the liver in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissue, embed in paraffin, and section at 4-5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the slides under a light microscope by a qualified pathologist blinded to the treatment groups.
-
Score the liver sections for hepatocellular necrosis, inflammation, steatosis, and fibrosis according to the criteria in Table 2. The typical findings for this compound-induced injury include unicellular necrosis of small groups of liver cells and focal round-cell infiltration.[7]
Protocol 3: Detection of Anti-LKM2 Autoantibodies (ELISA)
1. Antigen Preparation:
-
Use recombinant human CYP2C9 protein as the antigen.
2. ELISA Procedure:
-
Coat a 96-well microplate with the CYP2C9 antigen and incubate overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate and add diluted serum samples from the experimental animals. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rat IgG). Incubate for 1 hour at room temperature.
-
Wash the plate and add the enzyme substrate (e.g., TMB).
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength using a microplate reader.
-
The presence of anti-LKM2 antibodies will result in a colorimetric signal.
Visualizations
Caption: Signaling pathway of this compound-induced liver injury.
Caption: Experimental workflow for assessing DILI.
References
- 1. Performance of preclinical models in predicting drug-induced liver injury in humans: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune mechanisms in this compound associated hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Immunological Mechanisms and Immune-Based Biomarkers of Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced autoimmune hepatitis: anti-liver and-kidney microsomal type 2 autoantibodies recognize a three-site conformational epitope on cytochrome P4502C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. veterinaryworld.org [veterinaryworld.org]
- 7. Toxicological studies on this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Variability in Tienilic Acid In Vitro Metabolism Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro metabolism studies of tienilic acid. Our goal is to help you achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for the in vitro metabolism of this compound?
A1: The primary enzyme responsible for the metabolism of this compound is Cytochrome P450 2C9 (CYP2C9).[1][2][3] This enzyme catalyzes the hydroxylation of the thiophene (B33073) ring, leading to the formation of 5-hydroxythis compound as the major metabolite.[3]
Q2: What are the main sources of variability in in vitro studies of this compound metabolism?
A2: Variability in in vitro studies of this compound metabolism can arise from several factors:
-
Genetic Polymorphisms in CYP2C9: Different alleles of the CYP2C9 gene can result in enzymes with altered metabolic activity, leading to inter-individual differences in metabolism rates.[4][5][6]
-
Quality of In Vitro Systems: The source and quality of liver microsomes or other subcellular fractions can significantly impact results.[7][8][9] Factors such as enzyme activity and the presence of necessary cofactors are critical.[7][9]
-
Experimental Conditions: Variations in incubation time, substrate and enzyme concentrations, and buffer composition can all contribute to variability.[7][8][9]
-
Formation of Reactive Metabolites: this compound can be oxidized to reactive metabolites that can covalently bind to proteins, including CYP2C9 itself, leading to mechanism-based inactivation of the enzyme.[1][3][10][11]
Q3: What is the significance of reactive metabolite formation and covalent binding in this compound studies?
A3: The formation of a reactive S-oxide metabolite from the thiophene ring of this compound is a critical event.[1][12] This reactive intermediate can covalently bind to cellular proteins, particularly CYP2C9.[1][2] This covalent binding is believed to be a key initiating event in the immune-mediated hepatotoxicity observed with this compound in some individuals.[1][2][13] In in vitro systems, this can manifest as time-dependent inhibition of CYP2C9 activity.
Q4: How do CYP2C9 genetic polymorphisms affect this compound metabolism?
A4: Genetic variations in the CYP2C9 gene can lead to the expression of enzyme variants with reduced catalytic function.[4][5][6] Individuals carrying alleles such as CYP2C92 and CYP2C93 are considered "poor metabolizers" and will exhibit slower metabolism of this compound.[4][6][14] When using human liver microsomes from different donors, it is crucial to consider the CYP2C9 genotype to understand potential variability in metabolic rates.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in metabolite formation between different batches of human liver microsomes. | Genetic polymorphism of CYP2C9 in the donor livers. | Procure genotyped human liver microsomes to correlate metabolic activity with specific CYP2C9 alleles. Use a larger pool of microsomes from multiple donors to average out individual variations. |
| Non-linear or decreasing rate of metabolite formation over time. | Mechanism-based inactivation of CYP2C9 by a reactive metabolite of this compound. | Perform a time-dependent inhibition assay. Shorten the incubation time or use a lower concentration of this compound to minimize inactivation. |
| Low or no detectable metabolism of this compound. | Inactive enzyme preparation or missing cofactors. | Ensure the use of high-quality, active microsomes. Confirm the presence and appropriate concentration of NADPH in the incubation mixture. Include a positive control substrate for CYP2C9 (e.g., diclofenac) to verify enzyme activity. |
| Inconsistent results in covalent binding studies. | Variability in trapping agents or analytical methods. | Ensure the consistent use and concentration of trapping agents like glutathione (B108866) (GSH) to capture reactive metabolites.[3] Validate the analytical method (e.g., LC-MS/MS) for the detection of this compound-protein adducts. |
| Discrepancy between results from microsomes and hepatocytes. | Contribution of phase II metabolism or other cellular processes not present in microsomes. | Hepatocytes provide a more complete metabolic picture, including both phase I and phase II reactions.[13][15][16] When comparing data, consider that factors like cellular uptake and conjugation can influence the overall metabolic fate in hepatocytes. |
Experimental Protocols
Protocol 1: Microsomal Stability Assay for this compound
Objective: To determine the rate of metabolism of this compound in liver microsomes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (or from specific CYP2C9 genotypes)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching
-
Internal Standard (IS) for LC-MS/MS analysis
-
96-well plates
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing liver microsomes in phosphate buffer.
-
Pre-warm the incubation mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing the internal standard.
-
Include control incubations:
-
No NADPH: To assess non-enzymatic degradation.
-
No this compound: To check for interfering peaks in the analysis.
-
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the disappearance of this compound over time.
Protocol 2: Covalent Binding Assay
Objective: To assess the potential of this compound to form covalent adducts with microsomal proteins.
Materials:
-
Radiolabeled ([14C] or [3H]) this compound
-
Human Liver Microsomes
-
NADPH regenerating system
-
Glutathione (GSH) as a trapping agent (for competitive assessment)
-
Trichloroacetic acid (TCA) or cold acetone (B3395972) for protein precipitation
-
Scintillation cocktail and counter
Procedure:
-
Incubate radiolabeled this compound with human liver microsomes and the NADPH regenerating system at 37°C.
-
In a parallel set of experiments, include GSH in the incubation mixture.
-
After the incubation period, precipitate the proteins using cold TCA or acetone.
-
Wash the protein pellet repeatedly with a suitable solvent (e.g., methanol) to remove any unbound radioactivity.
-
Solubilize the final protein pellet.
-
Quantify the amount of radioactivity bound to the protein using liquid scintillation counting.
-
Determine the protein concentration to express the results as pmol equivalent of this compound bound per mg of protein. A significant reduction in binding in the presence of GSH suggests the formation of reactive electrophilic metabolites.[3]
Data Presentation
Table 1: Influence of CYP2C9 Genotype on this compound Metabolism
| CYP2C9 Genotype | Allelic Variants | Predicted Phenotype | Expected In Vitro this compound Metabolism Rate |
| Wild-Type | 1/1 | Normal Metabolizer | High |
| Heterozygous | 1/2, 1/3 | Intermediate Metabolizer | Moderate |
| Homozygous | 2/2, 3/3 | Poor Metabolizer | Low |
| Other Variants | *5, *6, *8, *11 | Decreased Function | Variable (Generally Low to Moderate) |
Note: This table provides a generalized expectation. Actual metabolic rates can vary based on the specific in vitro system and experimental conditions.
Table 2: Kinetic Parameters of this compound Metabolism by CYP2C9
| Parameter | Reported Value | Reference |
| Km (Michaelis-Menten constant) | ~25 µM (as an inhibitor of TAI activation) | [3] |
| Ks (Spectral binding affinity constant) | 2 µM | [11] |
| In vitro half-life (with P450 2C9 Baculosomes) | 5 min | [11] |
Visualizations
References
- 1. Identification of Protein Targets of Reactive Metabolites of this compound in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opposite behaviors of reactive metabolites of this compound and its isomer toward liver proteins: use of specific anti-tienilic acid-protein adduct antibodies and the possible relationship with different hepatotoxic effects of the two compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxylation and formation of electrophilic metabolites of this compound and its isomer by human liver microsomes. Catalysis by a cytochrome P450 IIC different from that responsible for mephenytoin hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical relevance of genetic polymorphisms in the human CYP2C9 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacogenomics of CYP2C9: Functional and Clinical Considerations† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP2C9 gene: MedlinePlus Genetics [medlineplus.gov]
- 7. The conduct of drug metabolism studies considered good practice (II): in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The conduct of drug metabolism studies considered good practice (II): in vitro experiments. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanism-Based Inactivation of Cytochrome P450 2C9 by this compound and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of protein targets of reactive metabolites of this compound in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetics of this compound bioactivation and functional generation of drug-protein adducts in intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Genetic Polymorphism of Drug-Metabolizing Enzymes CYP2C9 and CYP2C19 in Moroccan Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetics of this compound bioactivation and functional generation of drug-protein adducts in intact rat hepatocytes. | Sigma-Aldrich [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
Optimizing probe substrate selection for CYP2C9 inhibition assays with tienilic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Cytochrome P450 2C9 (CYP2C9) inhibition assays, with a specific focus on the mechanism-based inhibitor, tienilic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in CYP2C9 assays?
This compound is a potent mechanism-based inactivator of the CYP2C9 enzyme.[1][2] It is often used as a reference inhibitor in research and drug development to characterize the inhibition potential of new chemical entities. Its mechanism involves the formation of a reactive metabolite that covalently binds to the enzyme, leading to irreversible inactivation.[1][3]
Q2: Which probe substrates are commonly used for CYP2C9 activity assessment?
Commonly used probe substrates for CYP2C9 activity include (S)-warfarin, diclofenac, (S)-flurbiprofen, and tolbutamide.[1][4][5] The choice of substrate can be critical as it may influence the observed inhibition kinetics.[6][7]
Q3: Does the choice of probe substrate affect the kinetic parameters (k_inact and K_I) for this compound?
Yes, the selection of the probe substrate can significantly impact the determined inactivation kinetic parameters for this compound.[1][6] Different substrates may lead to different observed rates of inactivation, highlighting the importance of careful consideration and consistency in substrate selection for comparative studies.[6]
Q4: What is the mechanism of CYP2C9 inhibition by this compound?
This compound undergoes bioactivation by CYP2C9, which involves the oxidation of its thiophene (B33073) ring.[1] This process generates a reactive metabolite that covalently modifies the CYP2C9 protein, leading to its irreversible inactivation.[1][2][3] An ionic binding interaction between the carboxylate group of this compound and a positively charged residue in the CYP2C9 active site is crucial for this process.[6]
Troubleshooting Guide
Issue 1: High variability in IC50/K_i values for this compound.
-
Possible Cause 1: Inconsistent pre-incubation time. this compound is a time-dependent inhibitor, meaning its inhibitory effect increases with pre-incubation time.[8][9]
-
Solution: Ensure a consistent and adequate pre-incubation period (e.g., 30 minutes) of this compound with the enzyme and NADPH before adding the probe substrate to allow for maximal inactivation.[8]
-
-
Possible Cause 2: Different probe substrates used across experiments. As mentioned in the FAQs, the choice of probe substrate can alter the apparent inhibition potency.[1][7]
-
Solution: Use the same probe substrate throughout a study for all comparative analyses. Clearly report the substrate used when presenting inhibition data.
-
-
Possible Cause 3: Variability in the enzyme source. Different recombinant CYP2C9 enzyme preparations (e.g., Supersomes™, Baculosomes®, reconstituted enzymes) can exhibit different kinetic properties.[4]
-
Solution: Maintain consistency in the enzyme source and lot number for a given set of experiments. If changing the source, perform bridging experiments to understand any potential differences.
-
Issue 2: No or weak inhibition observed with this compound.
-
Possible Cause 1: Absence or degradation of NADPH. NADPH is essential for the metabolic activation of this compound by CYP2C9.
-
Solution: Always use a freshly prepared NADPH regenerating system or ensure the potency of your NADPH stock.
-
-
Possible Cause 2: Incorrect buffer conditions. The ionic strength of the buffer can affect CYP2C9 activity.[3]
-
Solution: Use a standard buffer system, such as potassium phosphate (B84403) buffer (pH 7.4), and ensure consistency across all assays.
-
-
Possible Cause 3: Substrate concentration is too high. High concentrations of the probe substrate can compete with this compound for binding to the active site, potentially masking the inhibitory effect.
-
Solution: Use a probe substrate concentration at or below its Michaelis-Menten constant (K_m) to ensure sensitivity to inhibition.
-
Issue 3: Unexpected kinetic profile (e.g., sigmoidal instead of hyperbolic).
-
Possible Cause: Complex binding kinetics. The inactivation of CYP2C9 by this compound can exhibit a sigmoidal kinetic profile with certain probe substrates like (S)-flurbiprofen and diclofenac, suggesting cooperative binding or other complex mechanisms.[1]
-
Solution: When analyzing your data, consider fitting it to both a standard hyperbolic equation and a sigmoidal (Hill) equation to determine the best fit.[1] The choice of the kinetic model should be justified based on the goodness of fit.
-
Data Presentation
Table 1: Inactivation Kinetic Parameters of this compound with Different CYP2C9 Probe Substrates
| Probe Substrate | k_inact (min⁻¹) | K_I (µM) | Inactivation Efficiency (k_inact/K_I) (mL/min/µmol) | Kinetic Profile |
| (S)-Flurbiprofen | 0.18 ± 0.01 | 2.1 ± 0.3 | ~9 | Sigmoidal |
| Diclofenac | 0.20 ± 0.01 | 2.2 ± 0.2 | ~9 | Sigmoidal |
| (S)-Warfarin | 0.25 ± 0.02 | 2.5 ± 0.5 | 10 | Hyperbolic |
Data compiled from Hutzler et al., 2009.[1][6]
Experimental Protocols
Protocol 1: CYP2C9 Inactivation Assay
This protocol is a generalized procedure for determining the time-dependent inhibition of CYP2C9 by this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare stock solutions of the chosen probe substrate (e.g., diclofenac) and its corresponding metabolite standard.
-
Prepare a working solution of recombinant human CYP2C9 enzyme in potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Prepare an NADPH regenerating system.
-
-
Pre-incubation:
-
In a 96-well plate, combine the CYP2C9 enzyme, this compound at various concentrations, and the NADPH regenerating system.
-
Initiate the pre-incubation by adding NADPH and incubate at 37°C for a defined period (e.g., 0, 5, 10, 20, 30 minutes).
-
-
Metabolic Reaction:
-
Following the pre-incubation, add the probe substrate (at a concentration close to its K_m) to each well to initiate the metabolic reaction.
-
Incubate at 37°C for a short period (e.g., 5-10 minutes) where the reaction is linear.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the metabolite using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Determine the initial rate of metabolite formation for each concentration of this compound and each pre-incubation time.
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time to determine the observed inactivation rate constant (k_obs).
-
Plot k_obs versus the inhibitor concentration and fit the data to the appropriate kinetic model (hyperbolic or sigmoidal) to determine k_inact and K_I.
-
Mandatory Visualizations
References
- 1. Mechanism-Based Inactivation of Cytochrome P450 2C9 by this compound and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-based inactivation of CYP450 enzymes: a case study of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of this compound by human yeast-expressed cytochromes P-450 2C8, 2C9, 2C18 and 2C19. Evidence that this drug is a mechanism-based inhibitor specific for cytochrome P-450 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme Source Effects on CYP2C9 Kinetics and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. examine.com [examine.com]
- 6. Mechanism-based inactivation of cytochrome P450 2C9 by this compound and (+/-)-suprofen: a comparison of kinetics and probe substrate selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP2C9 inhibition: impact of probe selection and pharmacogenetics on in vitro inhibition profiles. | Sigma-Aldrich [sigmaaldrich.com]
- 8. abcam.com [abcam.com]
- 9. An automated cocktail method for in vitro assessment of direct and time-dependent inhibition of nine major cytochrome P450 enzymes - application to establishing CYP2C8 inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Tienilic Acid Animal Studies
This technical support guide is designed for researchers, scientists, and drug development professionals investigating tienilic acid-induced hepatotoxicity in animal models. It provides troubleshooting advice for common issues leading to inconsistent results and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant variability in the hepatotoxic response to this compound in our rat studies. What are the potential causes and how can we mitigate them?
A1: Inconsistent hepatotoxicity in this compound animal studies is a common challenge, often stemming from the idiosyncratic nature of this drug-induced liver injury (DILI). Key factors contributing to this variability include:
-
Metabolic Activation: this compound requires metabolic activation by cytochrome P450 (CYP) enzymes to form reactive metabolites that induce hepatotoxicity.[1] Variations in the expression and activity of these enzymes among animals can lead to differing levels of toxic metabolite formation.
-
Genetic Background (Strain Differences): Different rat strains exhibit significant variations in their CYP enzyme profiles. For instance, Sprague-Dawley, Wistar, Brown Norway, and Dark Agouti rats show different baseline expression levels and activities of various CYP isoforms, which can influence the metabolism of this compound.[2][3]
-
Sex Differences: The expression of certain CYP isoforms is sex-dependent in rats. Male rats often have higher rates of xenobiotic metabolism compared to females due to the expression of male-specific CYPs like CYP2C11.[4][5][6][7] This can lead to sex-specific differences in the bioactivation of this compound and subsequent toxicity.
-
Gut Microbiome: The gut microbiota can influence drug metabolism both directly, through microbial enzymes, and indirectly, by modulating the expression of host drug-metabolizing enzymes in the liver and intestines.[8][9][10][11][12] Variations in the gut microbiome composition between animals can, therefore, contribute to inconsistent metabolic activation of this compound.
-
Immune Response: The hepatotoxicity of this compound has a significant immune-mediated component, characterized by the production of anti-liver/kidney microsomal type 2 (anti-LKM2) autoantibodies.[13][14] Individual differences in immune system reactivity and tolerance can lead to variable degrees of liver injury.
Troubleshooting Strategies:
-
Standardize Animal Model:
-
Strain: Use a single, well-characterized rat strain for all experiments (e.g., Sprague-Dawley).[15][16] Be aware of the specific CYP expression profile of the chosen strain.[2][3]
-
Sex: Conduct studies in animals of a single sex to eliminate variability due to sex-dependent metabolism.[4][5] If studying both sexes, analyze the data separately.
-
Source and Acclimatization: Obtain animals from a reputable vendor and allow for a sufficient acclimatization period (typically 1-2 weeks) before starting the experiment to minimize stress-related physiological changes.
-
-
Control for Metabolic Variability:
-
CYP Induction/Inhibition: To investigate the role of CYP-mediated metabolism, consider using a pan-CYP inhibitor like 1-aminobenzotriazole (B112013) (ABT) as a negative control. Pre-treatment with ABT has been shown to block the formation of this compound's reactive metabolites and prevent hepatotoxicity.[1]
-
Glutathione (B108866) Depletion: To potentiate the toxic effects of the reactive metabolites and potentially reduce variability, consider co-treatment with a glutathione (GSH) biosynthesis inhibitor like L-buthionine-(S,R)-sulfoximine (BSO).[1] Depletion of GSH, a key detoxification agent, can enhance susceptibility to this compound-induced liver injury.
-
-
Minimize Environmental Influences:
-
Housing and Diet: Maintain consistent housing conditions (temperature, light-dark cycle) and provide a standardized diet, as these factors can influence the gut microbiome and overall animal physiology.
-
Gut Microbiome: While challenging to control completely, being aware of the potential influence of the gut microbiome is important. Some researchers use antibiotic pre-treatment in a subset of animals to investigate the contribution of gut bacteria to drug metabolism.[8]
-
Q2: Our attempts to induce an immune-mediated hepatitis with this compound in mice have been unsuccessful. What could be the reason?
A2: Reproducing the full spectrum of idiosyncratic, immune-mediated DILI observed in humans is a significant challenge in animal models. Several factors could contribute to the difficulty in inducing an overt immune hepatitis in mice with this compound:
-
Species Differences in CYP Enzymes: The specific CYP isoforms responsible for this compound bioactivation in humans (primarily CYP2C9) may have different orthologs with varying substrate specificities and activities in mice.[17][18] Mouse CYP2C isoforms may not metabolize this compound as efficiently to the reactive intermediates that trigger an immune response.
-
Immune Tolerance: Laboratory mice are often housed in specific-pathogen-free (SPF) conditions, which can lead to a relatively naive immune system. They may have a higher threshold for breaking immune tolerance to drug-modified self-proteins compared to the more immunologically experienced human population.
-
Lack of a "Second Hit": It is hypothesized that for idiosyncratic DILI to occur, a "second hit," such as a mild underlying inflammation, may be necessary in addition to the drug-induced hapten formation. Standard laboratory conditions may not provide this second signal.
Troubleshooting and Alternative Approaches:
-
Humanized Mouse Models: Consider using mice with "humanized" livers, which are engrafted with human hepatocytes expressing human CYP enzymes. This can provide a more clinically relevant metabolic profile for this compound.
-
Co-stimulation Models: To mimic a "second hit," you could try co-administering a low, sub-toxic dose of an inflammatory stimulus like lipopolysaccharide (LPS) along with this compound.
-
Immunocompromised Models: While counterintuitive, certain immunodeficient mouse strains reconstituted with specific immune cell populations can be used to dissect the roles of different immune cells in the pathogenesis of DILI.
Q3: We are seeing inconsistent bands in our Western blots for CYP2C proteins in rat liver microsomes. How can we improve our results?
A3: Western blotting for membrane-bound proteins like CYPs can be challenging. Here are some common issues and troubleshooting tips:
| Problem | Potential Cause | Solution |
| Weak or No Signal | Insufficient protein loading. | Quantify protein concentration of your microsomal fractions and ensure you are loading an adequate amount (e.g., 20-40 µg). |
| Poor antibody quality or incorrect dilution. | Use a validated antibody specific for the rat CYP2C isoform of interest. Perform an antibody titration to determine the optimal concentration. | |
| Inefficient protein transfer. | Verify transfer efficiency using Ponceau S staining of the membrane. Optimize transfer time and voltage, especially for larger proteins. | |
| High Background | Inadequate blocking. | Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat milk or bovine serum albumin).[19][20] |
| Antibody concentration too high. | Reduce the primary and/or secondary antibody concentration. | |
| Insufficient washing. | Increase the number and duration of washes between antibody incubations.[21] | |
| Non-specific Bands | Antibody cross-reactivity. | Use a more specific primary antibody. Consider performing a BLAST search to check for homology with other proteins. |
| Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice. |
For more detailed guidance, refer to comprehensive Western blot troubleshooting guides.[19][20][21][22][23]
Data Presentation
Table 1: Summary of Quantitative Data from Rat Hepatotoxicity Study with this compound
| Parameter | Control Group | This compound (30 mg/kg) | This compound (120 mg/kg) | This compound (480 mg/kg) | Reference |
| Serum ALT (U/L) | Normal | No significant change | Slight increase | Significant increase | [15] |
| Serum AST (U/L) | Normal | No significant change | Slight increase | Significant increase | [24][25][26][27] |
| Liver Weight (as % of body weight) | Normal | No significant change | Slight increase (males) | Significant increase (males) | [15] |
| Serum Uric Acid | Normal | Decreased | Decreased | Decreased | [15] |
| Blood Pressure | Normal | Decreased | Decreased | Decreased | [15] |
Note: "Slight" and "significant" increases are as reported in the cited literature. For precise values, refer to the original publication.
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Species | Dosing Route | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Half-life (t1/2) | Bioavailability | Reference |
| Rat | Oral | Species-specific | Species-specific | Species-specific | Good | [28][29] |
| Mouse | Oral | Species-specific | Species-specific | Species-specific | Good | [28][29] |
| Dog | Oral | Species-specific | Species-specific | Species-specific | Good | [28][29] |
| Monkey | Oral | Species-specific | Species-specific | Species-specific | Good | [28][29] |
| Human | Oral | ~10-11 µg/mL (250 mg dose) | ~3-4 hours | Rapid clearance | Good | [28][29] |
Note: This table provides a qualitative summary. Specific pharmacokinetic parameters are highly dependent on the experimental conditions (dose, formulation, etc.) and require reference to the original studies for detailed quantitative data.
Experimental Protocols
Protocol 1: Induction of this compound Hepatotoxicity in Sprague-Dawley Rats
This protocol is a composite based on methodologies described in the literature.[1][15]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle: 1% or 3% gum arabic or 1% methylcellulose (B11928114) in sterile water[15][30]
-
Oral gavage needles (appropriate size for rats)
-
(Optional) L-buthionine-(S,R)-sulfoximine (BSO) for GSH depletion
-
(Optional) 1-aminobenzotriazole (ABT) as a CYP inhibitor
Procedure:
-
Acclimatization: House the rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment, with free access to standard chow and water.
-
Grouping: Randomly assign rats to different treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose). A typical group size is 6-8 animals.
-
Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. For a 3% gum arabic suspension, for example, slowly add the gum arabic to sterile water while stirring continuously. Once dissolved, add the weighed this compound and continue stirring until a uniform suspension is achieved.
-
Dosing:
-
Administer this compound or vehicle via oral gavage. Doses reported in the literature range from 30 mg/kg to 480 mg/kg.[15] A single oral dose of 300 mg/kg has been used to study metabolic activation.[1]
-
For studies involving GSH depletion, administer BSO (e.g., intraperitoneally) prior to this compound administration.
-
For CYP inhibition studies, pre-treat with ABT (e.g., 66 mg/kg, i.p.) before giving this compound.[1]
-
-
Monitoring: Observe the animals regularly for any clinical signs of toxicity.
-
Sample Collection: At a predetermined time point (e.g., 24 hours post-dose), anesthetize the animals and collect blood via cardiac puncture or from the abdominal aorta. Euthanize the animals and collect the liver.
-
Sample Processing:
-
Blood: Collect blood in tubes with an appropriate anticoagulant for plasma or in serum separator tubes. Centrifuge to separate plasma or serum and store at -80°C for biochemical analysis (ALT, AST).
-
Liver: Weigh the entire liver. Take sections for histopathology and snap-freeze the remaining tissue in liquid nitrogen for molecular or biochemical analyses (e.g., microsomal preparation, GSH measurement).
-
Protocol 2: Histopathological Evaluation of Liver Injury
-
Fixation: Fix liver tissue samples in 10% neutral buffered formalin for 24-48 hours.
-
Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Microscopic Examination: A qualified pathologist should evaluate the slides in a blinded manner.
-
Scoring: Score the liver sections for various features of DILI, such as necrosis, inflammation, cholestasis, and fibrosis, using a semi-quantitative scoring system.[31][32][33]
Protocol 3: Detection of Anti-LKM2 Antibodies by Indirect Immunofluorescence
This protocol is based on the general principles of indirect immunofluorescence for autoantibody detection.[13][29][34][35]
Materials:
-
Cryostat sections (4-5 µm) of normal male mouse or rat liver and kidney.
-
Patient or experimental animal serum (test samples).
-
Positive and negative control sera.
-
Phosphate-buffered saline (PBS).
-
Fluorescein isothiocyanate (FITC)-conjugated anti-rat IgG (or appropriate secondary antibody for the species being tested).
-
Mounting medium with an anti-fading agent.
-
Fluorescence microscope.
Procedure:
-
Sample Preparation: Dilute the test and control sera in PBS (e.g., 1:10 or 1:20).
-
Incubation with Primary Antibody: Apply the diluted sera to the cryostat sections and incubate in a humidified chamber at room temperature for 30-60 minutes.
-
Washing: Gently wash the slides with PBS three times for 5 minutes each to remove unbound primary antibodies.
-
Incubation with Secondary Antibody: Apply the FITC-conjugated secondary antibody to the sections and incubate in the dark in a humidified chamber at room temperature for 30-60 minutes.
-
Washing: Repeat the washing step as in step 3.
-
Mounting: Mount a coverslip on each slide using an appropriate mounting medium.
-
Visualization: Examine the slides under a fluorescence microscope.
-
Interpretation: A positive result for anti-LKM2 is characterized by a specific fluorescence pattern on the liver and kidney sections. In the liver, the fluorescence is typically stronger in the centrilobular hepatocytes. In the kidney, the proximal tubules show fluorescence.[13][29]
Mandatory Visualizations
Caption: Metabolic activation and toxicity pathway of this compound.
References
- 1. Involvement of cytochrome P450-mediated metabolism in this compound hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strain differences in cytochrome P450 mRNA and protein expression, and enzymatic activity among Sprague Dawley, Wistar, Brown Norway and Dark Agouti rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain differences in cytochrome P450 mRNA and protein expression, and enzymatic activity among Sprague Dawley, Wistar, Brown Norway and Dark Agouti rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Sex-dependent metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Gender differences in drug metabolism regulated by growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gut Microbiome Interactions with Drug Metabolism, Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The influence of gut microbiota on drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Contribution of the Gut Microbiome to Drug Disposition, Pharmacokinetic and Pharmacodynamic Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orb.binghamton.edu [orb.binghamton.edu]
- 13. A new anti-liver-kidney microsome antibody (anti-LKM2) in this compound-induced hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immune mechanisms in this compound associated hepatotoxicity [pubmed.ncbi.nlm.nih.gov]
- 15. Toxicological studies on this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimized protocol for an inducible rat model of liver tumor with chronic hepatocellular injury, inflammation, fibrosis, and cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 22. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 23. Western blot troubleshooting guide! [jacksonimmuno.com]
- 24. Assessing Liver Function in Rat Models of Acute Liver Failure Using Single-Photon Emission Computed Tomography and Cytokine Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Quantitative rat liver function test by galactose single point method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. southtees.nhs.uk [southtees.nhs.uk]
- 30. academic.oup.com [academic.oup.com]
- 31. researchgate.net [researchgate.net]
- 32. Hepatic Histological Findings in Suspected Drug-Induced Liver Injury: Systematic Evaluation and Clinical Associations - PMC [pmc.ncbi.nlm.nih.gov]
- 33. The histopathological evaluation of drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Anti-LKM antibody - Wikipedia [en.wikipedia.org]
- 35. Detection of human hepatitis anti-liver kidney microsomes (LKM2) autoantibodies on rat liver sections is predominantly due to reactivity with rat liver P-450 IIC11 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Analytical Interference in Tienilic Acid Quantification
Welcome to the technical support center for the analytical quantification of tienilic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to analytical interference during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of analytical interference when quantifying this compound?
A1: The primary sources of interference in this compound quantification, particularly in biological matrices such as plasma or urine, include:
-
Endogenous Matrix Components: Lipids, proteins, and other small molecules naturally present in the biological sample can co-elute with this compound and cause ion suppression or enhancement in mass spectrometry-based assays.
-
Metabolites of this compound: this compound is metabolized in the body to various forms, including hydroxylated metabolites and reactive intermediates that can form protein adducts. These metabolites may have similar chromatographic behavior to the parent drug, leading to overlapping peaks and inaccurate quantification.
-
Co-administered Drugs: Other drugs or their metabolites present in the sample can also interfere with the analysis.
-
Sample Collection and Processing: Contaminants from collection tubes, anticoagulants, or sample handling procedures can introduce interfering substances.
Q2: How can I minimize interference from this compound metabolites?
A2: Minimizing interference from metabolites requires a combination of optimized sample preparation and chromatographic separation.
-
Chromatographic Resolution: Develop a robust Liquid Chromatography (LC) method with a suitable column and mobile phase gradient to achieve baseline separation of this compound from its major metabolites.
-
Selective Sample Preparation: Employ sample cleanup techniques like Solid-Phase Extraction (SPE) that can selectively isolate this compound from its more polar metabolites.
Q3: What are the signs of matrix effects in my LC-MS/MS data for this compound?
A3: Matrix effects can manifest in several ways:
-
Poor Reproducibility: Inconsistent peak areas or retention times for this compound across different samples.
-
Ion Suppression or Enhancement: A significant decrease or increase in the analyte signal when comparing a standard prepared in a clean solvent to one spiked into the sample matrix.
-
Inaccurate Quantification: Results that are unexpectedly high or low.
-
Calibration Curve Issues: Non-linear calibration curves or high variability in the calibrators.
Troubleshooting Guides
Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise the accuracy and precision of quantification. This guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Issue: High Signal Variability or Poor Reproducibility
High variability in signal intensity between injections of the same sample or across different samples can indicate issues with the analytical method or sample processing.
Troubleshooting Workflow for High Signal Variability
Caption: Troubleshooting high signal variability.
Data Presentation: Comparison of Sample Preparation Techniques
Effective sample preparation is crucial for mitigating interference. The choice of technique can significantly impact the recovery of this compound and the extent of matrix effects. Below is a summary of expected performance for common sample preparation methods for this compound from human plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (PPT) with Acetonitrile (B52724) | 85 - 95 | 60 - 80 (Ion Suppression) | < 15 |
| Liquid-Liquid Extraction (LLE) with Ethyl Acetate | 70 - 85 | 85 - 95 | < 10 |
| Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange | > 90 | > 95 | < 5 |
Note: These are representative values and actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is recommended for robust removal of interfering matrix components.
Objective: To extract this compound from human plasma while minimizing matrix effects.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)
-
Human plasma samples
-
Internal standard (IS) solution (e.g., a structural analog of this compound)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Deionized water
-
SPE vacuum manifold
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex mix for 10 seconds.
-
To 100 µL of plasma, add 10 µL of IS solution.
-
Add 200 µL of 2% formic acid in water and vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Place SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridges to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of acetonitrile to remove non-polar interferences.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Elute this compound and the IS with 1 mL of 5% formic acid in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Signaling Pathway for SPE-based Sample Cleanup
Caption: Workflow for SPE-based sample cleanup.
Technical Support Center: Improving the Reproducibility of Tienilic Acid Hepatotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the reproducibility of tienilic acid hepatotoxicity assays.
Troubleshooting Guide
This guide addresses common problems encountered during in vitro assays of this compound-induced liver injury.
| Problem | Potential Cause | Recommended Solution |
| High variability in cytotoxicity results between experiments. | Inconsistent Metabolic Competence of Cell Models: Primary human hepatocytes (PHHs) can have significant inter-donor variability in cytochrome P450 (CYP) enzyme expression, particularly CYP2C9, which is crucial for this compound metabolism.[1][2][3] Immortalized cell lines like HepG2 have low to negligible expression of key metabolic enzymes.[4][5] | - For PHHs: Characterize the metabolic activity (e.g., CYP2C9 activity) of each donor lot. If possible, use pooled donor hepatocytes to average out variability. - For Cell Lines: Use metabolically competent cells. Options include HepaRG cells, which can be differentiated into hepatocyte-like cells, or engineered cell lines that stably or transiently express human CYP2C9.[4][5] - Consider 3D Culture Models: Spheroid or organ-on-a-chip models can maintain hepatocyte phenotype and metabolic function for longer periods compared to 2D monolayers, improving consistency.[6][7] |
| Failure to detect significant hepatotoxicity at expected concentrations. | Insufficient Metabolic Activation: this compound's toxicity is primarily mediated by its reactive metabolites.[1][3][8] If the in vitro system lacks sufficient CYP2C9 activity, the parent compound will not be converted to its toxic form.[1][3] | - Confirm CYP2C9 Activity: Before conducting the assay, validate the metabolic capability of your cell model using a known CYP2C9 substrate. - Induce CYP Expression: For certain cell models, pretreatment with CYP inducers can enhance metabolic activity, though this should be done with caution as it can alter other cellular pathways. - Co-culture Systems: Co-culturing hepatocytes with other non-parenchymal cells (like Kupffer cells) can sometimes help maintain metabolic function and provide a more in vivo-like environment.[7] |
| Observed cytotoxicity does not correlate with immune marker activation (e.g., anti-LKM2/CYP2C9 antibody production). | Assay endpoint mismatch with the mechanism of toxicity: this compound-induced hepatotoxicity in humans is largely an immune-mediated process that may not be fully recapitulated in simple in vitro cytotoxicity assays.[1][2][9][10] Standard cytotoxicity assays (e.g., LDH or ALT release) measure direct cell death, which may be a downstream or separate effect from the initial immune activation. | - Use Appropriate Endpoints: In addition to cytotoxicity, measure markers of metabolic activation and immune response. This can include quantifying this compound-protein adducts or using specialized reporter cell lines. - Immune Cell Co-cultures: For more advanced studies, consider co-culture systems that include immune cells (e.g., peripheral blood mononuclear cells) to model the immune-mediated component of the toxicity. |
| Discrepancies between results from rodent and human cell models. | Species Differences in Metabolism: The profile of metabolites and the specific CYP enzymes involved can differ between species. While rats are used in some studies, the immunoallergic hepatitis seen in humans, mediated by anti-CYP2C9 antibodies, is a key feature not fully replicated in rodents.[1] | - Prioritize Human-Relevant Models: Whenever possible, use primary human hepatocytes or human-derived cell lines with confirmed metabolic competence to ensure the clinical relevance of the findings.[5][11][12] |
Frequently Asked Questions (FAQs)
Mechanisms and Metabolism
Q1: What is the primary mechanism of this compound hepatotoxicity?
A1: this compound (TA) hepatotoxicity is primarily immune-mediated, initiated by metabolic activation.[1][10] TA is metabolized by the cytochrome P450 enzyme CYP2C9 into reactive metabolites, such as a thiophene-S-oxide.[3][8] These reactive metabolites can covalently bind to cellular proteins, including CYP2C9 itself, forming neoantigens.[1][2] These drug-protein adducts are then recognized by the immune system, leading to the production of autoantibodies (specifically anti-liver/kidney microsomal type 2 or anti-LKM2) that target CYP2C9, resulting in an autoimmune-like hepatitis.[2][6][13]
Q2: Why is CYP2C9 so important in this compound hepatotoxicity assays?
A2: CYP2C9 is the primary enzyme responsible for the metabolic activation of this compound into its reactive, toxic metabolites.[1][2] Assays using cell models that lack sufficient CYP2C9 activity will fail to replicate the initiating step of toxicity and may produce false-negative results.[4] Furthermore, CYP2C9 itself becomes the antigenic target for the autoimmune response that characterizes this compound-induced liver injury in humans.[2]
Q3: What is the role of glutathione (B108866) (GSH) in these assays?
A3: Glutathione (GSH) plays a crucial detoxification role by conjugating with the reactive electrophilic metabolites of this compound, neutralizing them before they can bind to cellular proteins.[14] In vivo studies have shown that this compound administration can decrease hepatic GSH levels.[14] Co-treatment with a GSH biosynthesis inhibitor, such as L-buthionine-(S,R)-sulfoximine (BSO), can exacerbate this compound-induced hepatotoxicity in animal models.[14] Therefore, the baseline GSH levels and synthesis capacity of your in vitro model can significantly influence the observed toxicity and reproducibility.
Experimental Design and Protocols
Q4: What are the best in vitro models for studying this compound hepatotoxicity?
A4: The choice of model depends on the specific research question.
-
Primary Human Hepatocytes (PHHs): Considered the "gold standard" due to their physiological relevance and full complement of metabolic enzymes.[6][12] However, they suffer from high inter-donor variability and rapid loss of function in standard 2D cultures.[5][6]
-
HepaRG Cells: A human-derived cell line that can be differentiated to exhibit many characteristics of primary hepatocytes, including CYP expression and metabolic activity. They offer better reproducibility than PHHs.[5]
-
CYP-Engineered Cell Lines: Cell lines like HepG2 can be engineered to express specific CYP enzymes, such as CYP2C9.[4][5] This allows for the study of a specific metabolic pathway in a controlled manner but lacks the complete metabolic profile of primary hepatocytes.
-
3D Spheroid/Microtissue Cultures: These models promote cell-cell interactions and can maintain hepatocyte viability and metabolic function for extended periods, making them suitable for studying chronic or delayed toxicity.[6][11]
Q5: What biomarkers should I measure in my assay?
A5: Beyond standard cytotoxicity endpoints like ALT, AST, or LDH release, consider measuring biomarkers that reflect the specific mechanism of this compound toxicity:
-
Metabolic Activation: Measure the formation of specific this compound metabolites (e.g., 5-OH-tienilic acid) via LC-MS.[3]
-
Protein Adduct Formation: Quantify covalent binding of radiolabeled this compound to cellular proteins.[1]
-
Oxidative Stress: Assess levels of reactive oxygen species (ROS) and mitochondrial superoxide.[4]
-
Immune Markers: If using patient sera or co-culture systems, detect the presence of anti-LKM2 (anti-CYP2C9) autoantibodies.[2][13]
-
Emerging Biomarkers: Consider measuring circulating microRNAs like miR-122, which are sensitive and specific indicators of liver injury.[13][15][16]
Data Interpretation
Q6: My results show direct cytotoxicity, but this compound is considered an idiosyncratic hepatotoxin. How do I interpret this?
A6: While the clinical presentation of this compound hepatotoxicity is idiosyncratic and immune-mediated, high concentrations of the drug or its metabolites can induce direct cellular stress and toxicity in vitro.[4] This can manifest as mitochondrial dysfunction, oxidative stress, and apoptosis.[4] It is crucial to distinguish between direct cytotoxicity, which may occur at high, non-physiological concentrations, and the more clinically relevant, metabolism-dependent, immune-mediated pathways that occur at lower concentrations. Your interpretation should consider the concentrations used and the specific endpoints measured.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay in CYP2C9-Expressing HepG2 Cells
This protocol outlines a method to assess the metabolism-dependent cytotoxicity of this compound.
-
Cell Culture and Seeding:
-
Culture HepG2 cells engineered to express human CYP2C9 in the recommended medium.
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer at the time of treatment.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (solvent only) and a positive control (a known hepatotoxin).
-
Replace the culture medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 24-48 hours.
-
-
Assessment of Cytotoxicity (e.g., LDH Release Assay):
-
After the incubation period, collect the cell culture supernatant.
-
Measure the lactate (B86563) dehydrogenase (LDH) activity in the supernatant according to the manufacturer's instructions for your chosen assay kit.
-
To determine the maximum LDH release, lyse the cells in a control well with a lysis buffer provided with the kit.
-
Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control.
-
-
Data Analysis:
-
Plot the percentage of cytotoxicity against the this compound concentration.
-
Calculate the EC50 value (the concentration that causes 50% of the maximal toxic effect).
-
Data Presentation
Table 1: Representative Cytotoxicity Data for this compound
This table summarizes hypothetical data from an in vitro cytotoxicity assay in both standard HepG2 cells and HepG2 cells expressing CYP2C9.
| Cell Line | This compound Concentration (µM) | Mean Cytotoxicity (%) | Standard Deviation |
| Standard HepG2 | 0 (Vehicle) | 5.2 | 1.1 |
| 100 | 6.1 | 1.5 | |
| 400 | 12.5 | 2.3 | |
| 800 | 25.8 | 4.1 | |
| HepG2-CYP2C9 | 0 (Vehicle) | 4.9 | 0.9 |
| 100 | 15.3 | 2.8 | |
| 400 | 48.7 | 5.6 | |
| 800 | 85.4 | 6.2 |
Visualizations
Signaling Pathways and Workflows
Caption: Metabolic activation and immune-mediated pathway of this compound hepatotoxicity.
References
- 1. Identification of Protein Targets of Reactive Metabolites of this compound in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-induced autoimmune hepatitis: anti-liver and-kidney microsomal type 2 autoantibodies recognize a three-site conformational epitope on cytochrome P4502C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. redalyc.org [redalyc.org]
- 6. mdpi.com [mdpi.com]
- 7. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immune mechanisms in this compound associated hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immune mechanisms in this compound associated hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Platforms for Evaluating Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Biomarkers of Liver Failure in Cell Models and Patient Sera: Toward Liver Damage Evaluation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Involvement of cytochrome P450-mediated metabolism in this compound hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Frontiers | Molecular Biomarkers in Drug-Induced Liver Injury: Challenges and Future Perspectives [frontiersin.org]
Technical Support Center: Understanding and Addressing Non-Michaelis-Menten Kinetics in Tienilic Acid Enzyme Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the enzyme inhibition kinetics of tienilic acid, particularly its non-Michaelis-Menten behavior.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound and cytochrome P450 2C9 (CYP2C9).
Question: My enzyme kinetics data for this compound inhibition of CYP2C9 does not fit the standard Michaelis-Menten model. The velocity versus substrate concentration plot is sigmoidal, not hyperbolic. Is this expected?
Answer: Yes, this is an expected observation under certain experimental conditions. The inactivation of CYP2C9 by this compound can exhibit a sigmoidal profile, which is a form of non-Michaelis-Menten kinetics.[1] This behavior is often dependent on the specific probe substrate you are using to measure CYP2C9 activity. For example, sigmoidal kinetics have been reported when using (S)-flurbiprofen and diclofenac (B195802) as substrates.[1] In contrast, when (S)-warfarin is used as the probe substrate, the inactivation kinetics tend to follow a more classic hyperbolic (Michaelis-Menten) pattern.[1]
Question: What are the potential reasons for observing sigmoidal (non-Michaelis-Menten) kinetics with this compound?
Answer: The sigmoidal nature of the inactivation kinetics is likely not due to the initial binding of this compound to the enzyme alone, as spectral binding studies have not shown a sigmoidal profile.[2] The phenomenon is more complex and may involve multiple binding sites or conformational changes in the enzyme upon inhibitor and/or substrate binding. While the exact mechanism is not fully elucidated, it is a documented characteristic of this compound's interaction with CYP2C9.
Question: How should I analyze my sigmoidal kinetic data?
Answer: For sigmoidal data, the standard Michaelis-Menten equation is not appropriate. You should use a modified equation that can account for cooperativity, such as the Hill equation. The Hill equation includes a Hill coefficient (n), which describes the degree of cooperativity. A Hill coefficient greater than 1 indicates positive cooperativity, which is consistent with a sigmoidal response.
Question: My measured inactivation efficiency (k_inact/K_I) for this compound seems to vary between experiments. What could be causing this variability?
Answer: Variability in the inactivation efficiency of this compound can be influenced by several factors:
-
Probe Substrate Selection: As mentioned, the choice of probe substrate to measure residual CYP2C9 activity has a significant impact on the observed kinetic parameters.[1][2] It is crucial to be consistent with the probe substrate used across experiments if you aim for comparable results.
-
Enzyme Preparation: The source and preparation of the enzyme (e.g., human liver microsomes, recombinant CYP2C9 from different expression systems) can lead to variations in kinetic parameters.[3]
-
Experimental Conditions: Factors such as ionic strength of the buffer can markedly affect the activity of CYP2C9, which in turn can influence the inhibition kinetics.[3] Ensure that buffer composition, pH, and temperature are consistent.
Question: I am not observing any time-dependent inactivation of CYP2C9 with my this compound analog. What could be the issue?
Answer: The chemical structure of the inhibitor is critical for its mechanism-based inactivation properties. For this compound and its analogs, an ionic binding interaction with a positively charged residue in the active site of CYP2C9 is thought to be crucial.[1][2] If your analog lacks a key functional group, such as the carboxylate, it may not bind effectively to the active site and therefore will not exhibit mechanism-based inactivation. For instance, an analog of this compound where the carboxylate functionality was replaced by an oxirane ring showed no inactivation properties.[1][2]
Frequently Asked Questions (FAQs)
What is the primary enzyme inhibited by this compound?
This compound is a well-characterized mechanism-based inactivator of human cytochrome P450 2C9 (CYP2C9).[2][3][4]
What is the mechanism of CYP2C9 inactivation by this compound?
This compound acts as a suicide substrate for CYP2C9.[5] The inactivation process involves the metabolic activation of this compound by CYP2C9 itself. This bioactivation is believed to involve the oxidation of the thiophene (B33073) ring, leading to the formation of a reactive metabolite, likely a thiophene S-oxide.[2][5] This reactive intermediate then covalently binds to the CYP2C9 protein, leading to its irreversible inactivation.[5][6]
Why is studying the inhibition of CYP2C9 by this compound important?
This compound was withdrawn from the market due to instances of severe hepatotoxicity.[2][5] This toxicity is thought to be immune-mediated and initiated by the covalent binding of the reactive metabolite of this compound to CYP2C9, which then acts as a neoantigen, triggering an autoimmune response.[4][6] Understanding the kinetics of this inhibition is crucial for predicting and preventing drug-drug interactions and for designing safer drugs.
What are the key kinetic parameters to determine for a mechanism-based inactivator like this compound?
The key parameters are:
-
K_I: The inhibitor concentration at which the rate of inactivation is half-maximal.
-
k_inact: The maximal rate of inactivation.
-
Inactivation Efficiency: The ratio of k_inact/K_I, which represents the efficiency of the inactivation process.
How does this compound compare to other CYP2C9 inactivators?
This compound is a more potent inactivator of CYP2C9 compared to another thiophene-containing compound, (±)-suprofen.[2] This is attributed to its higher binding affinity (lower K_s) and shorter in vitro half-life.[1][2]
Quantitative Data Summary
The following tables summarize the kinetic parameters for CYP2C9 inactivation by this compound using different probe substrates.
Table 1: Inactivation Kinetics of CYP2C9 by this compound with Different Probe Substrates
| Probe Substrate | K_I (μM) | k_inact (min⁻¹) | Inactivation Efficiency (k_inact/K_I) (mL/min/μmol) | Kinetic Profile |
| (S)-Flurbiprofen | 12.5 | 0.11 | ~9 | Sigmoidal |
| Diclofenac | Not explicitly stated | Not explicitly stated | ~9 | Sigmoidal |
| (S)-Warfarin | Not explicitly stated | Not explicitly stated | 10 | Hyperbolic |
Data compiled from Hutzler et al., 2009.[1][2]
Table 2: Binding and Metabolism of this compound by CYP2C9
| Parameter | Value |
| Spectral Binding Affinity (K_s) | 2 μM |
| In Vitro Half-life | 5 min |
| Michaelis Constant (K_m) for 5-hydroxylation | 5 ± 1 μM |
| Catalytic Rate (k_cat) for 5-hydroxylation | 1.7 ± 0.2 min⁻¹ |
Data compiled from Hutzler et al., 2009 and Lopez-Garcia et al., 1996.[1][2][3]
Experimental Protocols
Protocol 1: Assay for Mechanism-Based Inactivation of CYP2C9
This protocol is designed to determine the time- and concentration-dependent inactivation of CYP2C9 by this compound.
Materials:
-
Human liver microsomes or recombinant human CYP2C9
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
This compound (inhibitor)
-
CYP2C9 probe substrate (e.g., (S)-warfarin, diclofenac, or (S)-flurbiprofen)
-
Acetonitrile or other suitable quenching solvent
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Pre-incubation:
-
Prepare a reaction mixture containing the enzyme source (microsomes or recombinant CYP2C9) in potassium phosphate buffer.
-
Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.
-
Pre-warm the mixture to 37°C.
-
Initiate the pre-incubation by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 10, 15, 30 minutes), take aliquots of the pre-incubation mixture.
-
-
Dilution and Substrate Incubation:
-
Immediately dilute the aliquots from the pre-incubation mixture into a secondary incubation mixture. This dilution should be significant (e.g., 10-fold or greater) to minimize further inactivation and reduce the concentration of this compound.
-
The secondary incubation mixture should contain the CYP2C9 probe substrate at a concentration near its K_m and the NADPH regenerating system.
-
Incubate at 37°C for a fixed period (e.g., 10 minutes) that is within the linear range of product formation.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Determine the initial rate of metabolite formation for each pre-incubation time point and inhibitor concentration.
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line will give the observed inactivation rate constant (k_obs).
-
Plot the k_obs values against the inhibitor concentrations. Fit this data to the appropriate equation (hyperbolic for Michaelis-Menten, or a sigmoidal model like the Hill equation for non-Michaelis-Menten kinetics) to determine k_inact and K_I.
-
Visualizations
Caption: Workflow for assessing mechanism-based enzyme inactivation.
Caption: Proposed mechanism of CYP2C9 inactivation by this compound.
References
- 1. Mechanism-based inactivation of cytochrome P450 2C9 by this compound and (+/-)-suprofen: a comparison of kinetics and probe substrate selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism-Based Inactivation of Cytochrome P450 2C9 by this compound and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of this compound by human yeast-expressed cytochromes P-450 2C8, 2C9, 2C18 and 2C19. Evidence that this drug is a mechanism-based inhibitor specific for cytochrome P-450 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism-based inactivation of CYP450 enzymes: a case study of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Protein Targets of Reactive Metabolites of this compound in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opposite behaviors of reactive metabolites of this compound and its isomer toward liver proteins: use of specific anti-tienilic acid-protein adduct antibodies and the possible relationship with different hepatotoxic effects of the two compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in extrapolating in vitro tienilic acid data to in vivo outcomes
Technical Support Center: Tienilic Acid In Vitro-In Vivo Extrapolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in extrapolating in vitro data on this compound to in vivo outcomes.
Frequently Asked Questions (FAQs)
Q1: Why do my in vitro cytotoxicity assays with this compound show minimal toxicity, while in vivo studies report significant hepatotoxicity?
A1: This discrepancy is a well-documented challenge with this compound and arises from its complex mechanism of toxicity, which is poorly recapitulated in simple in vitro models. The key factors are:
-
Metabolic Activation: this compound itself is not directly toxic. Its hepatotoxicity is primarily caused by reactive metabolites formed by cytochrome P450 enzymes, particularly CYP2C9.[1][2] Standard in vitro cell cultures often lack sufficient or sustained CYP450 activity to generate these toxic metabolites in significant quantities.
-
Immune-Mediated Toxicity: A major component of this compound-induced liver injury is an immune response.[3][4] Reactive metabolites of this compound can bind to cellular proteins, including CYP2C9 itself, forming neoantigens.[1][2] These altered proteins can trigger an autoimmune response, leading to liver damage.[5] This complex immune cascade is absent in standard hepatocyte monocultures.
-
Species Differences: There are significant species differences in CYP2C9 expression and activity, which can lead to variations in metabolic activation and subsequent toxicity.[6][7] Data from rodent models may not accurately predict the human response.
Q2: I am observing high variability in my in vitro experiments with this compound. What are the potential causes?
A2: High variability can stem from several sources:
-
Cell Model: The choice of in vitro model is critical. Primary human hepatocytes are considered the gold standard but can vary significantly between donors and lose metabolic competence over time in culture.[8][9] Immortalized cell lines like HepG2 often have very low CYP450 activity.
-
Metabolic Competence: The metabolic capacity of your in vitro system can fluctuate. Factors like cell passage number, culture conditions, and the presence of enzyme inducers or inhibitors can all impact CYP2C9 activity.
-
Genetic Polymorphisms: CYP2C9 is a highly polymorphic enzyme. Genetic variations can lead to differences in enzyme activity and, consequently, the rate of this compound metabolism and reactive metabolite formation. If using primary cells from multiple donors, genetic variability is a likely contributor.
Q3: How can I improve the in vitro to in vivo correlation of my this compound studies?
A3: To enhance the predictive value of your in vitro experiments, consider the following:
-
Utilize Metabolically Competent Systems: Employ in vitro models with robust and stable CYP2C9 activity. Options include primary human hepatocytes, 3D liver models (spheroids, organoids), or engineered cell lines that overexpress CYP2C9.[8][10]
-
Incorporate Immune Components: To model the immune-mediated aspects of toxicity, consider co-culture systems that include immune cells (e.g., lymphocytes, macrophages) alongside hepatocytes.[11]
-
Measure Relevant Endpoints: In addition to standard cytotoxicity assays (e.g., LDH, ALT release), measure endpoints that reflect the specific mechanisms of this compound toxicity. This includes quantifying reactive metabolite formation, protein adducts, and markers of immune activation (e.g., cytokine release).[12]
-
Consider Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can help bridge the gap between in vitro and in vivo by simulating the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites in the whole organism.[13]
Troubleshooting Guides
Issue 1: Inconsistent Metabolic Profiles of this compound In Vitro
| Potential Cause | Troubleshooting Steps |
| Low or Variable CYP2C9 Activity | 1. Verify Enzyme Activity: Use a well-characterized CYP2C9 probe substrate (e.g., diclofenac, (S)-warfarin) to confirm the metabolic capacity of your in vitro system.[14] 2. Optimize Culture Conditions: Ensure that culture media and supplements support the maintenance of CYP450 expression and activity. 3. Consider Enzyme Induction: Pre-treatment with known CYP inducers (e.g., rifampicin) may enhance metabolic activity, though this should be carefully controlled and documented. |
| Substrate Concentration | 1. Perform Dose-Response Studies: Evaluate a range of this compound concentrations to ensure you are working within a relevant and sensitive range for your chosen in vitro model. 2. Check for Enzyme Saturation: At high concentrations, metabolic pathways can become saturated, leading to non-linear kinetics. |
| Inappropriate Analytical Methods | 1. Validate Analytical Techniques: Ensure your methods for detecting and quantifying this compound and its metabolites (e.g., HPLC, LC-MS/MS) are validated for sensitivity, specificity, and linearity.[15] |
Issue 2: Difficulty Detecting this compound-Protein Adducts
| Potential Cause | Troubleshooting Steps |
| Insufficient Reactive Metabolite Formation | 1. Enhance Metabolic Activation: Use in vitro systems with high CYP2C9 activity (see Issue 1). 2. Deplete Glutathione (GSH): Pre-treatment with a GSH synthesis inhibitor like buthionine sulfoximine (B86345) (BSO) can increase the formation of protein adducts by reducing their detoxification through GSH conjugation.[16] |
| Low Abundance of Adducts | 1. Use Radiolabeled Compound: Incubations with [14C]-tienilic acid can significantly improve the sensitivity of adduct detection through techniques like autoradiography or liquid scintillation counting.[1] 2. Employ Sensitive Detection Methods: Utilize mass spectrometry-based proteomics to identify specific protein targets of reactive metabolites. |
| Instability of Adducts | 1. Optimize Sample Handling: Process samples promptly and under conditions that minimize adduct degradation (e.g., on ice, with protease inhibitors). |
Experimental Protocols
1. In Vitro Metabolism of this compound in Human Liver Microsomes
This protocol is designed to assess the rate of this compound metabolism and identify the formation of its major metabolites.
-
Materials: Pooled human liver microsomes (HLMs), this compound, NADPH regenerating system, potassium phosphate (B84403) buffer (pH 7.4), and an internal standard for LC-MS/MS analysis.
-
Procedure:
-
Prepare a reaction mixture containing HLMs and this compound in potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the depletion of this compound and the formation of its metabolites.
-
2. Assessment of this compound-Induced Cytotoxicity in Primary Human Hepatocytes
This protocol measures cell death as an indicator of direct cytotoxicity.
-
Materials: Cryopreserved primary human hepatocytes, appropriate culture medium, this compound, and a lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit.
-
Procedure:
-
Thaw and plate primary human hepatocytes according to the supplier's instructions.
-
Allow the cells to acclimate for 24-48 hours.
-
Treat the cells with a range of this compound concentrations for 24-72 hours.
-
At the end of the incubation period, collect the cell culture supernatant.
-
Measure LDH release into the supernatant using a commercially available kit, following the manufacturer's protocol.
-
Visualizations
Caption: Metabolic activation and toxicity pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Identification of Protein Targets of Reactive Metabolites of this compound in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P4502C9: an enzyme of major importance in human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune mechanisms in this compound associated hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune mechanisms in this compound associated hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Immunological Mechanisms and Immune-Based Biomarkers of Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro to in vivo extrapolation for drug-induced liver injury using a pair ranking method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. In Vitro Models for Studying Chronic Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 10. preprints.org [preprints.org]
- 11. In vitro human immune response testing - COMPIT | Innovation Platform [nc3rs.org.uk]
- 12. In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | In vitro to in vivo acetaminophen hepatotoxicity extrapolation using classical schemes, pharmacodynamic models and a multiscale spatial-temporal liver twin [frontiersin.org]
- 14. Mechanism-Based Inactivation of Cytochrome P450 2C9 by this compound and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic and pharmacodynamic studies of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Involvement of cytochrome P450-mediated metabolism in this compound hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storage of tienilic acid in the laboratory
This guide provides best practices for the handling, storage, and use of tienilic acid in a laboratory setting. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research? A1: this compound (also known as ticrynafen) is a diuretic and uricosuric agent that was formerly used to treat hypertension.[1][2] In a laboratory context, it is primarily used as a well-characterized tool compound, specifically as a mechanism-based or "suicide" inhibitor of the cytochrome P450 enzyme CYP2C9.[3][4][5][6] Its use helps researchers study the function of CYP2C9 and investigate drug-drug interactions.
Q2: What are the main safety hazards associated with handling this compound? A2: this compound is classified as an irritant and a combustible solid.[1][5] Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, eye protection, and a lab coat. Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[7] It is incompatible with strong oxidizing agents.[7]
Q3: How should I properly store solid this compound? A3: Solid this compound should be stored in a tightly closed container at -20°C, protected from light.[3][8][9]
Q4: How should I prepare and store stock solutions of this compound? A4: Stock solutions are typically prepared in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF).[3] For long-term storage, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[10] Store DMSO stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, always protected from light.[10] Aqueous solutions are not recommended for storage for more than one day.[3]
Q5: What is the mechanism of action of this compound as a CYP2C9 inhibitor? A5: this compound is a mechanism-based inhibitor. The CYP2C9 enzyme metabolizes this compound, leading to the formation of a reactive electrophilic intermediate (a thiophene (B33073) S-oxide or epoxide).[8] This reactive metabolite then covalently binds to the CYP2C9 enzyme, leading to its irreversible inactivation.[2]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Synonyms | Ticrynafen, Ticrynafenum |
| CAS Number | 40180-04-9 |
| Molecular Formula | C₁₃H₈Cl₂O₄S |
| Molecular Weight | 331.17 g/mol [3][5][6] |
| Appearance | White to beige or off-white to yellow solid powder[3][5][10] |
| Purity | ≥98% (HPLC)[3][5][6] |
Table 2: Solubility of this compound
| Solvent | Reported Solubility | Notes |
| DMSO | 5 mg/mL[3][5][6][9] to 100 mg/mL[10] | Ultrasonic assistance may be needed for higher concentrations.[10] |
| DMF | ~30 mg/mL | |
| Ethanol | ~30 mg/mL[3] | |
| Methanol | ~1 mg/mL[3] | |
| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[3] | Sparingly soluble; prepare by first dissolving in ethanol.[3] |
Table 3: Recommended Storage and Stability of this compound
| Format | Storage Temperature | Duration | Notes |
| Solid | -20°C | ≥ 1 year | Keep in a tightly sealed container, protected from light. |
| Stock Solution in DMSO | -80°C | ≤ 6 months[10] | Aliquot to avoid freeze-thaw cycles; protect from light.[10] |
| Stock Solution in DMSO | -20°C | ≤ 1 month[10] | Aliquot to avoid freeze-thaw cycles; protect from light.[10] |
| Aqueous Solution | 4°C | ≤ 1 day[3] | Not recommended for long-term storage due to low solubility and stability.[3] |
Experimental Protocols
Protocol: Determination of this compound IC₅₀ against CYP2C9 (IC₅₀ Shift Assay)
This protocol is designed to determine the IC₅₀ of this compound and assess its time-dependent inhibitory properties against human CYP2C9. The "IC₅₀ shift" refers to the decrease in the IC₅₀ value observed after pre-incubating the inhibitor with the enzyme and the cofactor NADPH, which is characteristic of time-dependent inhibitors.
Materials:
-
This compound
-
Recombinant human CYP2C9 enzyme (e.g., in microsomes)
-
CYP2C9 substrate (e.g., Diclofenac)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard (for reaction termination and sample processing)
-
96-well microplates
-
Incubator/shaker (37°C)
-
LC-MS/MS for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a stock solution of the CYP2C9 substrate (e.g., 10 mM Diclofenac) in a suitable solvent.
-
Prepare working solutions of this compound by serial dilution from the stock solution.
-
Prepare the NADPH regenerating system in potassium phosphate buffer.
-
-
Assay Setup (in triplicate):
-
Condition 1 (Time-Dependent Inhibition):
-
In a 96-well plate, add buffer, the NADPH regenerating system, and recombinant CYP2C9 microsomes.
-
Add varying concentrations of this compound.
-
Pre-incubate the plate at 37°C for 30 minutes to allow for the metabolic activation of this compound and subsequent enzyme inactivation.
-
-
Condition 2 (Reversible Inhibition Control):
-
Follow the same procedure as Condition 1, but replace the NADPH regenerating system with buffer.
-
This measures inhibition without metabolic activation.
-
-
Condition 3 (Zero-Time Control):
-
Prepare a plate with buffer, NADPH regenerating system, and the CYP2C9 substrate.
-
Add the enzyme and immediately add the this compound solutions. This condition minimizes pre-incubation time.
-
-
-
Initiation of the Reaction:
-
After the 30-minute pre-incubation for Conditions 1 and 2, add the CYP2C9 substrate (Diclofenac) to all wells to start the reaction.
-
For Condition 3, the reaction has already started.
-
-
Reaction Incubation:
-
Incubate all plates at 37°C for the determined linear time of the reaction (e.g., 10-15 minutes).
-
-
Termination and Sample Preparation:
-
Stop the reaction by adding cold acetonitrile containing an internal standard to all wells.
-
Centrifuge the plates to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the metabolite (e.g., 4'-hydroxy-diclofenac) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control for all three conditions.
-
Plot percent inhibition versus log[this compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each condition.
-
A significant "shift" (decrease) in the IC₅₀ value for Condition 1 (+NADPH pre-incubation) compared to Condition 2 (-NADPH pre-incubation) confirms time-dependent inhibition.
-
Mandatory Visualizations
Caption: Logical workflow for handling this compound in the laboratory.
Caption: Mechanism of time-dependent inhibition of CYP2C9 by this compound.
Caption: Experimental workflow for a CYP2C9 IC₅₀ shift assay.
Troubleshooting Guide
Q: My IC₅₀ values for this compound are inconsistent between experiments. What could be the cause? A: Inconsistent IC₅₀ values are a common issue in enzyme inhibition assays and can stem from several factors:
-
Microsome/Enzyme Activity: The activity of recombinant enzymes or liver microsomes can vary between lots and can decrease with improper storage or handling (e.g., repeated freeze-thaw cycles). Always use a consistent lot of enzyme and handle it carefully.
-
Reagent Variability: Ensure all buffers and cofactors are freshly prepared and from consistent lots. The activity of the NADPH regenerating system is critical for time-dependent inhibition.
-
Compound Stability: Ensure your this compound stock solution is within its stability window. If in doubt, prepare a fresh stock solution from the solid material.
-
Protocol Deviations: Minor changes in incubation times, temperatures, or final DMSO concentrations can significantly impact results. Strict adherence to the protocol is essential for reproducibility.
Q: My this compound precipitated when I added it to the aqueous assay buffer. How can I prevent this? A: this compound has low aqueous solubility.[3] Precipitation is a common problem.
-
Check Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the assay well is low, typically ≤0.5%, to avoid solvent effects and precipitation.
-
Serial Dilutions: Perform serial dilutions in a way that minimizes the amount of concentrated stock solution added to the final incubation.
-
Pre-warming Buffer: Pre-warming the assay buffer to 37°C before adding the compound can sometimes help maintain solubility.
-
Solubility Limit: Be aware that you may be exceeding the solubility limit of the compound in your assay buffer. If the IC₅₀ is higher than the solubility limit, the results will be inaccurate.
Q: I am not observing a significant IC₅₀ shift, even though this compound is a known time-dependent inhibitor. What's wrong? A: A lack of an IC₅₀ shift suggests that the mechanism-based inactivation is not occurring efficiently in your assay.
-
Inactive NADPH System: The most common cause is an inactive or inefficient NADPH regenerating system. Ensure all components are active and correctly prepared.
-
Insufficient Pre-incubation Time: While 30 minutes is standard, ensure this is sufficient for your specific enzyme concentration. For rapid inhibitors like this compound, even a 10-minute pre-incubation can show a significant shift.[8]
-
Low Enzyme Concentration: If the enzyme concentration is too low, the rate of metabolic activation may be insufficient to cause significant inactivation within the pre-incubation period.
-
Incorrect Data Analysis: Double-check that you are comparing the IC₅₀ from the pre-incubation with NADPH to the pre-incubation without NADPH, not the zero-time control.
Q: How can I experimentally confirm the formation of reactive metabolites? A: The formation of reactive metabolites can be confirmed using a "trapping" experiment. This involves including a nucleophilic trapping agent, most commonly glutathione (B108866) (GSH), in the incubation with liver microsomes and NADPH.[11] The reactive metabolite of this compound will covalently bind to GSH, forming a stable adduct. This adduct can then be detected and characterized by LC-MS/MS, confirming the bioactivation pathway.[11][12]
References
- 1. CYP2C9 inhibition: impact of probe selection and pharmacogenetics on in vitro inhibition profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism-based inactivation of cytochrome P450 2C9 by this compound and (+/-)-suprofen: a comparison of kinetics and probe substrate selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism-Based Inactivation of Cytochrome P450 2C9 by this compound and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xenotech.com [xenotech.com]
- 6. Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of GSH-trapped reactive metabolites in human liver microsomes, S9 fraction, HepaRG-cells, and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidation of this compound by human yeast-expressed cytochromes P-450 2C8, 2C9, 2C18 and 2C19. Evidence that this drug is a mechanism-based inhibitor specific for cytochrome P-450 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. xenotech.com [xenotech.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing confounding factors in tienilic acid research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing confounding factors in tienilic acid research.
Frequently Asked Questions (FAQs)
Q1: What are the primary confounding factors to consider in in vitro studies of this compound metabolism and toxicity?
A1: The primary confounding factors include:
-
Genetic Polymorphisms of CYP2C9: Cytochrome P450 2C9 (CYP2C9) is the primary enzyme responsible for metabolizing this compound. Genetic variations in the CYP2C9 gene can lead to enzymes with altered activity, significantly affecting the rate of this compound metabolism and the formation of reactive metabolites. Key alleles like CYP2C92 and CYP2C93 are associated with decreased enzyme function.
-
Presence of this compound Isomer (TAI): The 3-thenoyl regioisomer of this compound (TAI) is a potential impurity that exhibits different toxicological properties. While this compound is associated with immune-mediated hepatitis, TAI is reported to be an intrinsic hepatotoxin in animal models. TAI is also metabolized by CYP2C9 but does not cause mechanism-based inactivation of the enzyme.
-
Drug-Drug Interactions: Co-incubation with other drugs can confound results. For example, salicylates can inhibit the uricosuric effect of this compound. Other drugs that are substrates or inhibitors of CYP2C9 can compete with this compound, altering its metabolism.
-
Experimental System Variability: The choice of in vitro system (e.g., human liver microsomes, recombinant enzymes, cultured hepatocytes) can influence results. Metabolically competent cultured hepatocytes provide a more complete picture by including cellular processes that may modulate the formation of drug-protein adducts.
Q2: How do CYP2C9 genetic polymorphisms affect this compound metabolism, and how can I control for this in my experiments?
A2: Genetic polymorphisms in CYP2C9 can lead to significant inter-individual variability in metabolic rates. The CYP2C92 and CYP2C93 alleles, for instance, result in decreased metabolism of various drugs. This can alter the balance between detoxification pathways and the formation of reactive metabolites.
To control for this confounding factor:
-
Use Genotyped Human Liver Microsomes (HLMs): When using pooled HLMs, ensure the supplier provides information on the CYP2C9 allele distribution. For more detailed studies, use HLMs from individual donors with known CYP2C9 genotypes.
-
Employ Recombinant CYP2C9 Alleles: Utilize commercially available recombinant CYP2C9 enzymes corresponding to the wild-type (1) and variant alleles (2, *3, etc.) to directly compare their metabolic activity towards this compound.
Q3: What is the significance of the this compound isomer (TAI), and how can I minimize its confounding effects?
A3: The isomer of this compound (TAI) is a potential impurity that can confound toxicity studies due to its own intrinsic hepatotoxicity. Unlike this compound, TAI does not cause mechanism-based inactivation of CYP2C9, and its reactive metabolites bind non-specifically to a wide range of microsomal proteins.
To minimize its influence:
-
High-Purity this compound: Use highly purified this compound with minimal TAI contamination. The purity of the compound should be verified by analytical methods such as HPLC or mass spectrometry.
-
Comparative Studies: If the presence of TAI is suspected or unavoidable, conduct parallel experiments with a purified TAI standard to differentiate its effects from those of this compound.
Q4: My in vitro covalent binding assay shows high variability. What are the potential causes and solutions?
A4: High variability in covalent binding assays can arise from several factors:
-
Inconsistent Protein Concentrations: Ensure accurate and consistent protein concentrations across all experimental samples.
-
Variable Metabolic Activity: The metabolic activity of liver microsomes can vary between batches and donors. It is crucial to use a consistent source of microsomes and to characterize their activity.
-
Issues with Radiolabeled Compound: If using a radiolabeled compound, ensure its purity and specific activity are accurately determined.
-
Incomplete Removal of Unbound Metabolites: Thoroughly wash the protein pellets to remove all non-covalently bound parent drug and metabolites.
Troubleshooting Guides
In Vitro Metabolism and HPLC Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No or low formation of 5-hydroxy-tienilic acid | 1. Inactive CYP2C9 enzyme (microsomes or recombinant). 2. Missing or degraded NADPH regenerating system. 3. Incorrect incubation conditions (pH, temperature). 4. HPLC method not optimized for metabolite detection. | 1. Test microsomes/recombinant enzyme with a known CYP2C9 substrate. 2. Prepare fresh NADPH regenerating system components. 3. Verify the pH of the incubation buffer and the incubator temperature. 4. Check the retention time and detector response with a metabolite standard if available. Optimize the gradient and wavelength. |
| Variable retention times in HPLC analysis | 1. Fluctuations in mobile phase composition or flow rate. 2. Temperature fluctuations in the column compartment. 3. Column degradation. 4. Improper mobile phase pH control. | 1. Ensure proper mixing and degassing of the mobile phase. Check the pump for leaks or pressure fluctuations. 2. Use a column oven to maintain a stable temperature. 3. Flush the column or replace it if it's old or has been subjected to harsh conditions. 4. Buffer the mobile phase adequately, as small pH changes can significantly shift the retention of acidic compounds like this compound. |
| Ghost peaks in HPLC chromatogram | 1. Contamination in the mobile phase, injector, or column. 2. Carryover from a previous injection. | 1. Use high-purity solvents and filter the mobile phase. Flush the system with a strong solvent. 2. Implement a needle wash step in the autosampler method. Inject a blank solvent run to check for carryover. |
Covalent Binding and Cytotoxicity Assays
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High background in covalent binding assay | 1. Incomplete removal of non-covalently bound radiolabeled compound. 2. Non-specific binding to labware. | 1. Increase the number and volume of washes of the protein pellet. 2. Use low-protein-binding microcentrifuge tubes. |
| No significant cytotoxicity observed in cell-based assays | 1. Insufficient concentration or incubation time. 2. Low metabolic activity of the cell line. 3. Insensitive cytotoxicity endpoint. | 1. Perform a dose-response and time-course experiment. 2. Use a cell line with known CYP2C9 expression or primary human hepatocytes. 3. Use multiple cytotoxicity endpoints (e.g., membrane integrity, mitochondrial function, apoptosis). |
| High variability in cytotoxicity data | 1. Uneven cell seeding. 2. Edge effects in the multi-well plate. 3. Inconsistent compound concentration. | 1. Ensure a homogenous cell suspension before seeding. 2. Avoid using the outer wells of the plate or fill them with media without cells. 3. Verify the accuracy of compound dilutions. |
Quantitative Data Summary
Table 1: Kinetic Parameters of this compound Metabolism and CYP2C9 Inactivation
| Parameter | Value | Enzyme Source | Reference |
| Spectral Binding Affinity (Ks) | 2 µM | P450 2C9 Baculosomes | |
| In Vitro Half-life | ~5 min | P450 2C9 Baculosomes | |
| Partition Ratio | 34 | P450 2C9 | |
| k_inact | 3.6 x 10⁻³ s⁻¹ | P450 2C10 (yeast expressed) | |
| K_I | 4.3 µM | P450 2C10 (yeast expressed) |
Table 2: Effect of CYP2C9 Alleles on this compound Metabolism
| CYP2C9 Allele | Effect on Enzyme Activity | Predicted Impact on this compound Metabolism | Reference |
| CYP2C91 (Wild-type) | Normal | Normal rate of metabolism and reactive metabolite formation. | |
| CYP2C92 | Decreased | Slower metabolism, potentially leading to higher parent drug exposure and altered reactive metabolite formation kinetics. | |
| CYP2C9*3 | Significantly Decreased | Markedly slower metabolism, potentially increasing the risk of parent drug-related toxicity and altering the profile of metabolic activation. |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes
Objective: To determine the rate of formation of the major metabolite of this compound, 5-hydroxy-tienilic acid, by human liver microsomes.
Materials:
-
This compound
-
Human liver microsomes (pooled or from genotyped individuals)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
Internal standard for HPLC analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of human liver microsomes (final concentration ~0.5 mg/mL) and the NADPH regenerating system in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration typically 1-100 µM).
-
Incubate at 37°C with shaking for a specified time (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis of 5-hydroxy-tienilic acid formation.
Protocol 2: Covalent Binding Assay of this compound Metabolites
Objective: To quantify the extent of covalent binding of reactive metabolites of this compound to microsomal proteins. This protocol assumes the use of a radiolabeled this compound (e.g., ¹⁴C-tienilic acid).
Materials:
-
¹⁴C-Tienilic acid
-
Human liver microsomes
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Trichloroacetic acid (TCA)
-
Methanol (B129727) or other suitable organic solvent for washing
-
Scintillation cocktail and scintillation counter
Procedure:
-
Perform the incubation as described in Protocol 1, using ¹⁴C-tienilic acid.
-
After the desired incubation time, precipitate the proteins by adding an equal volume of ice-cold TCA.
-
Pellet the precipitated proteins by centrifugation.
-
Wash the protein pellet repeatedly with a solvent like methanol to remove any non-covalently bound radioactivity. This is a critical step to reduce background.
-
After the final wash, dissolve the protein pellet in a suitable solubilizing agent (e.g., 1N NaOH or a commercial protein solubilizer).
-
Determine the protein concentration of the solubilized pellet (e.g., using a BCA assay).
-
Measure the radioactivity in an aliquot of the solubilized protein by liquid scintillation counting.
-
Calculate the amount of covalently bound metabolite per mg of protein.
Visualizations
Caption: Metabolic activation of this compound by CYP2C9.
Caption: Workflow for in vitro metabolism and covalent binding assays.
Caption: Identifying and mitigating confounding factors.
Validation & Comparative
A Comparative Analysis of Tienilic Acid and Hydrochlorothiazide on Blood Pressure and Metabolic Parameters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antihypertensive and metabolic effects of two diuretic agents: tienilic acid and hydrochlorothiazide (B1673439). The information presented is based on data from comparative clinical studies to assist in understanding their differential pharmacological profiles. This compound, a potent diuretic and uricosuric agent, was withdrawn from the market due to hepatotoxicity, but its unique properties remain of scientific interest. Hydrochlorothiazide is a widely prescribed thiazide diuretic and serves as a key comparator.
Executive Summary
Both this compound and hydrochlorothiazide have demonstrated comparable efficacy in lowering blood pressure in patients with mild to moderate hypertension.[1][2][3][4][5][6] A primary distinguishing feature is their opposing effects on serum uric acid levels; this compound significantly reduces uric acid, whereas hydrochlorothiazide tends to elevate it.[1][2][7][8] Both medications have been associated with mild hypokalemia and slight increases in blood urea (B33335) nitrogen and serum creatinine.[7][8][9] The significant risk of severe, immune-mediated hepatotoxicity associated with this compound ultimately led to its market withdrawal and stands as a critical differentiating factor in its safety profile compared to hydrochlorothiazide.
Quantitative Data Comparison
The following table summarizes the key performance metrics of a double-blind comparative study evaluating the effects of this compound and hydrochlorothiazide over a six-week treatment period in patients with moderate hypertension.
| Parameter | This compound (500 mg/day) | Hydrochlorothiazide (100 mg/day) | Reference |
| Mean Decrease in Supine Blood Pressure | 20/12 mmHg | 17/9 mmHg | [9][10] |
| Effect on Serum Uric Acid | Marked Decrease (to a mean of 0.18 mmol/l, P < 0.001) | Significant Increase | [7][8][9][10] |
| Effect on Serum Potassium | Mild Hypokalemia | Mild Hypokalemia | [7][9] |
| Effect on Blood Urea Nitrogen (BUN) | Rose | Rose | [7][9] |
| Effect on Serum Creatinine | Rose | Rose | [7][9] |
Experimental Protocols
The data presented is primarily derived from double-blind, randomized, and crossover clinical trials involving patients with mild to moderate essential hypertension. A representative experimental protocol is outlined below.
Study Design: A double-blind, crossover trial was conducted.[3][7]
Participants: The study enrolled patients with mild to moderate hypertension.
Procedure:
-
Washout/Placebo Period: Patients typically undergo a washout period of 2 to 4 weeks where previous antihypertensive medications are discontinued (B1498344) and they may receive a placebo.
-
Randomization & Treatment Phase 1: Patients are randomly assigned to receive either a single daily dose of this compound (e.g., 250 mg) or hydrochlorothiazide (e.g., 50 mg) for a period of 3 to 6 weeks.[7]
-
Washout/Placebo Period 2: A second placebo period follows to ensure the clearance of the first treatment drug.
-
Crossover & Treatment Phase 2: Patients are switched to the alternative treatment (the one they did not receive in Phase 1) for the same duration.
-
Measurements: Blood pressure is measured at regular intervals, typically in the supine position after a rest period. Multiple readings are taken and averaged.[9][10] Blood samples are collected at baseline and at the end of each treatment phase to analyze serum electrolytes (including potassium), uric acid, blood urea nitrogen, and creatinine.
Signaling Pathways and Mechanism of Action
Hydrochlorothiazide
Hydrochlorothiazide exerts its antihypertensive effect primarily by inhibiting the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the kidney. This leads to increased excretion of sodium and water, reducing blood volume and subsequently, blood pressure. Its tendency to cause hyperuricemia is, in part, due to competition with uric acid for the organic anion transporter 1 (OAT1) in the proximal tubule, which reduces uric acid secretion.
This compound
This compound also functions as a diuretic by acting on the distal nephron. Its distinctive feature is its uricosuric effect, which involves the inhibition of uric acid reabsorption in the renal tubules. This dual action made it a promising antihypertensive agent, particularly for patients with gout or hyperuricemia. However, its metabolism via cytochrome P450 enzymes can produce reactive metabolites. These metabolites can bind to liver proteins, forming neoantigens that trigger an immune response, leading to severe hepatotoxicity in susceptible individuals.
References
- 1. An evaluation of this compound, a new diuretic uricosuric agent, in the therapy of arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multicentre comparative trial of this compound and hydrochlorothiazide in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The hypouricaemic effect of this compound: experience in patients with hyperuricaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antihypertensive and renal effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Experiences with a new hypouricemic diuretic (this compound): comparison with hydrochlorothiazide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A double-blind study of this compound with two year follow-up of patients with mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A double-blind comparison of the effects of hydrochlorothiazide and tienylic acid (a diuretic with uricosuric properties) in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A double-blind comparison of the effects of hydrochlorothiazide and tienylic acid (a diuretic with uricosuric properties) in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Tienilic Acid-Induced Autoimmune Hepatitis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanisms underlying tienilic acid-induced autoimmune hepatitis, contrasting it with other drugs known to cause similar idiosyncratic liver injury. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to facilitate a deeper understanding of the validation process for drug-induced autoimmune phenomena and to aid in the development of safer therapeutics.
Executive Summary
This compound, a uricosuric diuretic withdrawn from the market, serves as a classic model for drug-induced autoimmune hepatitis. Its toxicity is not a result of direct chemical damage to hepatocytes but rather an immune-mediated attack triggered by the drug's metabolism. This guide dissects the key events in this process, from metabolic activation to the generation of a specific autoimmune response, and compares these characteristics with those of other drugs like halothane (B1672932), hydralazine (B1673433), and phenytoin (B1677684), which can also induce autoimmune-like liver injury through distinct pathways.
Comparative Analysis of Mechanistic Pathways
The development of drug-induced autoimmune hepatitis is a multi-step process initiated by the metabolic activation of the parent drug into a reactive metabolite. This metabolite then covalently binds to cellular proteins, forming neoantigens that trigger an immune response. The specificity of the involved metabolic enzymes and the resulting autoantibody profile are key differentiators between the causative agents.
Metabolic Activation and Covalent Binding
The initial and critical step in this compound-induced hepatotoxicity is its metabolic activation by Cytochrome P450 (CYP) enzymes.
-
This compound: Specifically metabolized by CYP2C9 to a reactive thiophene (B33073) S-oxide intermediate. This metabolite readily forms covalent adducts, with CYP2C9 itself being the primary target.[1]
-
Halothane: Metabolized by CYP2E1 to a trifluoroacetyl chloride reactive intermediate.[2] This intermediate forms trifluoroacetylated (TFA) protein adducts on various microsomal proteins.[3][4][5]
-
Hydralazine: Undergoes metabolism by N-acetyltransferase (NAT) and oxidation, potentially by CYP1A2 and myeloperoxidase in leukocytes, to form reactive intermediates that can covalently bind to proteins.[6][7][8]
-
Phenytoin: Metabolized by CYP2C9 and CYP2C19 to arene oxide intermediates, which can then be converted to catechols and further oxidized to reactive quinones that form protein adducts.[9][10][11][12]
The following diagram illustrates the generalized pathway of metabolic activation and neoantigen formation.
Caption: Generalized signaling pathway of drug-induced autoimmune hepatitis.
Immune Response and Autoantibody Profiles
The formation of drug-protein adducts breaks immune tolerance, leading to the production of specific autoantibodies.
-
This compound: Characterized by the presence of anti-Liver/Kidney Microsomal type 2 (anti-LKM2) antibodies , which specifically recognize CYP2C9.[13][14][15][16]
-
Halothane: Associated with antibodies against trifluoroacetylated (TFA) protein adducts .
-
Hydralazine: Can induce Antinuclear Antibodies (ANA) and is associated with a lupus-like syndrome.[17][18][19]
-
Phenytoin: Can be associated with a hypersensitivity syndrome that may include the presence of autoantibodies, though a specific, consistent autoantibody profile is less defined than for this compound.
Quantitative Data Comparison
The following tables summarize key quantitative data from in vitro and clinical studies, providing a basis for comparing the hepatotoxic potential and mechanistic features of these drugs.
Table 1: In Vitro Metabolic Activation and Enzyme Inhibition
| Drug | Primary Metabolizing Enzyme | Inactivation Kinetics (k_inact / K_I) (mL/min/µmol) | Covalent Binding to Human Liver Microsomes (pmol/mg protein) |
| This compound | CYP2C9 | ~9-10[20] | Demonstrates significant covalent binding[1][20][21][22] |
| Halothane | CYP2E1 | Not typically measured in this context | 10-40 pmol equivalents/mg protein/min[2] |
| Hydralazine | NAT, CYP1A2 | k_inact: 0.026 min⁻¹, K_I: 41.9 µM (for CYP1A2) | Demonstrates covalent binding[6][7][8][23] |
| Phenytoin | CYP2C9, CYP2C19 | Not a classical mechanism-based inactivator | Demonstrates NADPH-dependent covalent binding[10] |
Table 2: Clinical Characteristics of Drug-Induced Autoimmune Hepatitis
| Drug | Characteristic Autoantibody | Typical Peak Serum ALT Levels | Latency to Onset |
| This compound | Anti-LKM2[13][14][15][16] | Markedly elevated | Weeks to months |
| Halothane | Anti-TFA Adducts | 5 to 50-fold increase[2] | 2 to 14 days after exposure[2] |
| Hydralazine | ANA[17][18][19] | Moderately elevated (e.g., >3x ULN) | Weeks to years |
| Phenytoin | Variable, often absent | Mild to marked elevations (e.g., >3-fold)[9] | 2 to 8 weeks[9] |
Key Experimental Protocols
Validation of the mechanism of drug-induced autoimmune hepatitis relies on a series of specialized in vitro and in vivo assays. Detailed protocols for two critical experiments are provided below.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay is used to determine if patient-derived antibodies can mediate the killing of hepatocytes that express the target antigen (the drug-altered protein).
Objective: To measure the ability of sera from patients with suspected drug-induced autoimmune hepatitis to induce the lysis of target cells (e.g., hepatocytes) in the presence of effector cells (e.g., Natural Killer cells).
Materials:
-
Target cells (e.g., primary human hepatocytes or a suitable cell line expressing the relevant CYP enzyme).
-
Effector cells (e.g., peripheral blood mononuclear cells (PBMCs) or isolated Natural Killer (NK) cells).
-
Patient serum and control serum.
-
Cell culture medium.
-
96-well culture plates.
-
Cytotoxicity detection kit (e.g., LDH release assay or Calcein AM release assay).
Procedure:
-
Target Cell Preparation:
-
Culture target cells to 70-80% confluency.
-
If using a cell line, seed the cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
For suspension cells, prepare a cell suspension at a concentration of 1 x 10⁵ cells/mL.
-
-
Effector Cell Preparation:
-
Isolate PBMCs or NK cells from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells and resuspend them in culture medium at a desired concentration to achieve the desired Effector:Target (E:T) ratios (e.g., 10:1, 25:1).
-
-
Assay Setup:
-
Add 50 µL of target cells to each well of the 96-well plate.
-
Add 50 µL of diluted patient serum or control serum to the appropriate wells.
-
Incubate for 30-60 minutes at 37°C to allow antibody binding to the target cells.
-
Add 100 µL of the effector cell suspension to each well.
-
Include control wells:
-
Target cells only (spontaneous release).
-
Target cells with lysis buffer (maximum release).
-
Target cells with effector cells and control serum.
-
-
-
Incubation:
-
Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-to-cell contact.
-
Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.
-
-
Detection of Cytotoxicity:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Follow the manufacturer's instructions for the chosen cytotoxicity detection kit to measure the amount of LDH or Calcein AM released into the supernatant.
-
-
Data Analysis:
-
Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
The following diagram outlines the ADCC assay workflow.
Caption: Workflow for an Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay.
Indirect Immunofluorescence for Anti-LKM2 Antibody Detection
This technique is used to visualize the presence and localization of anti-LKM2 antibodies in patient serum using tissue sections.
Objective: To detect and characterize anti-LKM2 antibodies in patient serum by observing their binding pattern on rodent liver and kidney tissue sections.
Materials:
-
Cryostat sections of rat or mouse liver and kidney (composite blocks are often used).
-
Patient serum and positive/negative control sera.
-
Phosphate-buffered saline (PBS).
-
Fluorescein isothiocyanate (FITC)-conjugated anti-human IgG antibody.
-
Mounting medium with an anti-fading agent.
-
Fluorescence microscope.
Procedure:
-
Sample Preparation:
-
Bring cryostat sections to room temperature.
-
Dilute patient and control sera in PBS (e.g., 1:10 and 1:40).
-
-
Incubation with Primary Antibody:
-
Apply the diluted sera to the tissue sections, ensuring complete coverage.
-
Incubate in a humidified chamber at room temperature for 30 minutes.
-
-
Washing:
-
Gently wash the slides with PBS for 10 minutes with gentle agitation. Repeat twice.
-
-
Incubation with Secondary Antibody:
-
Apply the FITC-conjugated anti-human IgG antibody (diluted according to the manufacturer's instructions) to the sections.
-
Incubate in a dark, humidified chamber at room temperature for 30 minutes.
-
-
Final Washing:
-
Wash the slides as in step 3.
-
-
Mounting:
-
Apply a drop of mounting medium to each section and cover with a coverslip, avoiding air bubbles.
-
-
Microscopy:
-
Examine the slides under a fluorescence microscope.
-
The characteristic staining pattern for anti-LKM2 antibodies includes fluorescence of hepatocytes (more intense in the centrilobular region) and the cytoplasm of the P1 and P2 segments of the proximal renal tubules.[24]
-
Conclusion
The validation of the mechanism of this compound-induced autoimmune hepatitis provides a clear framework for understanding how certain drugs can trigger an autoimmune response against the liver. The key steps involve specific metabolic activation by CYP2C9, covalent binding to form neoantigens, and the subsequent production of highly specific anti-LKM2 autoantibodies. By comparing these features with other drugs like halothane, hydralazine, and phenytoin, researchers can appreciate the diversity of pathways leading to drug-induced autoimmune liver injury. The experimental protocols provided in this guide offer practical tools for investigating these mechanisms and for assessing the potential of new drug candidates to induce similar adverse reactions. A thorough understanding of these processes is paramount for the development of safer and more effective medications.
References
- 1. Identification of Protein Targets of Reactive Metabolites of this compound in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halothane - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Trifluoroacetylated adducts in spermatozoa, testes, liver and plasma and CYP2E1 induction in rats after subchronic inhalatory exposure to halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The topography of trifluoroacetylated protein antigens in liver microsomal fractions from halothane treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human hepatocytes express trifluoroacetylated neoantigens after in vitro exposure to halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in vitro metabolism of hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactive intermediates in the oxidation of hydralazine by HOCl: the major oxidant generated by neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of hydralazine by activated leukocytes: implications for hydralazine induced lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenytoin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Formation of a dihydroxy metabolite of phenytoin in human liver microsomes/cytosol: roles of cytochromes P450 2C9, 2C19, and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relationship between phenytoin and tolbutamide hydroxylations in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-LKM antibody - Wikipedia [en.wikipedia.org]
- 14. A new anti-liver-kidney microsome antibody (anti-LKM2) in this compound-induced hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Autoimmune liver serology: Current diagnostic and clinical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound-induced autoimmune hepatitis: anti-liver and-kidney microsomal type 2 autoantibodies recognize a three-site conformational epitope on cytochrome P4502C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hydralazine, antinuclear antibodies, and the lupus syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hydralazine, antinuclear antibodies, and the lupus syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Overlapping Syndromes: Drug-Induced Vasculitis From Hydralazine With Positive Antinuclear Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hydroxylation and formation of electrophilic metabolites of this compound and its isomer by human liver microsomes. Catalysis by a cytochrome P450 IIC different from that responsible for mephenytoin hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Evaluation of the potential for drug-induced liver injury based on in vitro covalent binding to human liver proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Case Study 11: Considerations for Enzyme Mapping Experiments—Interaction Between the Aldehyde Oxidase Inhibitor Hydralazine and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A new anti-liver-kidney microsome antibody (anti-LKM2) in this compound-induced hepatitis. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Inactivation of CYP2C9 by Tienilic Acid and Suprofen
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tienilic acid and (±)-suprofen as mechanism-based inactivators of Cytochrome P450 2C9 (CYP2C9), a critical enzyme in human drug metabolism. The data and protocols presented are compiled from peer-reviewed experimental studies to support informed decisions in drug discovery and development.
Introduction to CYP2C9 Inactivation
Cytochrome P450 2C9 (CYP2C9) is a key enzyme in the human liver, responsible for the metabolism of a significant number of therapeutic drugs, including S-warfarin, phenytoin, and many non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] The irreversible, mechanism-based inactivation of CYP2C9 can lead to a loss of enzyme function, elevating the risk of significant drug-drug interactions (DDIs).[4][5] This occurs when a drug is metabolically activated by the enzyme to a reactive species that covalently binds to and permanently inactivates it.[4] this compound and suprofen (B1682721) are two well-characterized thiophene-containing compounds known to be mechanism-based inhibitors of CYP2C9.[3][6] Their inactivation mechanism involves the metabolic oxidation of the thiophene (B33073) ring, which leads to the formation of a reactive intermediate that binds covalently to the enzyme.[6][7]
Quantitative Comparison of Inactivation Kinetics
The potency and efficiency of mechanism-based inactivators are defined by the kinetic parameters KI (the concentration of inactivator that gives half-maximal inactivation rate) and kinact (the maximal rate of inactivation). The ratio kinact/KI represents the overall inactivation efficiency.
Experimental data reveals that this compound is a more efficient and higher-affinity inactivator of CYP2C9 compared to (±)-suprofen.[6][8] this compound exhibits a lower spectral binding affinity constant (Ks) of 2 µM compared to 21 µM for (±)-suprofen, indicating stronger initial binding.[6][8] Furthermore, the in vitro metabolic half-life of this compound in the presence of recombinant CYP2C9 is significantly shorter (5 minutes) than that of (±)-suprofen (50 minutes), suggesting a more rapid bioactivation.[6][8]
The choice of probe substrate used to measure residual CYP2C9 activity can influence the observed kinetic parameters.[6][8] The following table summarizes the inactivation kinetics for this compound and (±)-suprofen using three different CYP2C9 substrates.
| Inactivator | Probe Substrate | kinact (min-1) | KI (µM) | Inactivation Efficiency (kinact/KI) (mL/min/µmol) | Kinetic Model |
| This compound | (S)-Flurbiprofen | 0.17 | 19 | 8.9 | Sigmoidal |
| Diclofenac | 0.16 | 18 | 8.9 | Sigmoidal | |
| (S)-Warfarin | 0.19 | 19 | 10.0 | Hyperbolic | |
| (±)-Suprofen | (S)-Flurbiprofen | 0.08 | 77 | 1.0 | Sigmoidal |
| Diclofenac | 0.08 | 70 | 1.1 | Sigmoidal | |
| (S)-Warfarin | 0.10 | 33 | 3.0 | Hyperbolic |
Data sourced from Hutzler et al., Drug Metabolism and Disposition, 2009.[6]
Mechanism of Inactivation Pathway
Both this compound and suprofen are thiophene-containing compounds that undergo metabolic activation by CYP2C9 to exert their inhibitory effect. The proposed bioactivation mechanism involves the oxidation of the thiophene ring system.[6][7] This process forms a highly reactive electrophilic intermediate, such as a thiophene-S-oxide or a thiophene epoxide.[7] This reactive metabolite then covalently binds to a nucleophilic residue within the active site of the CYP2C9 protein, leading to the formation of an irreversible adduct and subsequent loss of catalytic function.[6][7] Studies have also shown that an ionic binding interaction between the carboxylate group on these molecules and a positively charged residue in the CYP2C9 active site is critical for proper orientation and subsequent mechanism-based inactivation.[6][8]
References
- 1. Enzyme Source Effects on CYP2C9 Kinetics and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P4502C9: an enzyme of major importance in human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrates, inducers, inhibitors and structure-activity relationships of human Cytochrome P450 2C9 and implications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP450 Time-Dependent Inhibition (TDI) Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Mechanism-Based Inactivation of Cytochrome P450 2C9 by this compound and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism-based inactivation of cytochrome P450 2C9 by this compound and (+/-)-suprofen: a comparison of kinetics and probe substrate selection - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In Vivo Findings for Tienilic Acid Toxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo experimental findings on the toxicity of tienilic acid, a diuretic drug withdrawn from the market due to severe hepatotoxicity. By presenting quantitative data, detailed experimental protocols, and visual representations of key pathways, this document aims to facilitate a deeper understanding of the mechanisms underlying this compound-induced liver injury and to support the cross-validation of toxicity testing methods.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies on this compound toxicity. These data highlight the concentrations and dosages at which toxic effects are observed in different experimental systems.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line/Primary Cells | Time Point | Endpoint | Concentration Range | Key Findings |
| HepG2 cells | 24 hours | Apoptosis, Mitochondrial Superoxide (B77818) Production, Intracellular Calcium, ROS Generation, Mitochondrial Membrane Potential | 0, 25, 100, 200, 400, 600, 800, 1200 µM | Concentration-dependent increase in mitochondrial superoxide and reactive oxygen species (ROS) production. |
| Primary Human Hepatocytes | Not Specified | Covalent Binding to Proteins | 5-50 µM | Formation of protein adducts, indicating the generation of reactive metabolites. |
Table 2: In Vivo Hepatotoxicity of this compound in Rats
| Study Type | Duration | Route of Administration | Dose Levels (mg/kg/day) | Key Findings |
| Acute Toxicity | Single Dose | Oral | 12600 (LD50) | Lethal dose causing 50% mortality.[1] |
| Subacute Toxicity | 28 days | Oral | 0, 30, 120, 480 | At 120 and 480 mg/kg: increased liver weight, elevated serum glutamic-pyruvic transaminase (S-GPT), and unicellular necrosis of liver cells. At 30 mg/kg, a decrease in blood pressure and serum uric acid was observed with no significant liver toxicity, suggesting a No-Observed-Adverse-Effect Level (NOAEL) below 120 mg/kg for hepatotoxicity.[2] |
| Mechanistic Study | Single Dose | Oral | 300 | Identification of a glutathione-tienilic acid adduct in the bile, confirming the formation of reactive metabolites in vivo.[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and critical evaluation of the findings.
In Vitro Cytotoxicity Assay in HepG2 Cells
-
Cell Culture: Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. This compound, dissolved in a suitable solvent (e.g., DMSO), is then added to the culture medium at final concentrations ranging from 0 to 1200 µM.
-
Endpoint Measurement (24 hours post-treatment):
-
Cytotoxicity: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or neutral red uptake assays.[4][5]
-
Mitochondrial Function: Mitochondrial membrane potential is measured using fluorescent probes like JC-1 or TMRM.
-
Oxidative Stress: The production of reactive oxygen species (ROS) and mitochondrial superoxide is quantified using fluorescent dyes such as DCFH-DA and MitoSOX Red, respectively.
-
Apoptosis: Apoptosis can be evaluated by measuring caspase-3/7 activity or through Annexin V/Propidium Iodide staining followed by flow cytometry.
-
-
Data Analysis: The results are typically expressed as a percentage of the vehicle-treated control. IC50 values (the concentration causing 50% inhibition of a measured parameter) are calculated from the concentration-response curves.
In Vivo Hepatotoxicity Study in Rats
-
Animal Model: Male Sprague-Dawley rats are commonly used.[2] The animals are housed in controlled conditions with a 12-hour light/dark cycle and have free access to standard chow and water.
-
Dosing: For subacute studies, this compound is administered orally via gavage once daily for 28 consecutive days.[2] Doses of 0 (vehicle control), 30, 120, and 480 mg/kg body weight are used.[2]
-
Clinical Observations and Sample Collection:
-
Animals are monitored daily for clinical signs of toxicity.
-
Body weight and food consumption are recorded weekly.
-
Blood samples are collected at the end of the study for hematology and clinical chemistry analysis, including the measurement of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
-
Necropsy and Histopathology:
-
At the end of the study, animals are euthanized, and a gross necropsy is performed.
-
The liver is weighed, and sections are collected and fixed in 10% neutral buffered formalin.
-
The fixed tissues are embedded in paraffin, sectioned, stained with hematoxylin (B73222) and eosin (B541160) (H&E), and examined microscopically for pathological changes.[2]
-
Mandatory Visualizations
Experimental Workflow
Signaling Pathway of this compound-Induced Hepatotoxicity
References
- 1. beta.lakeland.edu [beta.lakeland.edu]
- 2. Toxicological studies on this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of cytochrome P450-mediated metabolism in this compound hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Comparative Analysis of Tienilic Acid and its Structural Analogs as CYP2C9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tienilic acid and its structural analogs concerning their inhibitory effects on Cytochrome P450 2C9 (CYP2C9), a critical enzyme in human drug metabolism. The data and protocols presented are intended to support research and development efforts in pharmacology and toxicology.
This compound is a well-characterized mechanism-based inhibitor of CYP2C9.[1] Its diuretic and uricosuric properties led to its clinical use, but it was later withdrawn due to instances of immune-mediated hepatitis. This toxicity is linked to the metabolic activation of this compound by CYP2C9 itself, which generates a reactive metabolite that covalently binds to and inactivates the enzyme.[2][3] Understanding the structure-activity relationship of this compound and its analogs is crucial for designing safer therapeutic agents and for predicting potential drug-drug interactions.
Comparative Inhibition Data
The inhibitory potential of this compound and its structural analog, (±)-suprofen, against CYP2C9 has been evaluated using various probe substrates. The key kinetic parameters, including the inactivation constant (kinact) and the concentration required for half-maximal inactivation (KI), are summarized below. These parameters are essential for quantifying the efficiency of mechanism-based inhibition.
| Compound | Probe Substrate | KI (μM) | kinact (min-1) | Inactivation Efficiency (kinact/KI) (mL/min/μmol) |
| This compound | (S)-flurbiprofen | 3.0 ± 0.6 | 0.026 ± 0.001 | ~9 |
| Diclofenac | 4.8 ± 1.1 | 0.043 ± 0.004 | ~9 | |
| (S)-warfarin | 3.5 ± 0.9 | 0.035 ± 0.002 | 10 | |
| (±)-Suprofen | (S)-flurbiprofen | 28 ± 8 | 0.029 ± 0.002 | 1.0 |
| Diclofenac | 29 ± 7 | 0.026 ± 0.002 | 0.9 | |
| (S)-warfarin | 11 ± 2 | 0.034 ± 0.001 | 3.0 |
Data sourced from Hutzler et al., 2009.[4][5]
Further studies have investigated analogs where the critical carboxylic acid moiety of this compound is replaced with non-ionizable functional groups. One such analog, where the carboxylate was replaced by an oxirane ring, demonstrated a complete loss of inactivation properties.[4][5] This highlights the importance of the ionic interaction between the carboxylate group and a positively charged residue within the CYP2C9 active site for proper orientation and subsequent metabolic activation.[4][5][6] In a study of nine different non-ionizable analogs, only one non-carboxyl analog showed competitive and time-dependent inhibition of CYP2C9, though the specific data was not fully detailed in the provided abstracts.[6][7]
Experimental Protocols
The following is a generalized protocol for assessing the time-dependent inhibition of CYP2C9, based on methodologies described in the literature.[7][8]
Objective: To determine the KI and kinact of a test compound against CYP2C9 in human liver microsomes (HLM) or with recombinant CYP2C9.
Materials:
-
Human Liver Microsomes (HLM) or recombinant CYP2C9 Baculosomes.
-
Test compounds (this compound and its analogs).
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Potassium phosphate (B84403) buffer (pH 7.4).
-
CYP2C9 probe substrate (e.g., Diclofenac, (S)-warfarin, (S)-flurbiprofen).
-
Quenching solution (e.g., ice-cold acetonitrile).
-
LC-MS/MS system for analysis.
Methodology:
-
Primary Incubation (Preincubation):
-
A mixture of HLM or recombinant CYP2C9 and the test compound at various concentrations is prepared in potassium phosphate buffer.
-
The mixture is pre-warmed to 37°C.
-
The reaction is initiated by adding the NADPH regenerating system.
-
Aliquots are drawn from this primary incubation at several time points (e.g., 0, 5, 10, 20, 30 minutes).
-
-
Secondary Incubation (Residual Activity Measurement):
-
Each aliquot from the primary incubation is immediately diluted into a secondary incubation mixture. This mixture contains the CYP2C9 probe substrate at a concentration near its Km and the NADPH regenerating system.
-
The dilution step is critical to minimize further inactivation and to reduce the concentration of the test compound to levels that do not cause significant reversible inhibition.
-
The secondary incubation is allowed to proceed for a specific time (e.g., 5-10 minutes) at 37°C.
-
-
Reaction Termination and Analysis:
-
The secondary incubation is stopped by adding a quenching solution (e.g., ice-cold acetonitrile), which also precipitates the protein.
-
Samples are centrifuged, and the supernatant is collected.
-
The formation of the probe substrate's metabolite is quantified using a validated LC-MS/MS method.
-
-
Data Analysis:
-
The rate of metabolite formation is plotted against the preincubation time for each concentration of the inhibitor.
-
The apparent first-order inactivation rate constant (kobs) at each inhibitor concentration is determined from the slope of the natural log of the remaining activity versus preincubation time.
-
The values of kinact and KI are then determined by fitting the kobs values versus inhibitor concentration to the Michaelis-Menten equation for inactivation: k_obs = k_inact * [I] / (K_I + [I]).
-
Visualizations
The following diagrams illustrate the experimental workflow for evaluating time-dependent CYP2C9 inhibition and the proposed metabolic pathway leading to enzyme inactivation.
Caption: Workflow for Time-Dependent CYP2C9 Inhibition Assay.
Caption: Mechanism of CYP2C9 Inactivation by this compound.
References
- 1. Oxidation of this compound by human yeast-expressed cytochromes P-450 2C8, 2C9, 2C18 and 2C19. Evidence that this drug is a mechanism-based inhibitor specific for cytochrome P-450 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P4502C9: an enzyme of major importance in human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fastercapital.com [fastercapital.com]
- 4. Mechanism-Based Inactivation of Cytochrome P450 2C9 by this compound and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism-based inactivation of cytochrome P450 2C9 by this compound and (+/-)-suprofen: a comparison of kinetics and probe substrate selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic studies of the cationic binding pocket of CYP2C9 in vitro and in silico: metabolism of nonionizable analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Comparative Analysis of Loop Diuretics with Uricosuric Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of loop diuretics, with a specific focus on their effects on uric acid metabolism. The information presented is intended to support research, scientific understanding, and drug development efforts in this area. This document summarizes key performance data, details relevant experimental protocols, and visualizes the underlying physiological mechanisms.
Introduction
Loop diuretics are a class of potent natriuretic agents essential in managing fluid overload in various clinical conditions. A significant consideration in their use is their effect on serum uric acid levels. While typically associated with hyperuricemia, some loop diuretics exhibit a nuanced, and at times, uricosuric effect, depending on the specific agent, dosage, and route of administration. Understanding these differential effects is crucial for optimizing therapeutic strategies and for the development of novel diuretics with improved safety profiles.
Quantitative Comparison of Loop Diuretics on Uric Acid Homeostasis
The following tables summarize the available quantitative data on the effects of various loop diuretics on serum uric acid and urinary uric acid excretion.
Table 1: Effect of Loop Diuretics on Serum Uric Acid
| Diuretic | Dose | Route of Administration | Study Population | Change in Serum Uric Acid | Citation |
| Furosemide (B1674285) | 20 mg | Intravenous | 6 healthy subjects | ▲ 6% increase at 1.5 hours | [1] |
| 20-80 mg/day | Oral | 59 patients with heart failure | Dose-dependent increase | [2] | |
| Bumetanide (B1668049) | 1 mg/day | Oral | 9 healthy male subjects | ▲ Increase (specific value not reported) | [3] |
| Piretanide (B1678445) | 6 mg/day | Oral | 9 healthy male subjects | ▲ Increase (specific value not reported) | [3] |
| General Loop Diuretics | Not specified | Not specified | Hypertensive adults | ▲ 0.96 mg/dL mean increase upon initiation | [4] |
Table 2: Effect of Loop Diuretics on Urinary Uric Acid Excretion
| Diuretic | Dose | Route of Administration | Study Population | Change in Urinary Uric Acid Excretion | Citation |
| Furosemide | 20 mg | Intravenous | 6 healthy subjects | ▼ ~40% decrease | [1][5] |
| 20 mg | Intravenous | 6 healthy subjects | ▼ 45% decrease in fractional clearance | [5] | |
| Bumetanide | 1 mg/day | Oral | 9 healthy male subjects | ▼ Decrease (specific value not reported) | [3] |
| Piretanide | 6 mg/day | Oral | 9 healthy male subjects | ▼ Decrease (specific value not reported) | [3] |
| Ethacrynic Acid | Not specified | Intravenous (higher blood levels) | Not specified | ▲ Uricosuric effect | |
| Not specified | Oral (lower blood levels) | Not specified | ▼ Renal urate retention |
Note: The study by Roberts et al. (1978) indicated that furosemide, bumetanide, and piretanide all increased serum uric acid and decreased its excretion, but the full text with specific quantitative values for each drug could not be obtained.
Mechanisms of Action and Signaling Pathways
The primary mechanism of action for loop diuretics is the inhibition of the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. Their effect on uric acid is a secondary consequence of their primary diuretic action and their interaction with renal transporters in the proximal tubule.
Diuretic Action at the Loop of Henle
Caption: Mechanism of diuretic action of loop diuretics in the thick ascending limb of the loop of Henle.
Interaction with Uric Acid Transport in the Proximal Tubule
The hyperuricemic effect of most loop diuretics is primarily due to two mechanisms:
-
Volume Contraction: The profound diuresis leads to a decrease in extracellular fluid volume, which enhances the reabsorption of solutes, including uric acid, in the proximal tubule.[5]
-
Competition for Renal Transporters: Loop diuretics are organic anions that compete with uric acid for transport via organic anion transporters (OATs) in the basolateral membrane (blood to cell) and urate transporters in the apical membrane (cell to lumen) of the proximal tubule cells. This competition can reduce the secretion of uric acid into the tubular lumen.[6] In vitro studies have shown that loop diuretics are substrates for both OAT1 and OAT3.[7]
Caption: Interaction of loop diuretics with uric acid transporters in the renal proximal tubule.
Experimental Protocols
Detailed experimental protocols are essential for the accurate comparison of the effects of different diuretics. Below are generalized methodologies for key experiments.
Clinical Trial for Comparing Diuretic and Uricosuric Effects
Objective: To compare the effects of different loop diuretics on urinary electrolyte excretion and serum and urinary uric acid levels in healthy volunteers.
Study Design: A randomized, double-blind, crossover study.
Participants: Healthy adult volunteers with normal renal function. Exclusion criteria would include a history of gout, hyperuricemia, or allergy to sulfonamides (except for studies involving ethacrynic acid).
Procedure:
-
Washout Period: A drug-free period of at least one week before each treatment phase.
-
Standardized Diet: Participants would be placed on a standardized diet with controlled sodium, potassium, and purine (B94841) intake for a specified period before and during each treatment phase.
-
Drug Administration: Participants would receive a single oral or intravenous dose of the loop diuretics being compared (e.g., furosemide 40 mg, bumetanide 1 mg, torsemide 20 mg) or placebo.
-
Sample Collection:
-
Blood Samples: Collected at baseline and at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-dose for the measurement of serum electrolytes and uric acid.
-
Urine Samples: Urine is collected fractionally over a 24-hour period (e.g., 0-2h, 2-4h, 4-8h, 8-12h, 12-24h) to measure urine volume, and concentrations of sodium, potassium, chloride, and uric acid.
-
-
Analysis:
-
Crossover: After a washout period, participants would cross over to the other treatment arms until all have received each of the study drugs.
Caption: A generalized workflow for a clinical trial comparing the effects of different loop diuretics.
Discussion and Conclusion
The available evidence indicates that most commonly used loop diuretics, including furosemide and bumetanide, tend to increase serum uric acid levels, particularly with chronic oral administration.[3] This effect is primarily due to volume contraction-induced proximal tubular reabsorption and competition for renal organic anion transporters.
Ethacrynic acid presents a unique case, with the potential for uricosuric effects at high intravenous doses, while oral administration leads to urate retention. This biphasic effect warrants further investigation to elucidate the precise dose-response relationship and the underlying mechanisms.
The conflicting reports regarding a potential uricosuric effect of bumetanide could not be definitively resolved with the available literature, with most evidence pointing towards a hyperuricemic effect.[10][11]
For drug development professionals, these findings highlight the need for novel loop diuretics with a more favorable profile regarding uric acid homeostasis. Targeting specific renal transporters or developing compounds with intrinsic uricosuric properties could mitigate the risk of hyperuricemia and gout associated with this class of drugs.
Researchers and scientists should focus on conducting direct, head-to-head comparative studies with standardized protocols to provide a clearer quantitative comparison of the effects of different loop diuretics on uric acid metabolism. Further in vitro studies are also needed to better characterize the interactions of these drugs with the various renal urate transporters.
References
- 1. Effect of furosemide on renal excretion of oxypurinol and purine bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of piretanide, bumetanide and frusemide on electrolyte and urate excretion in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diuretic Use, Increased Serum Urate and the Risk of Incident Gout in a Population-based Study of Hypertensive Adults: the Atherosclerosis Risk in the Communities Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Urate Transport in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. drugs.com [drugs.com]
- 9. iajps.com [iajps.com]
- 10. wikem.org [wikem.org]
- 11. drugs.com [drugs.com]
Navigating Causality: A Comparative Guide to RUCAM and its Alternatives for Tienilic Acid-Induced Liver Injury
For researchers, scientists, and drug development professionals, establishing a definitive link between a therapeutic agent and subsequent liver injury is a critical challenge. Tienilic acid, a diuretic withdrawn from the market due to severe hepatotoxicity, serves as a key case study in drug-induced liver injury (DILI). The Roussel Uclaf Causality Assessment Method (RUCAM) has been a cornerstone in these evaluations. This guide provides a comprehensive comparison of RUCAM with other prominent causality assessment methods, offering insights into their application for this compound-induced liver injury, supported by available data and detailed experimental protocols.
This compound-induced liver injury is a classic example of immune-mediated DILI, often characterized by a significant autoimmune component. The accurate assessment of causality in such cases is paramount for both clinical diagnosis and regulatory decision-making. While RUCAM has been widely adopted, alternative methods such as the Drug-Induced Liver Injury Network's (DILIN) expert opinion process and the newer Revised Electronic Causality Assessment Method (RECAM) offer different approaches to this complex diagnostic puzzle.
Comparative Performance of Causality Assessment Methods
While direct comparative studies focusing exclusively on this compound are scarce, data from broader DILI cohorts provide valuable insights into the performance of these methods. The following tables summarize key quantitative data from studies comparing RUCAM, DILIN's expert opinion process, and RECAM. It is important to note that these metrics reflect performance in assessing DILI in general and may not be specific to this compound cases.
| Table 1: Comparison of RUCAM and DILIN Expert Opinion Process | |
| Metric | Finding |
| Agreement | Modest correlation between RUCAM and DILIN expert opinion (Spearman's r = 0.42).[1][2] |
| Likelihood Scores | The DILIN process tends to assign higher likelihood scores for DILI compared to RUCAM.[1][2] |
| Inter-observer Variability | Both methods exhibit considerable inter-observer variability.[1] |
| Diagnostic Leanings | In one study, 73% of cases were rated as "definite" or "highly likely" by the DILIN process, whereas only 24% received the equivalent "highly probable" score from RUCAM.[1] |
| Table 2: Comparison of RECAM and RUCAM | |
| Metric | Finding |
| Agreement with Expert Opinion (Weighted Kappa) | RECAM showed slightly better overall agreement with expert opinion (0.62) compared to RUCAM (0.56).[3][4] |
| Area Under Receiver Operator Curve (AUC) for "at least probable" DILI | Both RECAM and RUCAM had an identical AUC of 0.89.[3][4] |
| Sensitivity at Diagnostic Extremes | RECAM demonstrated better sensitivity in identifying cases at the extremes of the diagnostic spectrum ("highly likely/probable" and "unlikely/excluded").[3][4] |
| Objectivity | RECAM is designed to be more objective and less reliant on subjective interpretation than RUCAM.[3][4] |
| Table 3: Comparison of RUCAM and Other Criteria (DILIN and NMPA) | |
| Metric | Finding |
| Positive Predictive Value (PPV) | In a study comparing different liver test thresholds, the PPV for DILI detection was similar for RUCAM (9.74%) and DILIN criteria (10.89%).[5] |
| Agreement (Kappa value) | The level of agreement between RUCAM and DILIN criteria was moderate (Kappa = 0.50).[5] |
Experimental Protocols for Causality Assessment
A standardized approach is crucial for the reliable application of any causality assessment method. Below are the detailed methodologies for RUCAM, the DILIN expert opinion process, and RECAM.
RUCAM (Roussel Uclaf Causality Assessment Method)
The RUCAM system utilizes a scoring system based on seven domains to categorize the likelihood of DILI.[6][7]
-
Time to Onset: The latency between the start of the drug and the onset of liver injury is scored.
-
Course of the Reaction: The evolution of liver enzyme levels after drug withdrawal (dechallenge) is assessed.
-
Risk Factors: The presence of underlying risk factors such as age, alcohol consumption, and pregnancy is considered.
-
Concomitant Drugs: The potential role of other medications is evaluated and scored.
-
Exclusion of Alternative Causes: A thorough investigation to rule out other potential causes of liver injury (e.g., viral hepatitis, autoimmune hepatitis) is a key component.
-
Previous Information on the Drug: The known hepatotoxic potential of the drug is taken into account.
-
Response to Re-administration (Rechallenge): A positive rechallenge provides strong evidence for causality, though it is rarely performed due to ethical concerns.
The final score places the case into one of the following categories: highly probable, probable, possible, unlikely, or excluded.
DILIN (Drug-Induced Liver Injury Network) Expert Opinion Process
The DILIN employs a structured expert opinion process for causality assessment.[2][8][9]
-
Case Collection: Detailed clinical data, laboratory results, and patient history are collected for each suspected DILI case.
-
Independent Review: Each case is independently reviewed by three expert hepatologists.
-
Scoring: Reviewers assign a causality score on a five-point scale: definite (>95% likelihood), highly likely (75-95%), probable (50-74%), possible (25-49%), or unlikely (<25%).
-
Adjudication: If the initial assessments are not in agreement, the case is discussed among the experts to reach a consensus.
RECAM (Revised Electronic Causality Assessment Method)
RECAM is an updated, electronic version of RUCAM designed to improve objectivity and reliability.[3][4]
-
Data Entry: Clinical and laboratory data are entered into a computerized system.
-
Automated Scoring: The system automatically calculates a score based on updated and more clearly defined criteria.
-
Revised Domains: RECAM has streamlined the domains and removed some of the more subjective elements of RUCAM, such as certain risk factors.
-
Likelihood Categories: Similar to RUCAM, RECAM provides a final causality grading.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and assessment workflows can aid in understanding the nuances of this compound-induced DILI and its evaluation.
Caption: Workflow for DILI Causality Assessment.
The mechanism of this compound-induced liver injury is a multi-step process involving both metabolic bioactivation and a subsequent immune response.
Caption: this compound Hepatotoxicity Pathway.
Conclusion
The causality assessment of this compound-induced liver injury requires a meticulous and systematic approach. RUCAM provides a structured and widely used framework, but its subjectivity can be a limitation. The DILIN expert opinion process offers a more holistic, albeit less standardized, evaluation. The newer RECAM aims to combine the structured nature of RUCAM with enhanced objectivity and evidence-based criteria.
For researchers and drug development professionals, the choice of method may depend on the specific context. RUCAM and RECAM are valuable for standardized assessments in clinical trials and post-marketing surveillance. The DILIN process, while resource-intensive, may be better suited for complex or atypical cases requiring nuanced expert interpretation. Understanding the underlying immunological mechanisms of this compound hepatotoxicity is crucial for interpreting the results of any causality assessment method. The presence of anti-LKM2 antibodies, for instance, is a strong indicator of an autoimmune-like DILI and should be given significant weight in the assessment. Ultimately, a combination of a structured assessment tool and expert clinical judgment is likely to provide the most accurate and reliable causality assessment for this compound-induced liver injury.
References
- 1. Causality Assessment in Drug-Induced Liver Injury Using a Structured Expert Opinion Process: Comparison to the Roussel-Uclaf Causality Assessment Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dilirecam.com [dilirecam.com]
- 4. RECAM vs. RUCAM: Finding a better way to diagnose DILI | MDedge [mdedge.com]
- 5. Comparison of Different Liver Test Thresholds for Drug-Induced Liver Injury: Updated RUCAM versus Other Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roussel Uclaf Causality Assessment Method (RUCAM) in Drug Induced Liver Injury - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Overview of causality assessment in drug‐induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Tienilic Acid in a Laboratory Setting
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Tienilic acid, a compound historically used as a diuretic and known for its hepatotoxicity, requires careful handling throughout its lifecycle, including its final disposal.[1] This guide provides a procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Core Safety and Hazard Profile of this compound
Before handling this compound for any purpose, including disposal, it is crucial to be aware of its inherent hazards. The following table summarizes key safety information.
| Hazard Classification | Description |
| Physical State | Solid, powder[2] |
| Color | White to beige[2] |
| Primary Hazards | Irritant[3] |
| Acute Toxicity | Harmful if swallowed.[3] |
| Health Hazards | Causes skin and serious eye irritation. May cause respiratory irritation.[3] Historically linked to hepatitis and hepatotoxicity.[1] |
| Storage | Combustible solid.[2] |
Step-by-Step Disposal Protocol for this compound
As a solid organic acid with notable health hazards, the disposal of this compound must be approached with a clear and systematic procedure. The following steps are based on general best practices for the disposal of hazardous solid chemical waste.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.
2. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound and any materials grossly contaminated with it (e.g., weighing papers, contaminated gloves, paper towels) in a designated hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE) and be in good condition with a secure, tight-fitting lid.[3]
-
To minimize dust and aerosol generation, carefully place contaminated items into the container.
-
-
Liquid Waste: If this compound is in solution, collect it in a separate, clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
3. Labeling:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 40180-04-9
-
An accurate description of the contents (e.g., "Solid this compound and contaminated debris")
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, away from general laboratory traffic, and segregated from incompatible materials.
5. Final Disposal:
-
Consult EHS: The final disposal of the collected hazardous waste must be coordinated through your institution's Environmental Health and Safety (EHS) office or an equivalent authority. They will arrange for collection by a licensed hazardous waste disposal company.
-
Incineration: The recommended method for the destruction of many organic chemical wastes is high-temperature incineration in a facility equipped with appropriate emission controls, such as afterburners and scrubbers.[4][5]
-
Do Not Dispose in Regular Trash or Down the Drain: Under no circumstances should solid this compound or its concentrated solutions be disposed of in the regular trash or poured down the sanitary sewer.
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a generalized workflow for the handling and disposal of a solid chemical waste product like this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe disposal of solid chemical waste in a laboratory.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
Comprehensive Safety and Handling Guide for Tienilic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of Tienilic Acid. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact. This compound is a diuretic drug that was withdrawn from the market due to reports of hepatitis.[1] It is classified as an irritant and may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to prevent exposure and contamination. The following workflow outlines the necessary steps for a safe and controlled laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
The container should be clearly labeled with the chemical name and hazard warnings.
-
Store in a cool, dark, and tightly closed container.[3]
-
Store away from incompatible materials, such as oxidizing agents.[3]
2. Handling:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of dust and aerosol formation.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Wear appropriate Personal Protective Equipment (PPE) as detailed in the table below.
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Wash hands and face thoroughly after handling.[3]
3. Emergency Procedures:
-
Spill:
-
Evacuate unnecessary personnel from the spill area.[4]
-
Ensure adequate ventilation.[4]
-
Prevent further leakage or spillage if it is safe to do so.[4]
-
Avoid the creation of dust.[4]
-
Absorb the spill with inert material (e.g., vermiculite, dry sand) and collect it in a suitable, sealed container for disposal.[5]
-
Clean the spill area thoroughly.[4]
-
-
In case of contact:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6]
-
Skin: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[6]
-
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound. The following table summarizes the required PPE to ensure worker safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles/Face Shield | Tightly fitting safety goggles with side-shields.[7] A face shield should be worn in addition to goggles when there is a high risk of splashing.[5][8] |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[8] Inspect gloves prior to use.[4] |
| Body Protection | Protective Clothing | A disposable gown made of low-permeability fabric or a lab coat should be worn.[4][9] |
| Respiratory Protection | Respirator | An N95 respirator or higher should be worn, especially when handling the powder form, to avoid the inhalation of dust.[4] In case of insufficient ventilation, a full-face respirator may be necessary.[4] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: Treat all this compound waste as hazardous chemical waste.[7]
-
Segregation: Do not mix with general laboratory trash or dispose of it down the drain.[7] Collect in a designated, properly labeled, and sealed waste container.[7]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound," along with any relevant hazard symbols.
-
Disposal Method: The primary recommended method for the disposal of this compound is through a licensed hazardous material disposal company.[7] Incineration in a facility equipped with an afterburner and scrubber is the suggested method of destruction.[7]
-
Contaminated Materials: All disposable PPE (gloves, gowns, etc.) and any materials used to clean up spills that have come into contact with this compound should be disposed of as hazardous waste.
-
Regulatory Compliance: Adhere to all federal, state, and local regulations concerning the disposal of this material.[7]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C13H8Cl2O4S | CID 38409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. nj.gov [nj.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. leelinework.com [leelinework.com]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
